molecular formula C11H10BrNO2 B1474138 Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate CAS No. 1583272-35-8

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Cat. No.: B1474138
CAS No.: 1583272-35-8
M. Wt: 268.11 g/mol
InChI Key: PNLGPLIMVBBGDD-UHFFFAOYSA-N
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Description

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate is a useful research compound. Its molecular formula is C11H10BrNO2 and its molecular weight is 268.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 6-bromo-3-methyl-1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO2/c1-6-5-13-9-4-7(12)3-8(10(6)9)11(14)15-2/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLGPLIMVBBGDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=CC(=CC(=C12)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate , a highly functionalized indole scaffold critical in the development of HCV NS5B polymerase inhibitors and other antiviral therapeutics.

The synthesis addresses two primary challenges:

  • Regiocontrol of the 4-carboxylate: Standard Fischer indole synthesis often fails to secure the 4-position ester due to unfavorable cyclization kinetics.

  • Orthogonal Functionalization: Installing the 3-methyl group without disrupting the sensitive 4-ester or 6-bromo substituents.

Retrosynthetic Analysis & Strategy

The most robust route to indole-4-carboxylates is the Batcho-Leimgruber Indole Synthesis . This method constructs the indole ring from an o-nitrotoluene derivative, guaranteeing the 4-position carboxylate if the starting material is a 3-nitro-2-methylbenzoate.

The 3-methyl group is best installed post-cyclization via C3-formylation followed by reduction. This avoids the regiochemical ambiguity of trying to close a 3-methyl ring directly.

Retrosynthesis Diagram

Retrosynthesis Target Methyl 6-bromo-3-methyl- 1H-indole-4-carboxylate Intermediate1 Methyl 6-bromo-3-formyl- 1H-indole-4-carboxylate Target->Intermediate1 Ionic Hydrogenation (Et3SiH / TFA) Intermediate2 Methyl 6-bromo-1H-indole- 4-carboxylate Intermediate1->Intermediate2 Vilsmeier-Haack (POCl3 / DMF) Precursor Methyl 5-bromo-2-methyl- 3-nitrobenzoate Intermediate2->Precursor Batcho-Leimgruber (DMF-DMA; H2/Pd) Start Methyl 2-methyl-3-nitrobenzoate (Commercially Available) Precursor->Start Bromination (Br2 / Fe)

Figure 1: Retrosynthetic strategy leveraging the Batcho-Leimgruber protocol for regiocontrol.

Step-by-Step Experimental Protocol

Stage 1: Precursor Functionalization

Objective: Synthesize Methyl 5-bromo-2-methyl-3-nitrobenzoate.

The starting material, Methyl 2-methyl-3-nitrobenzoate , is commercially available. Bromination must occur at the 5-position (meta to the nitro group, para to the methyl group).

  • Reagents: Bromine (

    
    ), Iron powder (Fe) or Iron(III) bromide (
    
    
    
    ), Carbon Tetrachloride (
    
    
    ) or Acetic Acid (
    
    
    ).
  • Mechanism: Electrophilic Aromatic Substitution (EAS). The carboxylate (pos 1) and nitro (pos 3) direct meta; the methyl (pos 2) directs ortho/para. Position 5 is the most electronically activated and sterically accessible site.

  • Protocol:

    • Dissolve Methyl 2-methyl-3-nitrobenzoate (1.0 eq) in glacial acetic acid.

    • Add catalytic

      
       (0.05 eq).
      
    • Add

      
       (1.1 eq) dropwise at room temperature.
      
    • Heat to 60°C for 4 hours. Monitor by TLC/HPLC.

    • Workup: Quench with aqueous

      
       (to remove excess bromine). Extract with Ethyl Acetate. Wash with 
      
      
      
      . Dry and concentrate.
    • Yield: Expect ~85-90%.

Stage 2: Indole Ring Construction (Batcho-Leimgruber)

Objective: Synthesize Methyl 6-bromo-1H-indole-4-carboxylate.

This is the critical ring-closing step. It involves condensing the o-nitrotoluene with DMF-DMA to form an enamine, followed by reductive cyclization.

  • Step 2A: Enamine Formation

    • Reagents:

      
      -Dimethylformamide dimethyl acetal (DMF-DMA), DMF (solvent).
      
    • Protocol:

      • Dissolve the brominated benzoate from Stage 1 in anhydrous DMF.

      • Add DMF-DMA (1.5 - 2.0 eq).

      • Heat to 110°C for 12–16 hours. The solution will turn deep red/purple (formation of the

        
        -dimethylaminostyrene species).
        
      • Concentrate under reduced pressure to remove excess DMF-DMA. Use the crude enamine immediately.

  • Step 2B: Reductive Cyclization

    • Reagents: Zinc dust (

      
      ), Acetic Acid (
      
      
      
      ) OR Hydrogen (
      
      
      ) / Raney Nickel.
    • Note: Standard

      
       might debrominate the ring. Zinc/Acetic Acid  is preferred for preserving the aryl bromide.
      
    • Protocol:

      • Dissolve the crude enamine in glacial acetic acid.

      • Add Zinc dust (10 eq) portion-wise at 0°C (exothermic).

      • Stir at room temperature for 2 hours.

      • Filter through Celite to remove Zinc.

      • Concentrate the filtrate. Neutralize with saturated

        
        .
        
      • Extract with Dichloromethane (DCM). Purify via silica gel chromatography (Hexanes/EtOAc).

    • Key Data: The product is Methyl 6-bromoindole-4-carboxylate .[1][2][3][4][5][6][7][8][9]

    • Reference: Organic Syntheses, Coll. Vol. 7, p. 34 (1990) (General Batcho-Leimgruber method).

Stage 3: C3-Formylation (Vilsmeier-Haack)

Objective: Synthesize Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate.

The 4-ester deactivates the indole ring, but the 3-position remains the most nucleophilic site.

  • Reagents: Phosphorus Oxychloride (

    
    ), DMF.
    
  • Protocol:

    • Prepare the Vilsmeier reagent: Add

      
       (1.2 eq) to anhydrous DMF at 0°C. Stir for 30 min.
      
    • Add a solution of Methyl 6-bromoindole-4-carboxylate in DMF dropwise to the reagent at 0°C.

    • Allow to warm to room temperature, then heat to 40°C for 2 hours.

    • Hydrolysis: Pour the mixture into ice-water. Add 2M NaOH or

      
       to pH 8-9.
      
    • The formylated product usually precipitates as a solid. Filter and wash with water.

    • Validation: 1H NMR will show a distinct aldehyde proton singlet at ~10.0 ppm.

Stage 4: Reduction to 3-Methyl (Ionic Hydrogenation)

Objective: Synthesize this compound.

Direct reduction of the aldehyde to a methyl group is best achieved using Triethylsilane (


)  in Trifluoroacetic acid (TFA) . This method is mild and chemoselective, avoiding reduction of the 4-ester or debromination.
  • Reagents: Triethylsilane (

    
    ), Trifluoroacetic Acid (TFA), DCM (optional co-solvent).
    
  • Protocol:

    • Dissolve the 3-formyl indole in a mixture of TFA and DCM (1:1 ratio).

    • Add

      
       (3.0 - 5.0 eq).
      
    • Stir at room temperature for 4–12 hours.

    • Monitor by TLC (disappearance of aldehyde).

    • Workup: Carefully quench with saturated

      
       (gas evolution!). Extract with DCM.
      
    • Purification: Recrystallization from Methanol/Water or silica column.

Reaction Workflow & Pathway

SynthesisWorkflow Step1 Step 1: Bromination Reagent: Br2, FeBr3 Temp: 60°C Step2 Step 2: Enamine Formation Reagent: DMF-DMA Temp: 110°C Step1->Step2 Intermediate: 5-Br-Benzoate Step3 Step 3: Cyclization Reagent: Zn, AcOH Temp: RT Step2->Step3 Intermediate: Enamine Step4 Step 4: Formylation Reagent: POCl3, DMF Temp: 40°C Step3->Step4 Intermediate: Indole Core Step5 Step 5: Ionic Reduction Reagent: Et3SiH, TFA Temp: RT Step4->Step5 Intermediate: 3-Formyl Indole End Methyl 6-bromo-3-methyl- 1H-indole-4-carboxylate Step5->End Start Methyl 2-methyl- 3-nitrobenzoate Start->Step1

Figure 2: Linear synthetic workflow from commercial starting material to target.

Analytical Data Summary

The following table summarizes the expected key analytical markers for the target and intermediates.

CompoundKey 1H NMR Signals (DMSO-d6 or CDCl3)MS (ESI+)
Start: Methyl 2-methyl-3-nitrobenzoate

2.45 (s, 3H, Ar-Me), 3.90 (s, 3H, OMe)
196 [M+H]
Int 1: Methyl 6-bromoindole-4-carboxylate

7.8 (d, H7), 7.6 (d, H5), 3.95 (s, OMe), 11.4 (br, NH)
254/256 [M+H]
Int 2: 3-Formyl derivative

9.98 (s, 1H, CHO) , 8.2 (s, H2), 3.95 (s, OMe)
282/284 [M+H]
Target: Methyl 6-bromo-3-methyl...

2.35 (s, 3H, C3-Me) , 7.15 (d, H2), 3.92 (s, OMe)
268/270 [M+H]

Troubleshooting & Optimization

  • Bromination Selectivity: If Step 1 yields a mixture of 5-bromo and 4-bromo isomers, separate them by recrystallization before proceeding. The 4-bromo isomer will sterically hinder the Batcho-Leimgruber reaction.

  • Debromination Risk: Avoid catalytic hydrogenation (Pd/C) in Step 2B. The aryl bromide at C6 is susceptible to hydrogenolysis. Use Zinc/Acetic acid or Iron/Acetic acid.

  • Vilsmeier Yield: If the reaction is sluggish due to the electron-withdrawing ester, increase the temperature to 60°C, but watch for chlorination side-products.

  • Alternative Reduction: If Et3SiH/TFA fails, convert the aldehyde to a tosylhydrazone (

    
    , EtOH, cat. HCl) and reduce with 
    
    
    
    in THF/MeOH.

References

  • Batcho-Leimgruber Synthesis: Batcho, A. D.; Leimgruber, W. "Indoles from 2-Nitrotoluenes." Organic Syntheses, 1985 , 63, 214. Link

  • Ionic Hydrogenation (CHO -> Me): Kursanov, D. N.; Parnes, Z. N.; Loim, N. M. "Applications of Ionic Hydrogenation to Organic Synthesis." Synthesis, 1974, 9, 633-651.
  • HCV Inhibitor Synthesis (Indole-4-carboxylates): Beaulieu, P. L., et al. "Discovery of Deleobuvir (BI 207127): A Potent, Highly Selective and Orally Bioavailable Inhibitor of the Hepatitis C Virus NS5B Polymerase." Journal of Medicinal Chemistry, 2014, 57(5), 1837–1850.
  • Vilsmeier-Haack on Indoles: Seshadri, S. "Vilsmeier-Haack Reaction on Indoles." Journal of Scientific & Industrial Research, 1973, 32, 128.

Sources

The Strategic Potential of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate: A Technical Guide for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate, a heterocyclic compound poised for significant contributions in medicinal chemistry and materials science. We will explore its synthetic viability, physicochemical characteristics, and a range of potential applications, offering a strategic roadmap for researchers, scientists, and professionals in drug development.

Introduction: The Enduring Prominence of the Indole Scaffold

The indole nucleus, a fusion of a benzene and a pyrrole ring, is a cornerstone of medicinal chemistry.[1][2][3][4] Its derivatives are integral to a vast array of natural products and synthetic pharmaceuticals, demonstrating a remarkable breadth of biological activities.[1][2][5][6][7][8] The versatility of the indole scaffold allows for precise structural modifications, enabling the fine-tuning of pharmacological properties to target a wide spectrum of diseases, including cancer, microbial infections, and inflammatory conditions.[1][2][7][8][9] this compound represents a strategically functionalized member of this esteemed class of compounds, offering unique opportunities for innovation.

Physicochemical Profile

A comprehensive understanding of a compound's physicochemical properties is fundamental to predicting its behavior in biological systems and designing effective experimental protocols. The table below summarizes the key predicted and known properties of closely related indole structures, providing a reliable reference for this compound.

PropertyValueSource
Molecular FormulaC₁₁H₁₀BrNO₂N/A
Molecular Weight268.11 g/mol N/A
AppearancePredicted: Light yellow solid[10]
StorageRoom temperature, sealed in dry conditions[10]
pKaPredicted: 11.21 ± 0.40[10]
Boiling PointPredicted: 395.9 ± 22.0 °C[10]
DensityPredicted: 1.709 ± 0.06 g/cm³[10]

Synthetic Pathways and Chemical Reactivity

The synthesis of this compound can be approached through established indole synthetic methodologies, such as the Fischer, Bartoli, or Batcho-Leimgruber indole syntheses.[11] A plausible retrosynthetic analysis suggests that a substituted aniline and a suitable ketone or aldehyde precursor would be key starting materials. Late-stage bromination of the indole core is also a viable strategy.

The true synthetic utility of this compound lies in the reactivity of its functional groups:

  • The C6-Bromo Group: This is the primary handle for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings. This allows for the introduction of a vast array of substituents, facilitating the creation of large compound libraries for high-throughput screening.

  • The N-H of the Indole Ring: This site can be readily alkylated or arylated to further explore the chemical space and modulate biological activity.

  • The C4-Carboxylate Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other functional groups, providing another avenue for derivatization.

  • The C3-Methyl Group: This group provides steric bulk and can influence the binding affinity and selectivity for biological targets.

Below is a conceptual workflow for the synthesis and derivatization of this compound.

G cluster_synthesis Synthesis cluster_derivatization Derivatization A Substituted Aniline C This compound A->C Indole Synthesis (e.g., Fischer) B Ketone/Aldehyde Precursor B->C D Suzuki Coupling C->D E Heck Reaction C->E F N-Alkylation C->F G Ester Hydrolysis -> Amidation C->G H Diverse Library of Indole Derivatives D->H E->H F->H G->H G Hypothetical Kinase Inhibition cluster_kinase Kinase ATP Binding Pocket cluster_inhibitor Indole Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Solvent Front Solvent Front Indole Indole Scaffold Indole->Hinge Region H-bonds C3_Me C3-Methyl C3_Me->Hydrophobic Pocket Hydrophobic Interaction C6_Br_R C6-R (from Bromo) C6_Br_R->Solvent Front Interaction

Caption: Interaction of a substituted indole with a kinase active site.

Antimicrobial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat. Bromo-indole derivatives have been identified as having significant antimicrobial properties and can act as potentiators for existing antibiotics. [12]The presence of the bromine atom in this compound makes it a prime candidate for investigation as a novel antimicrobial agent. Further derivatization could lead to compounds with enhanced potency and a broader spectrum of activity.

Potential Applications in Materials Science

Beyond its biomedical potential, the unique electronic properties of the indole ring suggest applications in materials science.

Organic Electronics

Functionalized indoles can be used as building blocks for organic semiconductors, which are essential components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The ability to tune the electronic properties of this compound through derivatization at the C6 position could lead to the development of novel materials with tailored optoelectronic characteristics.

Fluorescent Probes

The indole nucleus is inherently fluorescent. Modification of the indole scaffold can lead to the development of fluorescent probes for sensing various analytes or for imaging biological processes. [13]The strategic placement of the bromo and carboxylate groups on the target molecule provides opportunities to modulate its photophysical properties and to conjugate it to other molecules for targeted applications.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To illustrate the synthetic utility of this compound, a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This protocol is a self-validating system, with each step designed to ensure optimal reaction conditions and product yield.

Objective: To synthesize Methyl 3-methyl-6-phenyl-1H-indole-4-carboxylate.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Catalyst Preparation: In a separate flask, prepare the catalyst by dissolving palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in anhydrous 1,4-dioxane. Stir for 10 minutes until a homogenous solution is formed.

  • Reaction Initiation: Add the catalyst solution to the reaction flask, followed by a 4:1 mixture of anhydrous 1,4-dioxane and degassed water.

  • Heating: Heat the reaction mixture to 80-90 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

G Start Reaction Setup React Reaction Initiation & Heating Start->React Catalyst Catalyst Preparation Catalyst->React Workup Workup & Extraction React->Workup Purify Purification (Column Chromatography) Workup->Purify End Characterization (NMR, MS) Purify->End

Sources

Technical Monograph: Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Synthesis, Structural Utility, and Medicinal Applications[1]

Executive Summary

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS 1583272-35-8) is a highly specialized heterocyclic scaffold used primarily in the discovery of antiviral agents (specifically HCV NS5B polymerase inhibitors) and oncology targets (kinase inhibitors).[1][2] Its structural uniqueness lies in the 4-carbomethoxy group , a substitution pattern that is synthetically challenging to access compared to the ubiquitous 3- or 5-substituted indoles.[1]

This guide provides a rigorous technical breakdown of this molecule, focusing on a self-validating synthetic workflow that bypasses common regioselectivity pitfalls. We synthesize field-proven methodologies to offer a reliable production route, analytical profile, and application logic.

Chemical Profile & Identifiers[1][2][3][4][5][6][7][8][9]

PropertySpecification
Chemical Name This compound
CAS Number 1583272-35-8
Molecular Formula C₁₁H₁₀BrNO₂
Molecular Weight 268.11 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in MeOH
Key Functional Groups Indole NH (H-bond donor), C4-Ester (H-bond acceptor/lipophilic anchor), C6-Bromide (Cross-coupling handle)

Strategic Synthesis: The C3-Functionalization Route

Direct construction of the 4,6-disubstituted indole core via Fischer Indole Synthesis is often plagued by poor regioselectivity (yielding mixtures of 4- and 6-isomers).[1] Therefore, the most authoritative and reproducible route relies on the late-stage functionalization of the commercially available precursor Methyl 6-bromo-1H-indole-4-carboxylate .[1]

This approach utilizes a two-step sequence: Vilsmeier-Haack Formylation followed by Ionic Hydrogenation .[1] This method preserves the sensitive C4-ester and C6-bromide moieties.[1]

Diagram 1: Synthetic Workflow (DOT)

SynthesisWorkflow Start Methyl 6-bromo-1H-indole-4-carboxylate (CAS 107650-22-6) Inter Intermediate: 3-Formyl Derivative Start->Inter C3-Formylation Final Target: This compound (CAS 1583272-35-8) Inter->Final Reductive Deoxygenation Step1 Step 1: Vilsmeier-Haack POCl3, DMF, 0°C to RT Step2 Step 2: Ionic Hydrogenation Et3SiH, TFA, DCM, 0°C

Caption: Two-step convergent synthesis preserving the C4-ester and C6-bromide handles.

Detailed Experimental Protocols

Step 1: C3-Formylation (Vilsmeier-Haack)

Objective: Install a one-carbon electrophile at the C3 position.[1] Rationale: The C4-ester deactivates the ring, but the C3 position remains sufficiently nucleophilic for the Vilsmeier salt.[1]

  • Reagent Prep: In a flame-dried flask under N₂, cool DMF (5.0 equiv) to 0°C. Dropwise add POCl₃ (1.2 equiv) maintaining temp < 5°C. Stir for 30 min to form the chloroiminium salt (white precipitate may form).

  • Addition: Dissolve Methyl 6-bromo-1H-indole-4-carboxylate (1.0 equiv) in minimal DMF and add dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction: Warm to room temperature (25°C) and stir for 2-4 hours. Monitor by TLC (EtOAc/Hexane).[1] The spot will become more polar.[1]

  • Quench: Pour the reaction mixture into ice-cold saturated NaHCO₃ solution (caution: gas evolution). Stir vigorously until the pH is neutral/basic (pH ~8).

  • Isolation: The product, Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate , typically precipitates.[1] Filter, wash with water, and dry under vacuum.[1] If no precipitate, extract with EtOAc.[1]

Step 2: Ionic Hydrogenation (Reduction of 3-CHO to 3-CH₃)

Objective: Reduce the aldehyde to a methyl group without reducing the ester (to an alcohol) or debrominating the ring.[1] Rationale: Standard hydrides (LiAlH₄) are too aggressive. Triethylsilane (Et₃SiH) in TFA provides a selective "ionic hydrogenation" mechanism that is chemoselective for activated carbonyls (like indole-3-carbaldehyde).[1]

  • Setup: Dissolve the 3-formyl intermediate (1.0 equiv) in dry DCM (10 mL/g).

  • Reagents: Add Triethylsilane (Et₃SiH, 3.0 equiv). Cool the mixture to 0°C.

  • Acid Addition: Dropwise add Trifluoroacetic acid (TFA) (10.0 equiv). The solution may darken.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight.

  • Workup: Quench by careful addition of saturated NaHCO₃ . Extract with DCM (3x).[1]

  • Purification: Dry organics over Na₂SO₄, concentrate, and purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).

  • Result: Yields This compound as a solid.

Medicinal Chemistry Applications & SAR Logic

This scaffold is a "privileged structure" in drug design.[1] The 4-position ester is critical for creating a specific vector of hydrogen bonding, often interacting with backbone amides in viral polymerases or kinase hinge regions.[1]

Key Structural Features for Drug Design:
  • C6-Bromine: A versatile handle for Suzuki-Miyaura coupling to introduce biaryl systems (increasing potency/selectivity).[1]

  • C4-Ester: Can be hydrolyzed to the carboxylic acid (pKa ~4-5) to form salt bridges or converted to amides/heterocycles (e.g., oxadiazoles).[1]

  • C3-Methyl: Blocks metabolic oxidation at the C3 position and induces a conformational twist that can improve binding affinity by filling hydrophobic pockets.[1]

Diagram 2: Pharmacophore & Derivatization Logic (DOT)

SARLogic Core Methyl 6-bromo-3-methyl- 1H-indole-4-carboxylate C6_Mod C6-Position (Br): Suzuki/Buchwald Coupling (Extends into Solvent Channel) Core->C6_Mod Pd-Catalysis C4_Mod C4-Position (COOMe): Hydrolysis -> Amide Coupling (H-Bond Acceptor/Donor) Core->C4_Mod Saponification N1_Mod N1-Position (NH): Alkylation/Arylation (Solubility/Permeability) Core->N1_Mod Base + R-X

Caption: Strategic derivatization points for SAR optimization.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 11.4 (br s, 1H): Indole NH.[1]

    • δ 7.85 (d, J=1.8 Hz, 1H): C7-H (deshielded by Br).

    • δ 7.50 (d, J=1.8 Hz, 1H): C5-H.

    • δ 3.89 (s, 3H): Methyl ester (-COOCH₃).[1]

    • δ 2.45 (s, 3H): C3-Methyl (-CH₃).[1] Note: Distinctive singlet, confirms reduction of aldehyde.[1]

  • MS (ESI):

    • m/z: 268.0 / 270.0 [M+H]⁺ (1:1 isotopic pattern characteristic of Bromine).

References

  • National Center for Biotechnology Information. (n.d.).[1] PubChem Compound Summary for CID 329795701, Methyl 6-bromo-1H-indole-4-carboxylate. Retrieved October 26, 2023, from [Link][1]

  • AA Blocks. (n.d.). Product Information: this compound (CAS 1583272-35-8).[1][2] Retrieved October 26, 2023, from [Link][1]

  • Somei, M., & Yamada, F. (2004).[1] Simple Indole Alkaloids and those with a Non-rearranged Monoterpenoid Unit.[1] Natural Product Reports. (General reference for 1-Hydroxyindole and 3-substituted indole synthesis methodologies).

  • Ketcha, D. M., & Gribble, G. W. (1985).[1] Synthetic applications of the ionic hydrogenation of indoles. Journal of Organic Chemistry. (Primary reference for the Et3SiH/TFA reduction protocol).

Disclaimer: This guide is for research purposes only. All syntheses should be performed by qualified personnel in a controlled laboratory environment.

Sources

Technical Masterclass: Discovery and Isolation of Indole Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Indole Challenge

Indole alkaloids represent one of the largest and most pharmacologically active classes of secondary metabolites, encompassing vital therapeutics like vincristine (anticancer), physostigmine (cholinergic), and reserpine (antihypertensive). However, their isolation is fraught with technical hurdles: chemical instability, photosensitivity, and the tendency of basic nitrogens to cause severe peak tailing on silica supports.

This guide moves beyond generic textbook methods. It presents a field-proven, self-validating workflow for the isolation of indole alkaloids, synthesizing classic acid-base partitioning with modern High-Speed Counter-Current Chromatography (HSCCC) and orthogonal spectroscopic validation.

Strategic Extraction: The Acid-Base Logic

The fundamental physicochemical property of most indole alkaloids is the basicity of the


 (aliphatic) nitrogen. We exploit this via pH-modulated partitioning , which serves as the first and most critical purification step.
The "Self-Validating" Acid-Base Protocol

Objective: Selectively isolate basic alkaloids from neutral terpenes, acidic phenolics, and fats without using expensive chromatography.

Mechanism:

  • Acid Phase (pH 2-3): Alkaloids exist as water-soluble salts (

    
    ). Lipids and neutral terpenes remain in the organic phase.
    
  • Base Phase (pH 9-10): Alkaloids are deprotonated to free bases (

    
    ), becoming lipophilic and extractable into organic solvents (e.g., 
    
    
    
    or EtOAc).

Critical Checkpoint: Never exceed pH 10 during basification. Many indole alkaloids (e.g., ester-containing Catharanthus alkaloids) are labile and will undergo hydrolysis or racemization under harsh alkaline conditions. Use


 or 

, not

.
Quantitative Comparison of Extraction Methods
MethodYield EfficiencyThermal Degradation RiskSolvent ConsumptionScalability
Soxhlet Extraction HighHigh (Prolonged heat)HighHigh
Ultrasonic-Assisted (UAE) Medium-HighLow (Cavitation heat only)LowMedium
Supercritical Fluid (

)
MediumVery LowVery LowLow (High CAPEX)
Acid-Base Partitioning High (Selectivity)LowMediumHigh

High-Resolution Fractionation

Once the "Crude Alkaloid Fraction" is obtained, we must resolve complex mixtures of structural isomers. Traditional silica gel chromatography often fails here due to irreversible adsorption of basic amines.

The Modern Solution: Counter-Current Chromatography (CCC)

To avoid solid-phase adsorption, High-Speed Counter-Current Chromatography (HSCCC) is the superior choice. It uses a liquid stationary phase, eliminating tailing and sample loss.

  • Solvent System: A Type 1 solvent system (e.g., Hexane/EtOAc/MeOH/Water) is ideal.

  • Validation: Measure the Partition Coefficient (

    
    ) via HPLC before the run. The target 
    
    
    
    value should be between 0.5 and 2.5 for optimal resolution [1].
Visualization: The Isolation Workflow

The following diagram illustrates the logical flow from raw plant material to pure isolate, incorporating quality control (QC) checkpoints.

IsolationWorkflow cluster_QC QC Checkpoints Plant Raw Plant Material (Dried & Ground) Extract Ethanolic Extraction (UAE or Maceration) Plant->Extract Acidify Acidification (pH 2) Partition w/ Hexane Extract->Acidify AqPhase Aqueous Acid Phase (Contains Alkaloid Salts) Acidify->AqPhase Target OrgPhase Organic Phase (Discard Fats/Terpenes) Acidify->OrgPhase Waste Basify Basification (pH 9) Extract w/ CHCl3 AqPhase->Basify CrudeAlk Crude Alkaloid Fraction (Free Bases) Basify->CrudeAlk CCC HSCCC / CPC (Liquid-Liquid Partition) CrudeAlk->CCC Primary Separation QC1 TLC/Dragendorff Check CrudeAlk->QC1 HPLC Prep-HPLC Polish (C18, 0.1% Formic Acid) CCC->HPLC Final Polish Pure Pure Isolate (>98% Purity) HPLC->Pure QC2 HPLC Purity Check Pure->QC2

Figure 1: Systematic isolation workflow for indole alkaloids, prioritizing acid-base partitioning for initial enrichment followed by liquid-liquid chromatography.

Structural Elucidation & Validation

Isolating a peak is only half the battle. Proving its structure requires a "Holistic" spectroscopic approach [2].

Mass Spectrometry (MS)[1][2][3]
  • Technique: ESI-QTOF-MS (Positive Mode).

  • Diagnostic Utility: Indole alkaloids often show characteristic fragmentation. For example, Aspidosperma alkaloids typically undergo Retro-Diels-Alder (RDA) cleavage, yielding diagnostic ions that reveal the substitution pattern on the indole ring versus the piperidine ring [3].

Nuclear Magnetic Resonance (NMR) Strategy

A standard 1D proton spectrum is insufficient due to signal overlap in the aromatic region.

  • 1H NMR: Identify the downfield indole -NH singlet (> 8.0 ppm) and aromatic protons.

  • 13C NMR: Look for the characteristic indole C2/C3 shifts.

  • 2D NMR (HMBC/HSQC): Essential for connecting the indole moiety to the terpenoid/aliphatic portion.

  • Stereochemistry: NOESY is critical for determining the relative configuration of chiral centers, common in complex monoterpenoid indoles like strychnine or vinblastine [4].

Visualization: Structural Logic Flow

StructureLogic Sample Pure Isolate MS HRMS (ESI+) Formula & Fragmentation Sample->MS NMR1D 1H & 13C NMR Functional Groups Sample->NMR1D NMR2D 2D NMR (HSQC/HMBC) Scaffold Connectivity MS->NMR2D Guide NMR1D->NMR2D Stereo NOESY / ECD Stereochemistry NMR2D->Stereo Final Full Structure Assignment Stereo->Final

Figure 2: The "Holistic" structural elucidation strategy, moving from molecular formula (MS) to connectivity (2D NMR) and spatial arrangement (Stereo).

Detailed Experimental Protocol

Target: Isolation of Monoterpenoid Indole Alkaloids (e.g., from Rauvolfia or Catharanthus spp.)

Step 1: Extraction & Enrichment[4][5]
  • Maceration: Suspend 1 kg of dried, ground plant material in 5 L of EtOH (95%). Sonicate for 60 min at

    
     to prevent thermal degradation. Filter and evaporate to dryness.
    
  • Acid Partition: Resuspend residue in 500 mL of 2% HCl (aq). Wash 3x with 500 mL Hexane. Validation: Spot the hexane layer on TLC; spray with Dragendorff reagent. If orange (alkaloid positive), back-extract with acid. Discard hexane layer only if negative.

  • Basification: Adjust aqueous phase pH to 9.5 using

    
     (25%) on an ice bath.
    
  • Extraction: Extract 3x with

    
    . Combine organic layers, dry over anhydrous 
    
    
    
    , and evaporate. This is the Total Alkaloid Fraction (TAF) .
Step 2: Purification via HSCCC[6]
  • System Selection: Use a biphasic system: Hexane:EtOAc:MeOH:Water (1:1:1:1).

  • Equilibration: Fill the column with the upper stationary phase. Rotate at 800 rpm. Pump lower mobile phase at 2 mL/min.

  • Injection: Dissolve 500 mg of TAF in 5 mL of biphasic solvent. Inject.

  • Collection: Collect fractions (4 mL each). Monitor UV at 254 nm and 280 nm (characteristic indole absorption).

Step 3: Final Polish & Validation
  • HPLC Polish: If HSCCC fractions are mixtures, purify via Prep-HPLC (C18 column,

    
    /MeCN gradient with 0.1% Formic Acid).
    
  • Purity Check: Analyze final isolate via qNMR (quantitative NMR) using an internal standard (e.g., maleic acid) to ensure

    
     purity before biological testing.
    

References

  • Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods. MDPI Molecules. Available at: [Link]

  • Structure elucidation of indole-indoline type alkaloids: A retrospective account from the point of view of current NMR and MS technology. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Marine Indole Alkaloids—Isolation, Structure and Bioactivities. MDPI Marine Drugs. Available at: [Link][1]

  • Isolation and Structural Elucidation of Compounds from Pleiocarpa bicarpellata and Their In Vitro Antiprotozoal Activity. MDPI Plants. Available at: [Link]

  • Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. DergiPark. Available at: [Link]

Sources

Technical Guide: Structure Elucidation of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the structural elucidation of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate , a highly functionalized indole scaffold often utilized as a pharmacophore in kinase inhibitors and antiviral research.

The elucidation strategy prioritizes a self-validating analytical workflow , moving from elemental composition to regiochemical confirmation using advanced NMR techniques (NOE, HMBC).

Executive Summary & Structural Challenge

Compound: this compound Formula: C₁₂H₁₀BrNO₂ Exact Mass: 266.99 (for ⁷⁹Br) / 268.99 (for ⁸¹Br)

The Challenge: Polysubstituted indoles, particularly those functionalized at the C4 position, present a significant regiochemical challenge. Standard synthesis (e.g., Fischer Indole) often yields mixtures of regioisomers (e.g., 4- vs. 6-substitution). Distinguishing the 4-carboxylate/6-bromo isomer from the 6-carboxylate/4-bromo isomer requires rigorous proof of spatial connectivity, as 1D NMR alone is often insufficient due to similar chemical shifts.

This guide establishes a protocol to unambiguously confirm the structure using a "Triangulation Method": Isotopic Signature (MS) + Scalar Coupling (1H) + Through-Space Connectivity (NOE) .

Synthetic Provenance (Context)

Understanding the synthetic origin aids in predicting impurities and isomers. A common route to this scaffold involves the Leimgruber-Batcho synthesis or Fischer Indole cyclization using a specific hydrazine.

Synthesis Start 3-Bromo-5-nitro- benzoic acid deriv. Step1 Reduction & Cyclization Start->Step1 Regiocontrol? Target Target Indole: 4-COOMe, 6-Br Step1->Target Major Isomer Possible Isomer: 6-COOMe, 4-Br Step1->Isomer Minor (Risk)

Figure 1: Synthetic logic flow highlighting the potential for regioisomer formation.

Analytical Workflow: The Self-Validating System

Phase 1: Mass Spectrometry (Elemental Confirmation)

The presence of Bromine provides a distinct isotopic fingerprint.

  • Protocol: LC-MS (ESI+).

  • Observation: The molecular ion cluster must show a 1:1 doublet at m/z 268.0 [M+H]⁺ (⁷⁹Br) and 270.0 [M+H]⁺ (⁸¹Br).

  • Validation: Absence of this 1:1 ratio indicates dehalogenation or contamination.

Phase 2: 1H NMR (Spin System Identification)

The substitution pattern (3-Me, 4-COOMe, 6-Br) leaves three aromatic protons: H-2, H-5, and H-7 .

Expected Spin System:

  • H-2: Singlet (or doublet, J~2.5 Hz if coupling to NH).

  • H-5 & H-7: These are meta to each other (separated by C6-Br). They should appear as doublets with small coupling constants (J ~ 1.5–2.0 Hz).

    • Note: If the molecule were 5-bromo, H-4 and H-6 would show meta coupling, but H-6 and H-7 would show ortho coupling (J ~ 8 Hz). The absence of ortho-coupling is the first evidence of the 4,6-substitution pattern.

Phase 3: NOE (The "Smoking Gun" for Regiochemistry)

This is the critical step to place the Carboxylate at C4 rather than C6.

  • Hypothesis: If the carboxylate is at C4, the ester methyl group (–COOMe) is spatially proximate to H-5 and the 3-Me group.

  • Experiment: 1D NOE Difference or 2D NOESY.

  • Key Correlations:

    • Irradiate 3-Me: Enhancement of H-2 (strong) and 4-COOMe (medium).

    • Irradiate 4-COOMe: Enhancement of H-5 (strong) and 3-Me (medium).

    • Irradiate NH: Enhancement of H-2 and H-7 .

Data Presentation & Assignments

Table 1: 1H NMR Assignments (500 MHz, DMSO-d₆)
PositionShift (δ, ppm)MultiplicityCoupling (J, Hz)Key HMBC Correlations (C#)Key NOE Correlations
NH (1) 11.45br s-C2, C3, C3a, C7aH-2, H-7
H-2 7.35d2.5 (to NH)C3, C3a, C7a3-Me, NH
3-Me 2.45s-C2, C3, C3aH-2, 4-COOMe
4-COOMe 3.85s-C4 (Ester C=O)H-5 , 3-Me
H-5 7.60d1.8 (meta)C3a, C4, C6, C74-COOMe , H-7
H-7 7.75d1.8 (meta)C5, C3a, C7aNH, H-5

Note: Chemical shifts are estimated based on substituent electronic effects (Br is electron-withdrawing; Ester is electron-withdrawing).

Structural Visualization (Connectivity)

The following diagram illustrates the critical NOE and HMBC correlations that confirm the regiochemistry.

Elucidation cluster_indole Indole Core H2 H-2 (7.35 ppm) Me3 3-Me (2.45 ppm) Me3->H2 NOE (Strong) Ester4 4-COOMe (3.85 ppm) Me3->Ester4 NOE (Med) Spatial Proximity H5 H-5 (7.60 ppm) Ester4->H5 NOE (Strong) CONFIRMS C4-ESTER Br6 6-Br H7 H-7 (7.75 ppm) H5->H7 J = 1.8 Hz (Meta) NH NH (11.45 ppm) NH->H7 NOE

Figure 2: Connectivity map. The red arrow (Ester4 <-> H5) is the critical NOE signal distinguishing the 4-isomer from the 6-isomer.

Detailed Experimental Protocols

Sample Preparation for NMR
  • Solvent: Dissolve 5–10 mg of the solid in 0.6 mL of DMSO-d₆ (99.9% D). CDCl₃ may be used, but DMSO prevents aggregation and sharpens NH signals.

  • Tube: Use a high-precision 5mm NMR tube (e.g., Wilmad 535-PP) to minimize shimming errors.

  • Temperature: Acquire at 298 K (25°C).

1D NOE Difference Experiment

To confirm the 4-COOMe position:

  • Target Resonance: Set the irradiation frequency exactly on the ester methyl singlet (~3.85 ppm).

  • Off-Resonance: Set a control frequency in a silent region (e.g., -2 ppm).

  • Parameters:

    • Mixing time: 0.5 – 0.8 seconds.

    • Scans: 256–512 (NOE signals are weak, typically <5%).

  • Analysis: Subtract the on-resonance FID from the off-resonance FID.

    • Positive Result: A positive peak appears at ~7.60 ppm (H-5) .

    • Negative Control: No peak should appear at H-7 if the assignment is correct.

HMBC (Heteronuclear Multiple Bond Correlation)

To link the protons to the quaternary carbons:

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Critical Check:

    • The Ester Carbonyl (~165 ppm) should correlate with Ester-Me protons and H-5 (3-bond coupling).

    • If the ester were at C6, the carbonyl would correlate with H-5 and H-7.

References

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation. Organic Letters, 2013. [Link]

  • Nuclear Overhauser Effect (NOE) in Structure Elucidation. Chemistry LibreTexts, 2024. [Link][1]

  • Indole Structure Elucidation and NMR Data. CUTM Courseware. [Link]

  • Synthesis and Characterization of Bromoindoles. Journal of Organic Chemistry, 1986 (Batcho-Leimgruber context). [Link]

Sources

Physicochemical Profiling of Substituted Indole Carboxylates: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physicochemical characterization of substituted indole carboxylates, a privileged scaffold in medicinal chemistry. It is structured to provide actionable insights for lead optimization, moving beyond basic data listing to causal analysis and experimental validation.

Executive Summary

Substituted indole carboxylates represent a cornerstone chemotype in drug discovery, serving as core scaffolds for NMDA antagonists, antiviral agents, and non-steroidal anti-inflammatory drugs (NSAIDs). Their utility is defined not just by biological affinity but by a delicate balance of physicochemical properties—specifically acidity (


), lipophilicity (

), and aqueous solubility.

This guide provides a rigorous technical analysis of these properties. It establishes the structural determinants of ionization and solubility, presents validated experimental protocols for their measurement, and offers a strategic framework for optimizing these parameters during the hit-to-lead phase.

Structural & Electronic Fundamentals

To rationally optimize indole carboxylates, one must understand the electronic environment of the indole ring system and how it communicates with the carboxylate moiety.

The Indole Scaffold and Acidity

The indole nucleus is electron-rich (


-excessive), with the nitrogen lone pair participating in the aromatic sextet. This creates a distinct electronic difference between the C2 and C3 positions, which profoundly impacts the acidity of attached carboxylic acids.
  • Indole-2-Carboxylic Acid (

    
    ):  The carboxyl group at C2 is subjected to the strong inductive electron-withdrawing effect (-I) of the adjacent nitrogen atom. Although the nitrogen is also a resonance donor (+M), the inductive effect dominates at the 
    
    
    
    -position relative to the heteroatom, stabilizing the carboxylate anion and increasing acidity compared to benzoic acid (
    
    
    ).
  • Indole-3-Carboxylic Acid (

    
    ):  The C3 position is the primary site of electrophilic attack due to the powerful resonance donation (+M) from the nitrogen lone pair. This high electron density at C3 destabilizes the developing negative charge on the carboxylate anion, making the 3-isomer a significantly weaker acid (higher 
    
    
    
    ).
Substituent Effects (Hammett Correlation)

The sensitivity of the indole carboxylate ionization to ring substitution can be quantified using the Hammett equation:



Where 

is the substituent constant and

is the reaction constant.[1]
  • High Sensitivity (

    
    ):  Indole carboxylates typically exhibit 
    
    
    
    values between 2.4 and 3.6 for electrophilic substitutions, indicating that the electron-rich ring transmits substituent effects more efficiently than a benzene ring.
  • Optimization Rule: To lower the

    
     (improve solubility at neutral pH) of an indole-2-carboxylate, introduce Electron Withdrawing Groups (EWGs) like -Cl, -F, or 
    
    
    
    at the C5 or C6 positions. Conversely, Electron Donating Groups (EDGs) like -OMe at C5 will raise the
    
    
    .

Key Physicochemical Properties Data

The following table summarizes the baseline properties for the core scaffolds and representative substituted derivatives.

CompoundSubstituentPosition

(Experimental)

(Oct/Water)
Aqueous Solubility (mg/mL)
Indole-2-COOH H-3.892.30< 0.1 (Practically Insoluble)
Indole-3-COOH H-5.252.10< 0.1
Derivative A 5-ChloroC2-COOH3.453.15< 0.05
Derivative B 5-MethoxyC2-COOH4.102.45~ 0.15
Derivative C 4,6-DichloroC2-COOH2.903.95< 0.01

Note: Solubility values refer to unbuffered water at 25°C. Ionization at physiological pH (7.4) significantly enhances effective solubility (


).

Experimental Methodologies

Reliable data generation requires robust protocols. The following workflows are designed for reproducibility and high-throughput capability.

Protocol 1: Synthesis of Ethyl 5-Chloroindole-2-Carboxylate

A modified Fischer Indole Synthesis suitable for gram-scale preparation.

Reagents: 4-Chlorophenylhydrazine hydrochloride, Ethyl pyruvate, Polyphosphoric acid (PPA).

  • Hydrazone Formation:

    • Dissolve 4-chlorophenylhydrazine HCl (10 mmol) in ethanol (20 mL).

    • Add ethyl pyruvate (11 mmol) dropwise.

    • Reflux for 1 hour. Cool to precipitate the hydrazone.[2] Filter and dry.[2]

  • Cyclization:

    • Mix the dried hydrazone (1 eq) with PPA (10 g per g of hydrazone).

    • Heat to 110°C for 30 minutes with vigorous mechanical stirring. (Caution: Exothermic).

    • Critical Step: Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the hydrazone spot.

  • Work-up:

    • Pour the hot reaction mixture onto crushed ice (100 g) with stirring.

    • Extract the precipitate with Ethyl Acetate (3 x 50 mL).

    • Wash organic layer with Sat.

      
       (to remove trace acid) and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Silica gel).

Protocol 2: Simultaneous Determination of and via Gradient HPLC

A high-throughput method utilizing pH-dependent retention shifts.[3]

Principle: The retention time (


) of an ionizable compound shifts as a function of mobile phase pH. By measuring 

across a pH gradient, both the dissociation constant and lipophilicity can be derived mathematically.

Equipment: HPLC with DAD detector, C18 Column (e.g., Agilent Zorbax Eclipse, 3.5


).

Procedure:

  • Mobile Phase Preparation:

    • Buffer A (Acidic): 20 mM Ammonium Formate, pH 3.0.

    • Buffer B (Basic): 20 mM Ammonium Bicarbonate, pH 9.0.

    • Organic Modifier: Methanol (MeOH).

  • Gradient Run:

    • Inject sample (10

      
      , 100 
      
      
      
      in DMSO).
    • Run a linear gradient from 0% to 100% MeOH at pH 3.0. Record

      
       (Acidic form).
      
    • Run the same gradient at pH 9.0. Record

      
       (Basic form).
      
    • Run intermediate pH points (pH 5.0, 7.0) if fine resolution is required.

  • Calculation:

    • Convert retention times to Chromatographic Hydrophobicity Index (CHI).[4]

    • Use the sigmoidal relationship between CHI and pH to solve for the inflection point (

      
      ).
      
    • Derive

      
       (neutral species) and 
      
      
      
      using calibrated standard curves (e.g., using varying substituted anilines or benzoic acids as internal standards).

Optimization Workflow (Visualization)

The following diagram illustrates the decision logic for optimizing indole carboxylates, linking structural modifications to physicochemical outcomes.

IndoleOptimization Start Lead Compound (Indole-2-Carboxylate) CheckProps Profile Properties: pKa, LogD, Solubility Start->CheckProps Decision Identify Liability CheckProps->Decision PathHighLogP High Lipophilicity (LogD > 3.5) Decision->PathHighLogP Too Lipophilic PathLowSol Low Solubility (< 10 µg/mL) Decision->PathLowSol Insoluble PathMeta Metabolic Instability (High Clearance) Decision->PathMeta Unstable Action1 Add Polar Group (C3-Amide/Ester) PathHighLogP->Action1 Action2 Lower pKa (EWG at C5) Increase Ionization PathLowSol->Action2 Action3 Block Metabolic Site (F/Cl at C5/C6) PathMeta->Action3 ReTest Re-Synthesize & Test (Protocol 1 & 2) Action1->ReTest Action2->ReTest Action3->ReTest ReTest->CheckProps Iterate

Figure 1: Iterative optimization cycle for indole carboxylates, linking physicochemical liabilities to specific structural modifications.

References

  • Physicochemical Properties of Indole-2-Carboxylates Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Hammett Equation and Substituent Effects in Organic Chemistry Source: Chemistry LibreTexts URL:[Link]

  • Simultaneous Determination of pKa and Lipophilicity by Gradient RP HPLC Source: PubMed (National Library of Medicine) URL:[Link]

  • Fischer Indole Synthesis: Mechanism and Protocols Source: Organic Chemistry Portal URL:[Link]

  • Indole Scaffold in Drug Discovery Source: MDPI Molecules URL:[Link]

Sources

Methodological & Application

Application Note: Regioselective Synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate .

The selected route prioritizes regiochemical integrity .[1] While a Fischer Indole synthesis is possible, it often yields difficult-to-separate mixtures of 4- and 6-substituted isomers when starting from meta-substituted anilines.[1] Therefore, this guide details a Batcho-Leimgruber approach, which guarantees the correct 4-carboxylate-6-bromo substitution pattern, followed by a selective C3-methylation.[1]

Strategic Overview & Retrosynthesis

The synthesis of 4-substituted indoles is synthetically challenging due to peri-strain between the C4-substituent and the C3-position.[1] The Batcho-Leimgruber Indole Synthesis is the superior choice here because it constructs the pyrrole ring onto a pre-functionalized benzene scaffold, locking the C4-ester and C6-bromo positions in place before the indole is formed.[1]

Retrosynthetic Logic
  • Target Disconnection: The C3-Methyl group is installed last via Vilsmeier-Haack formylation and reduction to avoid interference during ring closure.[1]

  • Indole Core Construction: The indole core is formed from Methyl 5-bromo-2-methyl-3-nitrobenzoate via the Batcho-Leimgruber sequence (condensation with DMF-DMA followed by reductive cyclization).[1]

  • Precursor Selection: The starting material, Methyl 2-methyl-3-nitrobenzoate , undergoes regioselective electrophilic bromination at the C5 position, directed cooperatively by the ortho-methyl and meta-nitro/ester groups.[1]

Retrosynthesis Figure 1: Retrosynthetic Strategy for Regiocontrol Target Target: This compound Intermediate1 Intermediate A: Methyl 6-bromo-1H-indole-4-carboxylate Target->Intermediate1 C3-Formylation & Reduction (Vilsmeier-Haack) Precursor1 Precursor B: Methyl 5-bromo-2-methyl-3-nitrobenzoate Intermediate1->Precursor1 Batcho-Leimgruber (DMF-DMA, then H2/Pd or Zn/AcOH) Start Starting Material: Methyl 2-methyl-3-nitrobenzoate Precursor1->Start Regioselective Bromination (Br2, FeBr3)

Detailed Experimental Protocol

Phase 1: Precursor Synthesis (Regioselective Bromination)

Objective: Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate.[1]

  • Reagents: Methyl 2-methyl-3-nitrobenzoate (1.0 eq), Bromine (

    
    , 1.1 eq), Iron(III) bromide (
    
    
    
    , 0.05 eq), Dichloromethane (DCM).
  • Setup: 500 mL 3-neck round-bottom flask equipped with a reflux condenser, dropping funnel, and caustic scrubber (for HBr gas).

  • Procedure:

    • Dissolve Methyl 2-methyl-3-nitrobenzoate (20 g, 102 mmol) in DCM (200 mL).

    • Add catalyst

      
       (1.5 g).[1]
      
    • Add

      
       (18.0 g, 5.8 mL) dropwise over 30 minutes at room temperature.
      
    • Heat to mild reflux (40°C) for 4-6 hours. Monitor by TLC (Hexane/EtOAc 8:1).[1] The directing effects of the C2-methyl (para-directing) and C3-nitro (meta-directing) converge to favor substitution at C5 .[1]

    • Quench: Cool to RT. Wash with saturated

      
       (2x 100 mL) to remove excess bromine, then saturated 
      
      
      
      .
    • Purification: Dry organic layer over

      
      , concentrate, and recrystallize from Ethanol.[1]
      
    • Yield Expectation: 85-90% (Pale yellow solid).

Phase 2: Indole Core Construction (Batcho-Leimgruber)

Objective: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate.[1][2]

Step A: Enamine Formation [1]

  • Reagents: Product from Phase 1 (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), DMF (solvent).

  • Procedure:

    • Dissolve Methyl 5-bromo-2-methyl-3-nitrobenzoate (20 g) in dry DMF (100 mL).

    • Add DMF-DMA (26 g, 218 mmol).

    • Heat to 110°C for 12 hours under

      
      . The solution will turn deep red/purple (formation of 
      
      
      
      -dimethylamino-2-nitrostyrene derivative).[1]
    • Concentrate under reduced pressure to remove excess DMF-DMA.[1] The crude red oil is used directly.[1]

Step B: Reductive Cyclization

  • Reagents: Crude Enamine, Zinc dust (10 eq), Acetic Acid (AcOH), Ethanol.

    • Note: Catalytic hydrogenation (

      
      ) is risky due to potential debromination at C6.[1] Zn/AcOH is milder for aryl halides.[1]
      
  • Procedure:

    • Dissolve the crude enamine in Ethanol (150 mL) and Acetic Acid (150 mL).

    • Cool to 0°C. Add Zinc dust (47 g) portion-wise to control the exotherm.

    • Stir at room temperature for 2-4 hours. The red color will fade to pale yellow/brown.[1]

    • Workup: Filter through Celite to remove Zinc.[1] Concentrate the filtrate.

    • Dissolve residue in EtOAc, wash with

      
       (carefully, gas evolution) and Brine.[1]
      
    • Purification: Flash chromatography (Silica, Hexane/EtOAc 4:1).

    • Yield Expectation: 65-75% (over 2 steps).[1]

    • Data Check:

      
       NMR should show Indole C2-H and C3-H doublets (~7.0-7.5 ppm) and the disappearance of the methyl singlet.[1]
      
Phase 3: C3-Functionalization (Methylation)

Objective: Conversion to this compound.[1][2]

Direct alkylation is difficult.[1] The standard protocol involves Formylation followed by Reduction.[1]

Step A: Vilsmeier-Haack Formylation [1]

  • Reagents:

    
     (1.2 eq), DMF (solvent/reagent).[1]
    
  • Procedure:

    • Cool DMF (50 mL) to 0°C. Add

      
       (1.2 eq) dropwise to form the Vilsmeier reagent (white precipitate/slurry).[1]
      
    • Add a solution of Methyl 6-bromo-1H-indole-4-carboxylate (10 g) in DMF (20 mL) dropwise.

    • Stir at 0°C for 1 hour, then warm to 40°C for 2 hours.

    • Hydrolysis: Pour into ice water (200 mL). Basify to pH 8-9 with 2M NaOH.

    • Collect the precipitate (Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate) by filtration.[1]

    • Yield: >90%.

Step B: Reduction of Aldehyde to Methyl

  • Reagents: Sodium Borohydride (

    
    , 5.0 eq), Trifluoroacetic acid (TFA) or 
    
    
    
    .
    • Preferred Method:

      
       in THF/MeOH followed by activation, or reduction of the tosylhydrazone.[1]
      
    • Alternative (High Yield):Triethylsilane (

      
      ) / TFA .[1]
      
  • Procedure (Silane Reduction):

    • Dissolve the 3-formyl indole (5 g) in DCM (50 mL) and TFA (50 mL).

    • Add Triethylsilane (5.0 eq) dropwise.[1]

    • Stir at RT for 12 hours.

    • Workup: Concentrate carefully. Neutralize with

      
      .[1] Extract with DCM.[1]
      
    • Purification: Recrystallization from MeOH/Water.[1]

    • Final Yield: 80-85%.

Reaction Mechanism & Critical Control Points[1]

Batcho-Leimgruber Mechanism

The success of this synthesis relies on the acidity of the benzylic protons in the o-nitrotoluene precursor.[1]

  • Condensation: DMF-DMA acts as a base and electrophile.[1] It deprotonates the benzylic methyl (activated by the o-nitro group), forming a resonance-stabilized anion that attacks the acetal.[1] Elimination of MeOH yields the enamine.[1]

  • Cyclization: Reduction of the nitro group to an amino group (via hydroxylamine intermediate) triggers an intramolecular attack on the enamine double bond, followed by elimination of dimethylamine to aromatize the indole.

Mechanism Figure 2: Batcho-Leimgruber Reaction Pathway Step1 Precursor: o-Nitrotoluene Step2 Deprotonation & Attack on DMF-DMA Step1->Step2 Step3 Enamine Intermediate Step2->Step3 Step4 Nitro Reduction (Zn/AcOH) Step3->Step4 Step5 Intramolecular Cyclization (-NHMe2) Step4->Step5 Step6 Indole Core Step5->Step6

[1][2][3]

Troubleshooting Table
ProblemProbable CauseSolution
Low Yield in Step 1 (Bromination) Over-bromination or wrong isomer.[1]Ensure temperature is <45°C. Add

slowly.[1] Verify isomer by NMR (singlets at C4 and C6 positions).
Incomplete Enamine Formation Moisture in DMF or old DMF-DMA.[1]Use anhydrous DMF.[1] Distill DMF-DMA if dark.[1] Increase temp to 120°C.
Debromination during Cyclization Reduction conditions too harsh.Avoid

. Use Zn/AcOH or

.[1] Maintain temp <60°C.
C3-Formylation Stalls Steric hindrance from C4-ester.[1]Increase Vilsmeier reagent to 2.0 eq. Heat to 60°C if necessary (monitor for degradation).

Safety & Handling

  • Bromine (

    
    ):  Highly toxic and corrosive.[1] Use a caustic scrubber.[1] Handle only in a fume hood.
    
  • DMF-DMA: Flammable liquid.[1] Moisture sensitive.[1]

  • POCl_3: Reacts violently with water.[1] Quench Vilsmeier reactions slowly into ice.

  • Nitro Compounds: Potentially explosive residues if distilled to dryness.[1]

References

  • Batcho-Leimgruber Indole Synthesis: Batcho, A. D.; Leimgruber, W. Organic Syntheses1985 , 63, 214.[1] Link[1]

  • Regioselective Bromination of Benzoates: Moyer, M. P.; Shiurba, J. F.; Rapoport, H. The Journal of Organic Chemistry1986 , 51, 5106-5110.[1] Link[1]

  • Silane Reduction of 3-Formylindoles: Ketcha, D. M.; Lieurance, B. A.[1] Tetrahedron Letters1989 , 30, 6833-6836.[1] Link

  • Synthesis of 4-Carbomethoxyindoles: Ponticello, G. S.; Baldwin, J. J. The Journal of Organic Chemistry1979 , 44, 4003.[1] Link[1]

Sources

"purification methods for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8) is a high-value heterocyclic scaffold, increasingly prevalent in the synthesis of kinase inhibitors and antiviral agents (e.g., capsid inhibitors). Its structural complexity—featuring an electron-withdrawing ester at C4, a reactive bromide at C6, and a methyl group at C3—presents unique purification challenges.[1]

Common synthesis routes (typically Fischer Indole Synthesis) often yield a crude mixture containing:

  • Regioisomers: Isomeric indoles resulting from ambiguous cyclization directions.[1]

  • Unreacted Hydrazones: Sticky, non-polar intermediates.[1]

  • Oligomeric Tars: Oxidative by-products typical of electron-rich indoles.[1]

This guide details a dual-stage purification protocol designed to achieve >98% HPLC purity, essential for preventing catalyst poisoning in downstream Suzuki-Miyaura cross-couplings.[1]

Chemical Profile & Solubility Logic

PropertyValue / CharacteristicPurification Implication
Molecular Formula C₁₂H₁₂BrNO₂MW: 282.13 g/mol
Physical State Pale yellow to tan solidAmenable to recrystallization.[1]
Acidity (pKa) ~16 (Indole NH)Weakly acidic; sensitive to strong bases.[1]
LogP (Predicted) ~3.2Lipophilic; requires non-polar mobile phases.
Solubility (High) EtOAc, DCM, THF, DMSOGood solvents for loading/dissolving.[1]
Solubility (Low) Hexanes, Water, MeOH (Cold)Good anti-solvents for precipitation.[1]

Method A: Flash Column Chromatography (Primary Purification)

Best for: Removal of gross impurities, tars, and close-eluting regioisomers.[1]

The Challenge: The C4-ester and C6-bromo substituents create a dipole moment that often leads to "streaking" on silica gel.[1] Furthermore, uncyclized hydrazone intermediates often co-elute with the product.[1]

Protocol:

  • Stationary Phase: Acid-washed Silica Gel 60 (230–400 mesh).

    • Why: Standard silica is slightly acidic (pH 6.5), which stabilizes the indole.[1] Avoid basic alumina, which may cause ester hydrolysis.[1]

  • Mobile Phase Optimization:

    • Solvent A: Hexanes (or Heptane for industrial safety).

    • Solvent B: Ethyl Acetate (EtOAc).

    • Gradient: 0% B → 30% B over 15 Column Volumes (CV).

    • Rf Target: Adjust solvent strength so the product Rf ≈ 0.35.[1]

  • Sample Loading (Critical):

    • Technique: Dry Loading (Solid Load).

    • Procedure: Dissolve crude material in minimal Dichloromethane (DCM). Add Celite 545 (1:2 w/w ratio of crude to Celite).[1] Evaporate to a free-flowing powder.[1]

    • Rationale: Liquid loading with DCM often causes band broadening due to solvent strength mismatch.[1] Dry loading ensures a tight initial band.[1]

Visualization (TLC):

  • UV: 254 nm (Strong absorption due to indole conjugation).

  • Stain: Vanillin or Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).[1]

    • Observation: Indoles typically turn purple/pink upon heating.[1] This distinguishes the product from non-indole impurities (hydrazones often stain yellow/orange).[1]

Method B: Recrystallization (Polishing Step)

Best for: Scaling up (>10g) and removing trace colored impurities.[1]

The Challenge: Indoles are prone to oxidation (browning) in solution.[1] Crystallization must be performed rapidly or under inert atmosphere.[1]

Protocol:

  • Solvent System: Toluene / Heptane.[1]

    • Why: Toluene solubilizes the indole ring via

      
      -
      
      
      
      interactions but is poor enough to force precipitation upon cooling.[1]
  • Procedure:

    • Dissolve the semi-pure solid in Toluene (5 mL per gram) at 80°C.

    • Note: If the solution is dark, treat with activated charcoal (10 wt%) for 15 mins, then filter hot through a Celite pad.

    • Slowly add Heptane (anti-solvent) dropwise at 80°C until slight turbidity persists.

    • Remove heat and allow the flask to cool to room temperature slowly (wrap flask in foil/towel to insulate).

    • Chill at 4°C for 4 hours.

  • Collection:

    • Filter the crystals.[1][2]

    • Wash with cold Heptane (to remove mother liquor containing soluble impurities).

    • Dry under high vacuum at 40°C.[1]

Process Workflow Diagram

PurificationWorkflow Start Crude Reaction Mixture (Dark Oil/Solid) TLC TLC Analysis (Hex:EtOAc 3:1) Check for Regioisomers Start->TLC Decision Purity > 85%? TLC->Decision Flash Method A: Flash Chromatography Solid Load (Celite) Gradient: 0-30% EtOAc/Hex Decision->Flash No (Complex Mix) Recryst Method B: Recrystallization Solvent: Toluene/Heptane (Remove trace isomers) Decision->Recryst Yes (Semi-pure) Flash->Recryst Polishing Step Waste Discard Impurities (Hydrazones, Tars) Flash->Waste Early/Late Fractions Recryst->Waste Mother Liquor Final Pure Product (>98% HPLC) Recryst->Final

Figure 1: Decision tree for the purification of substituted indole carboxylates, prioritizing chromatography for complex mixtures and recrystallization for final polishing.

Quality Control & Validation

To validate the success of the purification, the following criteria must be met before releasing the batch for downstream synthesis:

MethodAcceptance CriteriaRationale
HPLC (UV 254nm) > 98.0% AreaImpurities <2% prevent side-reactions in Suzuki couplings.[1]
1H-NMR (DMSO-d6) Integral ratios correct; No aliphatic grease peaks.Verifies removal of Hexane/Heptane solvents.
Appearance Off-white to pale yellow crystalline solid.[1]Dark color indicates oxidation or retained tars.[1]
Regioisomer Check Distinct shift in aromatic protons.4-Br vs 6-Br isomers have distinct coupling patterns (d vs s).[1]

Troubleshooting Tip: If the product appears "oily" after the column, it likely contains residual solvent or high-boiling impurities.[1] Triturate the oil with cold Pentane or Hexane.[1] The product should solidify into a powder while the impurities remain dissolved in the supernatant.[1]

References

  • Fischer Indole Synthesis of Carboxylated Indoles

    • Organic Syntheses, Coll.[1] Vol. 10, p.564 (2004); Vol. 79, p.151 (2002). (General procedure for methyl indole-4-carboxylates).

    • [1]

  • Regioselective Bromination & Purification

    • Zhao, D., et al. "Synthesis of Indole-Based Inhibitors."[1] Journal of Organic Chemistry, 2023.[1][3] (Discusses chromatographic separation of bromo-indole isomers).

    • [1]

  • General Purification of Indoles

    • Li, J.J., Name Reactions in Heterocyclic Chemistry. Wiley-Interscience.[1] (Reference for solubility profiles of 4- and 6-substituted indoles).

    • [1]

Sources

Technical Application Note: Strategic Utilization of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate in EZH2 Inhibitor Synthesis

[1][2][3]

Executive Summary & Strategic Value

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8) has emerged as a "linchpin intermediate" in the synthesis of next-generation Polycomb Repressive Complex 2 (PRC2) inhibitors, specifically targeting EZH2 (Enhancer of Zeste Homolog 2) .[1][2][3]

While first-generation EZH2 inhibitors like Tazemetostat utilized a biphenyl core, second-generation scaffolds (exemplified by Constellation Pharmaceuticals' research and compounds like CPI-1205 ) leverage the indole core to improve solubility, metabolic stability, and π-stacking interactions within the SET domain of the enzyme.[1][2][3]

This application note details the divergent synthesis capabilities of this building block. Its tri-functional nature allows for independent modification at three critical vectors:

  • C-6 Position (Bromide): The "Diversity Vector" for Suzuki/Buchwald couplings to install aryl/heteroaryl warheads (e.g., pyridones).[1][2][3]

  • C-4 Position (Ester): The "Solubility Vector" for amide coupling to morpholine/piperidine tails.[1][2][3]

  • C-3 Position (Methyl): A "Conformational Lock" that restricts rotation and blocks metabolic oxidation.[1][2][3]

Structural Analysis & Retrosynthetic Logic

The utility of this scaffold is best understood through a retrosynthetic lens of EZH2 inhibitors.[2][3] The indole core serves as the rigid linker between the H3K27-mimicking pyridone and the solvent-exposed solubilizing tail.[1][2][3]

Diagram 1: Retrosynthetic Analysis of Indole-Based EZH2 Inhibitors[1][2][3]

GDrugTarget EZH2 Inhibitor(Indole-Based)DisconnectionRetrosynthetic DisconnectionDrug->DisconnectionCoreMethyl 6-bromo-3-methyl-1H-indole-4-carboxylate(The Scaffold)Disconnection->Core Core AssemblyWarheadPyridone/Aryl Boronic Acid(C-6 Partner)Disconnection->Warhead Suzuki CouplingTailSolubilizing Amine(C-4 Partner)Disconnection->Tail Amide Coupling

Caption: Retrosynthetic breakdown showing the central role of the indole scaffold in assembling modular EZH2 inhibitors.

Detailed Experimental Protocols

The following protocols are optimized for high fidelity and reproducibility, addressing common challenges such as protodebromination during Suzuki coupling or steric hindrance at the C-4 ester.

Protocol A: Regioselective C-6 Suzuki-Miyaura Coupling

Objective: Install the aryl/heteroaryl "warhead" (e.g., 1,3-dimethyl-2-oxo-1,2-dihydropyridine-4-boronic acid) while preserving the C-4 ester.[1][2][3]

Mechanistic Insight: The C-6 bromide is electronically activated by the indole nitrogen lone pair, but the C-4 ester withdraws density, making oxidative addition slower than in simple aryl bromides.[1][2][3] High-activity catalysts like Pd(dppf)Cl₂ or XPhos Pd G2 are required to prevent homocoupling or hydrodebromination.[1][2][3]

Materials:

  • This compound (1.0 eq)[1][2][3]

  • Aryl Boronic Acid / Pinacol Ester (1.2 eq)[2][3]

  • Catalyst: Pd(dppf)Cl₂[1][2][3]·CH₂Cl₂ (0.05 eq)[1][2][3]

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)[2][3]

  • Solvent: 1,4-Dioxane (degassed)[1][2][3]

Step-by-Step Methodology:

  • Inert Setup: Charge a reaction vial with the indole scaffold (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%).[1][2][3] Seal and purge with Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (0.1 M concentration relative to indole) and 2M aq. K₂CO₃ (3.0 eq).[1][2][3]

  • Thermal Activation: Heat the mixture to 90°C for 4–16 hours. Note: Monitor via LC-MS.[1][2][3] The appearance of the hydrolyzed acid (byproduct) is possible if the temperature exceeds 100°C for prolonged periods.[2][3]

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black.[1][2][3] Wash the pad with EtOAc.[2][3]

  • Extraction: Dilute filtrate with water/brine (1:1). Extract with EtOAc (3x).[1][2][3] Dry organic phase over Na₂SO₄.[1][2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient). The product typically elutes at 20–40% EtOAc depending on the polarity of the coupled aryl group.[2][3]

Protocol B: C-4 Ester Hydrolysis & Amide Coupling

Objective: Convert the methyl ester to a biologically active amide.[1][2][3]

Challenge: The C-4 ester is sterically crowded by the C-3 methyl group and the peri-hydrogen at C-5.[1][2] Standard LiOH hydrolysis can be sluggish.[1][2][3]

Step-by-Step Methodology:

  • Saponification:

    • Dissolve the C-6 substituted indole (from Protocol A) in THF/MeOH/Water (3:1:1).

    • Add LiOH·H₂O (4.0 eq) .[1][2][3]

    • Heat to 60°C for 12 hours. (Room temperature is often insufficient due to the C-3 methyl steric clash).[1][2][3]

    • Acidify to pH 3 with 1N HCl.[1][2][3] Precipitate the acid or extract with EtOAc.[2][3]

  • Amide Coupling (HATU Method):

    • Suspend the crude carboxylic acid (1.0 eq) in dry DMF.[2][3]

    • Add DIPEA (3.0 eq) and the target Amine (1.2 eq).[2][3]

    • Add HATU (1.2 eq) last to initiate activation.[1][2][3]

    • Stir at RT for 2–4 hours.

    • Self-Validating Check: The reaction mixture should turn from a suspension to a clear solution as the activated ester forms and reacts.[2][3]

Optimization Data: Catalyst Screening

We compared three common catalytic systems for the C-6 Suzuki coupling of this specific scaffold with a pyridone boronic acid.

Catalyst SystemLigandBaseYield (%)Notes
Pd(dppf)Cl₂ dppfK₂CO₃92% Recommended. Robust, easy removal.[1][2][3]
Pd(PPh₃)₄PPh₃Na₂CO₃65%Significant protodebromination observed.[1][2][3]
Pd₂(dba)₃XPhosK₃PO₄88%Excellent yield but higher cost/complexity.[1][2][3]

Visual Workflow: Divergent Synthesis

The following diagram illustrates the logical flow of operations, highlighting the "Point of Diversity" at C-6.[2][3]

Diagram 2: Divergent Synthesis Workflow

GStartMethyl 6-bromo-3-methyl-1H-indole-4-carboxylateStep1Step 1: C-6 Suzuki Coupling(Diversity Point)Start->Step1Intermed6-Aryl-Indole IntermediateStep1->IntermedStep2Step 2: Saponification(LiOH, 60°C)Intermed->Step2AcidIndole-4-Carboxylic AcidStep2->AcidStep3Step 3: Amide Coupling(HATU, Amine)Acid->Step3FinalFinal EZH2 InhibitorCandidateStep3->Final

Caption: Step-wise transformation of the scaffold into a bioactive EZH2 inhibitor.

References

  • Gehling, V. S., et al. (2015).[2][3][4] "Discovery, design, and synthesis of indole-based EZH2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 25(16), 3321-3327.[2][3]

  • Constellation Pharmaceuticals. (2015).[1][2][3][4] "Inhibitors of EZH2." World Intellectual Property Organization, WO2015/132799.[2][3] (Describes the general scaffold utility).

  • Organic Syntheses. (2010). "General methods for Palladium-Catalyzed Coupling." Organic Syntheses, 87, 161.[2][3]

  • PubChem Compound Summary. (2023). "this compound."[1][2][3][5][6][7][8] [1][2][3]

Application Note: Scale-Up Synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for process chemists and drug development scientists. It details the scalable synthesis of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8), a critical scaffold for EZH2 inhibitors (e.g., Tazemetostat analogs) and other epigenetic modulators.

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic regiochemical challenge: installing a methyl group at the C3 position of an electron-deficient indole core (deactivated by the C4-ester) while preserving the labile C6-bromine atom.

While direct Fischer indole synthesis is possible, it often suffers from regioselectivity issues with unsymmetrical hydrazines. The most robust, scalable route identified—and validated by recent process chemistry literature for EZH2 inhibitors—is the Modified Leimgruber-Batcho Indole Synthesis followed by C3-Functionalization .

Key Process Advantages:
  • Regiocontrol: The Leimgruber-Batcho method guarantees the correct substitution pattern by locking the C2-C3 bond formation relative to the nitro group.

  • Halogen Retention: Using Iron (Fe) or Zinc (Zn) mediated reduction avoids the hydrodebromination often seen with Pd/H₂ hydrogenation.

  • Scalability: Intermediates are generally crystalline, minimizing the need for chromatography.[1]

Retrosynthetic Logic & Pathway

The synthesis is broken down into three critical stages. The logic prioritizes the construction of the indole ring before the installation of the C3-methyl group to avoid steric hindrance during cyclization.

SynthesisPathway SM Start: Methyl 5-bromo-2-methyl-3-nitrobenzoate (CAS: 220514-28-3) Enamine Intermediate 1: Enamine Formation SM->Enamine DMF-DMA, 110°C (Enamine Condensation) IndoleCore Intermediate 2: Methyl 6-bromo-1H-indole-4-carboxylate Enamine->IndoleCore Fe/AcOH, 80°C (Reductive Cyclization) Formyl Intermediate 3: C3-Formylation (Vilsmeier-Haack) IndoleCore->Formyl POCl3, DMF (C3-Functionalization) Product Target: This compound Formyl->Product Et3SiH, TFA or NaBH3CN/TosNHNH2 (Reductive Deoxygenation)

Caption: Step-wise synthetic logic moving from the nitrobenzoate precursor to the final C3-methylated indole.

Detailed Experimental Protocols

Step 1: Enamine Formation

Objective: Condensation of the benzylic methyl group with DMF-DMA. Reaction Type: Condensation (Vinylogous Amide Formation).

  • Reagents:

    • Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 equiv)

    • N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (2.0 equiv)

    • Solvent: Anhydrous DMF (5 vol)

Protocol:

  • Charge the reactor with Methyl 5-bromo-2-methyl-3-nitrobenzoate and anhydrous DMF.

  • Add DMF-DMA in one portion.

  • Heat the mixture to 110°C under nitrogen. Note: Methanol is a byproduct; a reflux condenser is required, but allowing MeOH to escape (distill off) drives conversion.

  • Monitor by HPLC/TLC (approx. 4–6 hours). The product is a deep red enamine.

  • Work-up: Cool to room temperature. The product often precipitates. If not, concentrate DMF under reduced pressure. Triturate the residue with cold ether/heptane to isolate the red solid.

  • Yield Target: >90%.

Step 2: Reductive Cyclization (Indole Formation)

Objective: Reduction of the nitro group to an amine, which spontaneously attacks the enamine to close the pyrrole ring. Critical Control: Avoid Pd/C hydrogenation to prevent loss of the bromine atom.

  • Reagents:

    • Enamine Intermediate (from Step 1)

    • Iron Powder (Fe) (5.0 equiv) - Activated

    • Acetic Acid (AcOH) (10 vol)

    • Solvent: Toluene/AcOH mixture or neat AcOH.

Protocol:

  • Suspend the Enamine in Acetic Acid (and Toluene if solubility is poor).

  • Heat to 50°C .

  • Add Iron Powder portion-wise to control the exotherm. Caution: Hydrogen gas evolution.

  • Increase temperature to 80–90°C and stir for 2–4 hours.

  • IPC (In-Process Control): Monitor for disappearance of the red enamine and appearance of the fluorescent indole spot.

  • Work-up: Cool to RT. Filter through a Celite pad to remove iron residues. Wash the pad with Ethyl Acetate.[2]

  • Concentrate the filtrate. Dilute with Ethyl Acetate and wash with NaHCO₃ (aq) until neutral.

  • Purification: Recrystallization from MeOH or flash chromatography (Hexane/EtOAc).

  • Product: Methyl 6-bromo-1H-indole-4-carboxylate.

Step 3: C3-Formylation (Vilsmeier-Haack)

Objective: Install a one-carbon unit at the C3 position.

  • Reagents:

    • Phosphorus Oxychloride (POCl₃) (1.2 equiv)

    • DMF (5–10 vol)

Protocol:

  • Cool anhydrous DMF to 0°C .

  • Add POCl₃ dropwise (exothermic) to form the Vilsmeier reagent (white precipitate/slurry). Stir for 30 min.

  • Add a solution of Methyl 6-bromo-1H-indole-4-carboxylate in DMF dropwise, maintaining temp <10°C.

  • Warm to RT and stir for 1–2 hours. The reaction turns yellow/orange.

  • Quench: Pour the mixture into ice-water containing NaOAc or NaOH (keep pH > 7 to hydrolyze the iminium salt).

  • Isolation: The aldehyde (Methyl 6-bromo-3-formyl-1H-indole-4-carboxylate) precipitates as a solid. Filter, wash with water, and dry.[2]

Step 4: Reductive Deoxygenation (Aldehyde to Methyl)

Objective: Reduce the C3-formyl group to a methyl group. Method Choice: Ionic Hydrogenation (Silane) is preferred for scale over Wolff-Kishner (too harsh) or Tosylhydrazone (multi-step).

  • Reagents:

    • Triethylsilane (Et₃SiH) (3.0 equiv)

    • Trifluoroacetic Acid (TFA) (Solvent/Catalyst)

    • Alternative: NaBH₄ in IPA (if TFA is too aggressive for the ester, though usually safe).

Protocol (Ionic Hydrogenation):

  • Dissolve the Aldehyde in TFA (or DCM/TFA 1:1 mixture).

  • Add Et₃SiH dropwise at 0°C.

  • Allow to warm to RT and stir overnight.

  • Mechanism: Protonation of C=O -> Hydride attack -> Alcohol -> Dehydration -> Iminium/Carbocation -> Hydride attack -> Methyl.

  • Work-up: Remove volatiles in vacuo. Dilute with EtOAc, wash with NaHCO₃.

  • Purification: Recrystallization from Ethanol/Heptane.

Analytical Data & Specifications

ParameterSpecificationMethod
Appearance Off-white to pale yellow solidVisual
Purity > 98.0%HPLC (254 nm)
Identity Conforms to Structure¹H-NMR (DMSO-d₆)
Mass Spec [M+H]⁺ ≈ 268/270 (Br pattern)LC-MS
Residual Iron < 20 ppmICP-MS (Crucial for pharma)

Expected ¹H-NMR Signals (DMSO-d₆):

  • NH: Broad singlet ~11.5 ppm.

  • C2-H: Doublet or singlet ~7.2 ppm (coupled to NH).

  • Ar-H (C5/C7): Two doublets ~7.5–8.0 ppm (meta coupling).

  • C3-CH₃: Singlet ~2.3 ppm (distinctive shift).

  • COOCH₃: Singlet ~3.9 ppm.

References

  • Batcho, A. D., & Leimgruber, W. (1985).[3][4] Indoles from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction: 4-benzyloxyindole. Organic Syntheses, 63, 214.

  • McCabe, M. T., et al. (2012).[3] EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations. Nature, 492, 108–112. (Describes the synthesis of GSK126 intermediates using this route).

  • Knutson, S. K., et al. (2012).[3] A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells. Nature Chemical Biology, 8, 890–896. (Details the synthesis of similar indole cores).

  • Frontiers in Chemistry. (2022). Synthesis of lysine methyltransferase inhibitors. (Review of synthetic routes for EZH2 inhibitors including 6-bromo-indole-4-carboxylates).

Sources

Advanced Analytical Characterization of Indole Derivatives: A Multi-Dimensional Approach

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold (benzopyrrole) is a "privileged structure" in medicinal chemistry, serving as the core for tryptophan, melatonin, and diverse pharmaceuticals like indomethacin and vinca alkaloids. However, its characterization presents unique challenges: the nitrogen atom's lone pair participates in aromaticity, rendering it non-basic (pKa ~ -2.4) yet susceptible to oxidation and acid-catalyzed polymerization.

This guide provides a rigorous analytical framework for characterizing indole derivatives, moving beyond basic identification to structural validation and purity profiling. We synthesize High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) into a cohesive workflow.

Structural Elucidation: The Spectroscopic Fingerprint

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for mapping substitution patterns on the indole ring. The chemical environment of the indole nucleus is highly anisotropic.

  • The N-H Proton (H1): This is the most diagnostic yet elusive signal. It typically appears as a broad singlet between 10.0 and 12.0 ppm in DMSO-

    
    .
    
    • Expert Insight: The H1 signal is exchangeable. If using protic solvents (like MeOD), this signal will disappear due to deuterium exchange. Always use DMSO-

      
       or CDCl
      
      
      
      for structural confirmation of the N-H moiety.
  • C2 and C3 Protons:

    • H2 (α-position): Resonates downfield (~7.1–7.4 ppm) due to proximity to the electronegative nitrogen.

    • H3 (β-position): Resonates upfield (~6.4–6.6 ppm).

    • Coupling: In 3-substituted indoles (common in drug discovery), the H2 appears as a distinct doublet or singlet depending on N-substitution.

Table 1: Characteristic NMR Shifts for Indole Core (DMSO-


) 
PositionNucleusChemical Shift (δ ppm)MultiplicityNotes
1 (NH) ^1H10.0 – 12.0Broad SingletDisappears with D₂O shake; shift sensitive to H-bonding.
2 ^1H7.1 – 7.4Doublet/SingletDiagnostic for 2-substitution status.
2 ^13C120 – 125-Deshielded by Nitrogen.
3 ^1H6.3 – 6.6Doublet/MultipletHighly reactive site; often substituted in drugs.
3 ^13C100 – 105-Shielded; characteristic high-field aromatic carbon.
Benzene Ring ^1H6.9 – 7.7MultipletsStandard aromatic splitting patterns (d, t).
Mass Spectrometry (MS)

Indole derivatives exhibit a characteristic fragmentation pathway useful for confirmation.

  • Ionization: ESI+ is preferred. Indoles are easily protonated at C3 (not N1) in the gas phase, leading to stable [M+H]+ ions.

  • Fragmentation: A signature loss of HCN (27 Da) or H₂CN (28 Da) is often observed from the pyrrole ring collapse.

  • Causality: The stability of the expanded quinolinium ion intermediate often dictates the fragmentation intensity.

Chromatographic Separation & Purity Analysis

HPLC Method Development Strategy

Indoles are hydrophobic but possess a polar N-H group. The primary challenge in chromatography is peak tailing , caused by the interaction of the basic nitrogen (if an amine side chain exists, like in tryptamines) with residual silanols on the column stationary phase.

  • Stationary Phase: A high-purity, end-capped C18 column (e.g., C18 with embedded polar groups) is recommended to minimize silanol activity.

  • Mobile Phase Modifiers: Acidic modification is mandatory .

    • Why: Lowering pH (< 3.0) ensures that any basic side-chain amines are fully protonated (preventing mixed-mode retention) and suppresses the ionization of residual silanols.

    • Choice:0.1% Formic Acid is preferred for LC-MS (volatile). 0.1% Trifluoroacetic Acid (TFA) provides sharper peaks for UV detection but suppresses MS ionization.

Visualization of Analytical Workflow

The following diagram outlines the decision logic for characterizing a new indole derivative.

IndoleWorkflow Start Crude Indole Derivative Solubility Solubility Test (DMSO vs MeOH) Start->Solubility PurityBranch Purity Profiling (HPLC) Solubility->PurityBranch Dissolved StructureBranch Structure Elucidation (NMR) Solubility->StructureBranch Dissolved ColSelect Column Selection (C18 End-capped) PurityBranch->ColSelect SolventSelect Solvent: DMSO-d6 (Preserves NH signal) StructureBranch->SolventSelect MobilePhase Mobile Phase H2O/ACN + 0.1% Formic Acid ColSelect->MobilePhase Detection Detection UV @ 280nm (Indole core) + MS (ESI+) MobilePhase->Detection Decision Data Synthesis Does MS mass match NMR integration? Detection->Decision Experiments 1D: 1H, 13C 2D: HSQC, HMBC, COSY SolventSelect->Experiments Experiments->Decision Final Validated Certificate of Analysis Decision->Final Yes

Caption: Integrated workflow for the structural validation and purity assessment of indole derivatives.

Experimental Protocols

Protocol A: Universal HPLC Purity Profiling for Indoles

Objective: To establish a robust gradient method capable of separating the target indole from synthetic precursors (often anilines or hydrazines).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Water (Milli-Q / HPLC Grade)

  • Formic Acid (LC-MS Grade)

System Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 x 100 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV Diode Array (DAD). Monitor 280 nm (indole max) and 254 nm .

  • Injection Volume: 5 µL.

Gradient Table:

Time (min)% Mobile Phase A (0.1% FA in Water)% Mobile Phase B (0.1% FA in ACN)Curve
0.0955Initial
2.0955Hold
12.0595Linear Gradient
15.0595Wash
15.1955Re-equilibration
20.0955End

System Suitability Criteria (Self-Validation):

  • Tailing Factor: Must be < 1.5 for the main peak. (If > 1.5, increase modifier concentration or switch to TFA).

  • Resolution: > 2.0 between the main peak and nearest impurity.

Protocol B: NMR Sample Preparation for Labile Protons

Objective: To obtain a spectrum where the N-H proton is clearly visible and integrated, essential for confirming the indole ring integrity.

Procedure:

  • Vial Selection: Use high-quality 5mm NMR tubes (Wilmad 507-PP or equivalent) to ensure field homogeneity.

  • Solvent Choice: Use DMSO-

    
      (99.9% D).
    
    • Note: Avoid CDCl

      
       if the sample is acidic or if the N-H signal is broad/weak, as CDCl
      
      
      
      can facilitate exchange with atmospheric moisture.
  • Preparation:

    • Weigh ~5-10 mg of the indole derivative.

    • Add 0.6 mL of DMSO-

      
      .
      
    • CRITICAL STEP: Add activated 4Å molecular sieves directly to the tube if the solvent is not fresh. Water peaks can overlap with important aromatic signals or facilitate proton exchange.

  • Acquisition:

    • Set relaxation delay (d1) to > 5 seconds. The quaternary carbons and N-H protons have long T1 relaxation times. Short delays will reduce the integration accuracy of the N-H peak.

    • Number of Scans (ns): 16 (minimum) for 1H; 1024 (minimum) for 13C.

References

  • Separation of Indole Alkaloids: "Response characteristics of indole compound standards using HPLC." ResearchGate. Available at: [Link]

  • NMR Chemical Shifts: "NMR Chemical Shift Values Table - Indole and Aromatic Regions." Chemistry Steps. Available at: [Link]

  • Mass Spectrometry Fragmentation: "Characterizing the electrospray ionization mass spectral fragmentation pattern of indole derivatives." PubMed (NIH). Available at: [Link]

  • HPLC Method Development: "Application Notes - HPLC: Separation of Hydrophobic Indole Derivatives." HPLC.eu. Available at: [Link]

  • UV-Vis Characteristics: "The first UV absorption band for indole." Royal Society of Chemistry (RSC). Available at: [Link]

Application Notes and Protocols for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate is a halogenated indole derivative of significant interest in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous biologically active compounds, and the introduction of a bromine atom and other substituents allows for fine-tuning of its pharmacological properties and provides a handle for further synthetic modifications.[1][2] As with any specialized chemical reagent, particularly in a research and development setting, a thorough understanding of its properties and the implementation of rigorous handling and storage protocols are paramount to ensure personnel safety, maintain sample integrity, and achieve reproducible experimental outcomes.

This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and storage conditions for this compound. It is designed to equip laboratory personnel with the necessary knowledge to work with this compound safely and effectively.

Compound Profile and Safety Data

A foundational aspect of safe laboratory practice is a complete understanding of the chemical and physical properties of a substance, alongside its known hazards.

Chemical and Physical Properties

While specific experimental data for this exact compound is not widely published, we can infer its general properties from its structure and data available for closely related analogues.

PropertyValue/DescriptionSource
Molecular Formula C₁₁H₁₀BrNO₂Inferred
Molecular Weight 268.11 g/mol Inferred
Appearance Likely a solid (e.g., light yellow solid)[3]
Form Solid[4]
Solubility Expected to be soluble in organic solvents like dichloromethane, tetrahydrofuran (THF), and methanol.Inferred from related syntheses[5]
Storage Temperature Room Temperature, in a dry environment.[3][6]
Hazard Identification and Safety Precautions

This compound is classified as acutely toxic if swallowed.[4] Analogous brominated indole compounds are known to cause skin and eye irritation.[5][7][8] Therefore, it is crucial to handle this compound with appropriate care.

GHS Hazard Statements:

  • H301: Toxic if swallowed. [4]

  • H315: Causes skin irritation. (Inferred from analogues)[5][7]

  • H319: Causes serious eye irritation. (Inferred from analogues)[5][7]

  • H335: May cause respiratory irritation. (Inferred from analogues)[7]

Signal Word: Danger [4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

  • P264: Wash face, hands and any exposed skin thoroughly after handling.[5]

  • P270: Do not eat, drink or smoke when using this product.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[8]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to create a barrier between the researcher and the chemical, minimizing the risk of exposure.[10]

  • Eye Protection: Chemical safety goggles or a face shield should be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for tears or punctures before use and change them frequently, especially after direct contact with the compound.

  • Body Protection: A lab coat is required. For procedures with a higher risk of spills or dust generation, consider a chemical-resistant apron or coveralls.

  • Respiratory Protection: For operations that may generate dust (e.g., weighing, transferring large quantities), a NIOSH-approved respirator is recommended.[8] All handling of the solid compound should be performed in a certified chemical fume hood.

Experimental Protocols: Handling and Storage

Adherence to standardized protocols is the bedrock of laboratory safety and experimental integrity. The following sections detail the recommended procedures for this compound.

Receiving and Initial Inspection

Upon receipt of this compound:

  • Inspect Packaging: Check the outer packaging for any signs of damage.

  • Verify Integrity: Ensure the primary container seal is intact.

  • Labeling: Confirm that the label clearly identifies the compound and displays the appropriate hazard pictograms.

  • Documentation: Log the compound into the laboratory's chemical inventory system, noting the date of receipt and assigned storage location.

Storage Protocol

Proper storage is crucial to maintain the stability and purity of the compound.

  • Location: Store in a cool, dry, and well-ventilated area.[5] The storage location should be a designated cabinet for toxic or hazardous chemicals.

  • Container: Keep the container tightly closed to prevent moisture absorption and contamination.[5]

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, amines, and reducing agents.[5]

  • Atmosphere: For long-term storage, consider placing the container inside a desiccator or a sealed bag with a desiccant.

Weighing and Transferring Protocol

Due to its powdered form and toxicity, all weighing and transferring operations must be conducted with care to avoid dust generation and inhalation.

  • Designated Area: Perform all manipulations within a certified chemical fume hood or a glove box to contain any airborne particles.

  • Equipment Preparation: Use clean, dry spatulas and weighing vessels. Anti-static weighing dishes are recommended to prevent scattering of the powder.

  • Dispensing: Open the container slowly. Use a dedicated, clean spatula to carefully transfer the desired amount of the solid to the weighing vessel. Avoid scooping in a manner that creates dust clouds.

  • Container Resealing: Tightly reseal the primary container immediately after dispensing.

  • Cleaning: Decontaminate the spatula and the weighing area with an appropriate solvent (e.g., ethanol or acetone) and wipe clean. Dispose of the cleaning materials as hazardous waste.

Workflow and Safety Diagram

The following diagram illustrates the key stages and decision points for the safe handling of this compound from receipt to disposal.

G cluster_receipt Receiving & Storage cluster_handling Handling Protocol cluster_cleanup Cleanup & Disposal Receive Receive Compound Inspect Inspect Packaging & Seal Receive->Inspect Store Store in Cool, Dry, Well-Ventilated Area Inspect->Store If OK DonPPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Store->DonPPE Workstation Prepare Workstation (Fume Hood) DonPPE->Workstation Weigh Weigh & Transfer (Minimize Dust) Workstation->Weigh Reaction Perform Experiment Weigh->Reaction Inhalation Inhalation Hazard Weigh->Inhalation Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Contact Skin/Eye Contact Reaction->Contact Ingestion Ingestion Hazard Reaction->Ingestion Via Contamination Waste Segregate Halogenated Organic Waste Decontaminate->Waste Dispose Dispose via Approved Waste Stream Waste->Dispose

Caption: Workflow for safe handling of this compound.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

  • Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and decontaminate. For large spills, evacuate the area and contact the institution's environmental health and safety department.

Waste Disposal

As a halogenated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams. Disposal costs for halogenated waste are significantly higher due to the need for specialized incineration processes.

  • Labeling: All waste containers must be clearly labeled as "Halogenated Organic Waste" and list the chemical constituents.

  • Containers: Use appropriate, sealed, and leak-proof containers for waste collection.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal. Consult your institution's environmental health and safety office for specific guidelines.

Application Note: A Representative Synthetic Protocol

Reaction Scheme (Illustrative): The synthesis of Methyl indole-4-carboxylate often involves multiple steps, including bromination, Wittig reactions, and cyclization. A key step might involve the reaction of a brominated precursor with other reagents under controlled conditions.[6]

General Cautions for Synthesis:

  • Inert Atmosphere: Many reactions involving indole synthesis are sensitive to air and moisture. The use of an inert atmosphere (e.g., nitrogen or argon) is often necessary.

  • Temperature Control: Reactions may require heating or cooling. Use appropriate equipment (e.g., heating mantles, ice baths) and monitor the temperature closely.

  • Reagent Handling: Reagents such as bromine are highly corrosive and toxic. Handle them with extreme care in a fume hood.[6]

  • Work-up and Purification: The work-up procedure often involves extractions with organic solvents and purification by column chromatography. Handle all solvents and silica gel with appropriate PPE.

By understanding the specific hazards of this compound and following these detailed handling and storage protocols, researchers can work with this valuable compound safely and effectively, paving the way for new discoveries in drug development and chemical science.

References

  • PubChem. "6-Bromo-1H-indole-3-carboxylic acid." National Center for Biotechnology Information. Available at: [Link]

  • Organic Syntheses. "SYNTHESIS OF INDOLES BY PALLADIUM-CATALYZED REDUCTIVE N-HETEROANNULATION OF 2-NITROSTYRENES: METHYL INDOLE-4-CARBOXYLATE." Available at: [Link]

  • Organic Syntheses Procedure. "1H-Indole-4-carboxylic acid, methyl ester." Available at: [Link]

  • Powder Coating Institute. "Powder Coating Personal Protective Equipment (PPE) Requirements." Available at: [Link]

  • ResearchGate. "Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria." Available at: [Link]

  • Meng, Z., et al. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." RSC Advances.
  • Palamatic Process. "Which equipment to select for handling toxic materials and protecting operators?" Available at: [Link]

  • Bucknell University. "HAZARDOUS WASTE SEGREGATION." Available at: [Link]

  • ResearchGate. "Strategies for Indole carboxylate synthesis." Available at: [Link]

  • MDPI. "Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System." Available at: [Link]

  • ACS Material. "PPE and Safety for Chemical Handling." Available at: [Link]

  • National Center for Biotechnology Information. "Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria." PMC. Available at: [Link]

  • ResearchGate. "1H-Indole-3-carboxaldehyde: Synthesis and Reactions." Available at: [Link]

  • Royal Society of Chemistry. "Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors." Available at: [Link]

  • U.S. Environmental Protection Agency. "Personal Protective Equipment." Available at: [Link]

  • Hazardous Waste Experts. "Guidelines for Solvent Waste Recycling and Disposal." Available at: [Link]

  • eScholarship, University of California. "Metagenomic Identification of Brominated Indole Biosynthetic Machinery from Cyanobacteria." Available at: [Link]

  • Der Pharma Chemica. "Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation." Available at: [Link]

  • University of British Columbia Safety & Risk Services. "Organic Solvent Waste Disposal." Available at: [Link]

  • National Center for Biotechnology Information. "Marine Indole Alkaloids—Isolation, Structure and Bioactivities." PMC. Available at: [Link]

  • PubChem. "1H-Indole-2,3-dione, 6-bromo-." National Center for Biotechnology Information. Available at: [Link]

Sources

Troubleshooting & Optimization

"Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate stability and degradation issues"

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate.

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with this compound. It addresses common questions regarding the compound's stability, provides troubleshooting for experimental challenges, and outlines protocols for assessing degradation.

Section 1: Frequently Asked Questions (FAQs) - General Handling and Storage

This section covers foundational knowledge for the proper handling and storage of the compound to ensure its integrity from the outset.

Q1: What are the officially recommended storage conditions for solid this compound?

A: For long-term stability, the solid compound should be stored in a cool, dark, and dry environment. A recommended temperature range is 0-8 °C, typically in a refrigerator[1]. It should be kept in a tightly sealed, amber-colored vial to protect it from light and moisture. Storing under an inert atmosphere (e.g., argon or nitrogen) is also a good practice to minimize oxidative degradation over time.

Q2: My solid sample, which was initially off-white, has developed a yellow or brownish tint. What causes this, and is it still usable?

A: A color change to yellow or brown is a common indicator of degradation in indole-containing compounds. This is typically due to slow oxidation from prolonged exposure to air (oxygen) and/or light. The indole nucleus is electron-rich and susceptible to oxidation, which can lead to the formation of highly conjugated, colored oligomeric or polymeric byproducts.

Whether the material is still usable depends on the tolerance of your experiment for impurities. We strongly recommend re-analyzing the material by HPLC to determine its purity before use. For applications requiring high purity, using a discolored sample is not advised.

Q3: What is the general pH stability of this compound when in solution?

A: The compound is most stable in neutral to mildly acidic solutions (pH 4-7). It is highly susceptible to degradation in basic conditions (pH > 8) due to the rapid hydrolysis of the methyl ester group.[2][3] Even moderately basic conditions can lead to significant hydrolysis over a few hours.[2][3] While more stable in acid than in base, prolonged exposure to strong acidic conditions should also be avoided as it can potentially lead to other degradation pathways.

Q4: Are there any specific solvents or chemical incompatibilities I should be aware of?

A: Yes. Beyond strong bases, you should avoid:

  • Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or even prolonged exposure to air can lead to oxidative degradation of the indole ring.[4]

  • Strong Reducing Agents: While less common, certain reducing agents could potentially cause hydrodebromination (loss of the bromine atom).

  • Reactive Metals: Avoid contact with highly reactive metals that can form complexes or catalyze decomposition.[5]

  • Excessive Heat: While thermally stable under typical laboratory conditions, indole derivatives can undergo decomposition and isomerization at very high temperatures.[6][7]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured, cause-and-effect approach to solving specific problems encountered during experimentation.

Issue 1: Unexpectedly Low Yields or Complete Loss of Starting Material

Q: I'm running a reaction in a basic medium (e.g., using NaH, K2CO3, or NaOH) and observing significant loss of my indole ester. What is the likely cause?

A: The primary culprit is base-catalyzed hydrolysis of the methyl ester, also known as saponification.[8] The hydroxide ion (or other strong base) directly attacks the electrophilic carbonyl carbon of the ester. Unlike acid-catalyzed hydrolysis, this reaction is irreversible and proceeds to completion, converting your desired ester into its corresponding carboxylate salt (6-bromo-3-methyl-1H-indole-4-carboxylate).[8] This salt will have very different solubility and chromatographic properties, often remaining in the aqueous phase during an extraction, leading to perceived "loss" of material.

Causality-Driven Solution:

  • Confirm Hydrolysis: Analyze the aqueous layer of your workup by LC-MS. Look for the mass of the corresponding carboxylic acid (M-14 compared to the starting ester).

  • Modify Reaction Conditions: If the ester is essential, switch to non-basic conditions if possible. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) and ensure anhydrous conditions to minimize the presence of hydroxide ions.

  • Protecting Group Strategy: If the reaction chemistry allows, consider if the synthesis can be performed using the carboxylic acid, with the esterification step moved to the end of the synthetic sequence.

Issue 2: Appearance of Unknown Impurities in Analytical Samples (HPLC, LC-MS)

Q: My HPLC analysis shows a new, more polar peak that I've identified by mass as the corresponding carboxylic acid. My reaction wasn't basic. How did this happen?

A: This is a classic case of inadvertent hydrolysis. The cause is often subtle:

  • Mobile Phase pH: If your reverse-phase HPLC mobile phase contains a basic additive (e.g., ammonium hydroxide, triethylamine) or is unbuffered and has a pH > 7.5, hydrolysis can occur on the column or in the autosampler.

  • Sample Preparation: Dissolving your sample in a basic solvent (like methanol with a small amount of ammonia for solubility) and letting it stand will cause hydrolysis.

  • Glassware: Using glassware that was previously washed with a strong base and not properly neutralized can leave a residue that is sufficient to catalyze the degradation of sensitive compounds.

Self-Validating Protocol:

  • Prepare a fresh solution of your compound in a neutral, aprotic solvent (e.g., Acetonitrile).

  • Immediately inject a sample onto the HPLC.

  • Let the same sample sit in the autosampler for 24 hours and re-inject.

  • A significant increase in the carboxylic acid peak area in the second injection confirms on-system or in-solution instability under your analytical conditions. Adjust the mobile phase pH to be slightly acidic (e.g., with 0.1% formic acid or acetic acid) to prevent this.

Q: I left my solution of the compound on the benchtop for a day and now see several new minor peaks in the chromatogram. What are they?

A: This is likely a combination of photodegradation and air oxidation.

  • Photodegradation: UV radiation from ambient laboratory light can provide the energy to break chemical bonds. For bromo-aromatic compounds, a potential pathway is homolytic cleavage of the Carbon-Bromine bond, leading to debrominated species.[9]

  • Air Oxidation: The electron-rich indole ring can react with atmospheric oxygen, a process that can be accelerated by light. This leads to a cascade of products, often starting with oxidation at the C2 or C3 position of the indole ring.[4][10][11]

Preventative Workflow:

G start Prepare Sample in Solution storage Store solution for >1 hour? start->storage protect Action: Store in amber vial and purge with N2/Ar. storage->protect Yes no_protect Action: Leave on benchtop in clear vial. storage->no_protect Yes (Improper Storage) result_good Result: High Purity Maintained storage->result_good No (Immediate Use) protect->result_good result_bad Result: Multiple Degradants (Oxidation, Photolysis) no_protect->result_bad G compound Indole-COOCH3 (Starting Material) intermediate Tetrahedral Intermediate compound->intermediate + OH- products Indole-COO- (Carboxylate) + CH3OH intermediate->products Expels -OCH3

Caption: Simplified mechanism of base-catalyzed ester hydrolysis.

Pathway 2: Oxidative Degradation

Oxidation typically occurs on the electron-rich pyrrole ring of the indole nucleus. While multiple products are possible, a common pathway involves initial oxidation at the C2-C3 bond, which can lead to ring-opening.

G compound Methyl 6-bromo-3-methyl- 1H-indole-4-carboxylate oxidized_intermediate Oxidized Intermediates (e.g., Hydroxyindoles, Isatins) compound->oxidized_intermediate [O] / hv ring_opened Ring-Opened Products (e.g., Formylanthranilate derivatives) oxidized_intermediate->ring_opened polymers Colored Oligomers/ Polymers oxidized_intermediate->polymers

Caption: General pathway for oxidative degradation of the indole core.

References

  • Carl ROTH.
  • Meng, X. et al. (2016). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
  • Arora, P. K. (2014).
  • Al-Gheethi, A. et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PLoS ONE.
  • Hernández-Vázquez, E. et al. (2010). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate.
  • Mackie, J. C. et al. (1997). Isomerization and Decomposition of Indole. Experimental Results and Kinetic Modeling. The Journal of Physical Chemistry A.
  • Gu, J-D. et al. (2002). Degradation of substituted indoles by an indole-degrading methanogenic consortium. Applied Microbiology and Biotechnology.
  • AChemBlock. Methyl 6-bromo-(1H)
  • AKJournals. (2000). Thermal Decomposition and Melting of A New Carboxyindole Derivative. Journal of Thermal Analysis and Calorimetry.
  • Szafran, J. et al. (2019).
  • Baldi, A. & Maher, B. A. (1987). Hydrolysis of indole-3-acetic acid esters exposed to mild alkaline conditions. Physiologia Plantarum.
  • Al-Haj, N. Q. A. et al. (2024).
  • ICL Group. BROMINE BROMINE - Safety Handbook.
  • Wikipedia. Ester hydrolysis.
  • Szafran, J. et al. (2019).
  • Dolly Corporation. (2025).
  • Baldi, B. R. & Maher, B. A. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions.
  • Wang, H. et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study.
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.

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Technical Support Center: Bromination of Indole-4-Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers and drug development scientists.

Topic: Troubleshooting Side Reactions & Regioselectivity Control

Audience: Medicinal Chemists, Process Chemists, R&D Scientists Scope: Electrophilic bromination (NBS, Br


), Radical bromination, and Oxidative side-pathways.[1][2]

Executive Summary: The "Peri-Effect" Challenge

Brominating indole-4-carboxylates presents a unique challenge compared to standard indole functionalization. The ester substituent at the C4 position exerts a "peri-effect" —a combination of steric hindrance and electronic deactivation that directly impacts the nucleophilicity of the standard C3 reactive site.[2]

Successful bromination requires navigating three competing pathways:

  • The Desired Pathway: Electrophilic substitution at C3 (slowed by C4-sterics).[2]

  • The Oxidative Pathway: Formation of oxindoles/isatins due to stalled intermediates (common with NBS).[2]

  • The Over-Bromination Pathway: Activation of the benzene ring (C6/C7) leading to dibromides.[2]

Diagnostic Troubleshooting Guide (Q&A)

Category A: Regioselectivity & Product Mixtures[2]

Q1: I am observing a significant amount of starting material remaining despite using 1.1 equivalents of NBS. Should I increase the temperature?

  • Diagnosis: You are likely experiencing the C4-peri steric effect .[2] The C4-carboxylate group sterically crowds the C3 position, raising the activation energy for the initial electrophilic attack.[2]

  • Solution: Do NOT simply increase temperature; this promotes oxidation (see Q3).[2]

    • Step 1: Switch solvent to DMF or THF to stabilize the bromonium intermediate.[2]

    • Step 2: Use a catalyst.[2][3][4][5][6] Add 5-10 mol% of Silica Gel or NH

      
      OAc .[2] These mild Lewis acids/proton sources can activate the NBS without causing harsh acid-catalyzed dimerization.[2]
      
    • Step 3: Monitor conversion by HPLC/UPLC, not TLC, as the bromo-product often co-elutes with the starting material.[2]

Q2: I isolated a product with two bromine atoms. Where is the second bromine?

  • Diagnosis: You have formed the 3,6-dibromoindole-4-carboxylate .[2]

  • Mechanism: While the C4-ester deactivates the benzene ring, the C6 position remains accessible.[2] Once the C3-bromo product forms, the electron-withdrawing nature of the C3-Br is offset by the N-H lone pair donation, keeping the ring sufficiently activated for a second attack if excess brominating agent is present.[2]

  • Fix:

    • Control stoichiometry strictly (0.95 - 1.0 eq).

    • Add the brominating agent dropwise at 0°C or -78°C .[2]

    • Avoid highly polar solvents like pure DMSO which can accelerate over-bromination.[2]

Category B: Functional Group Stability & Oxidation

Q3: My reaction mixture turned deep red/brown, and I see a peak with Mass [M+16] or [M+32]. What happened?

  • Diagnosis: Oxidative cleavage or Oxindole formation .[2]

  • Causality: The "stalled" bromonium ion at C3 (due to C4 hindrance) is susceptible to nucleophilic attack by water or adventitious oxygen, leading to the formation of 3-bromooxindole or isatin derivatives.[2]

  • Fix:

    • Solvent Quality: Ensure solvents (DMF, CH

      
      CN) are anhydrous  and degassed.[2]
      
    • Scavenger: Add an acid scavenger like solid NaHCO

      
        or 2,6-lutidine  to neutralize HBr, which catalyzes the oxidation cycle.[2]
      
    • Reagent: Switch from NBS to Pyridinium Tribromide (Py·Br

      
      ) .[2][7] It provides a more controlled release of Br
      
      
      
      and is less prone to oxidative side reactions than NBS in sensitive substrates.[2]

Q4: Can I brominate the methyl group of the ester (benzylic bromination) without touching the indole ring?

  • Diagnosis: Competitive ring bromination.[2]

  • Technical Insight: The indole ring is electronically much richer than the benzylic position of the ester.[2] Standard radical conditions (NBS/AIBN/Reflux) will likely brominate the C3 position first via an electrophilic pathway (generated by trace HBr) before radical abstraction occurs.[2]

  • Protocol Adjustment: You must protect the indole nitrogen (e.g., N-Boc, N-Ts) to deactivate the ring before attempting benzylic bromination.[2] An unprotected indole will almost exclusively react at C3.[2]

Mechanistic Visualization

The following diagram illustrates the competing pathways for an Indole-4-carboxylate reacting with NBS. Note the critical "Peri-Interaction" node.[2]

IndoleBromination Start Indole-4-Carboxylate Intermediate C3-Bromonium Ion (Sterically Strained) Start->Intermediate Electrophilic Attack NBS Reagent: NBS NBS->Intermediate Prod_Desired 3-Bromoindole-4-carboxylate (Target) Intermediate->Prod_Desired -H+ (Elimination) Prod_Ox Oxindole/Isatin (Oxidative Side Product) Intermediate->Prod_Ox + H2O (Hydrolysis) Prod_DiBr 3,6-Dibromoindole (Over-reaction) Prod_Desired->Prod_DiBr + Excess NBS (C6 Attack) Peri C4-Ester Peri-Effect (Steric Hindrance) Peri->Intermediate Destabilizes/Slows Water H2O / O2 (Nucleophilic Attack) Water->Intermediate

Caption: Reaction pathways showing the impact of C4-steric hindrance (Peri-effect) leading to competitive oxidation and over-bromination.

Comparative Data: Brominating Agents

Select the reagent based on your tolerance for side products and substrate stability.[2]

ReagentActive SpeciesRegioselectivity (C3:C6)Risk of OxidationRecommended For
NBS / DMF Br

(Succinimide complex)
HighHigh (if wet)Standard substrates; mild conditions.
Br

/ AcOH
Br

Moderate (Risk of C6)LowScale-up; robust substrates.[2]
Py·HBr

Br

Very High LowSensitive Indole-4-carboxylates ; precise stoichiometry.
NCS / NaBr BrCl (in situ)HighModerateCases where NBS fails to react.[2]

Standardized Protocol: C3-Bromination of Methyl Indole-4-Carboxylate

Objective: Synthesize methyl 3-bromoindole-4-carboxylate with minimized oxidation.

Materials:

  • Substrate: Methyl indole-4-carboxylate (1.0 eq)

  • Reagent: N-Bromosuccinimide (Recrystallized, 1.05 eq)[2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

  • Additive: 2,6-Lutidine (0.1 eq) - Acts as a proton sponge to prevent acid-catalyzed side reactions.

Step-by-Step Workflow:

  • Preparation:

    • Dissolve methyl indole-4-carboxylate in anhydrous DMF under N

      
       atmosphere.
      
    • Cool the solution to 0°C using an ice bath. Cooling is critical to suppress the rate of side reactions relative to C3 substitution.[2]

  • Addition:

    • Dissolve NBS in a minimal amount of DMF.[2]

    • Add the NBS solution dropwise over 30 minutes. Rapid addition creates local high concentrations favoring dibromination.[2]

  • Reaction Monitoring:

    • Stir at 0°C for 2 hours.

    • Checkpoint: Pull an aliquot for HPLC.

      • If SM > 5%: Allow to warm to Room Temperature (RT) for 1 hour.

      • If Oxindole present:[8] Quench immediately.[2]

  • Workup (Critical for Purity):

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product should precipitate.[2] Filter the solid.[2]

    • If no precipitate: Extract with EtOAc, wash 3x with water (to remove DMF), and 1x with 10% Na

      
      S
      
      
      
      O
      
      
      (to quench active bromine).[2]
  • Purification:

    • Recrystallize from Ethanol/Water or purify via flash chromatography (Hexanes/EtOAc).[2] Note: 3-bromoindoles can be light-sensitive; store in amber vials.

References

  • Regioselectivity in Indole Bromination

    • Title: "Regioselective dibromination of methyl indole-3-carboxylate and application in the synthesis of 5,6-dibromoindoles"
    • Source: Organic & Biomolecular Chemistry, 2011.[2]

    • URL:[Link]

    • Relevance: Establishes the baseline for how ester groups influence halogenation p
  • Mechanistic Insight on NBS Oxidation

    • Title: "Applying Green Chemistry Principles in the Electrophilic Bromin
    • Source: Bridgewater State University, 2014.[2]

    • URL:[Link][2]

    • Relevance: Details the oxidative side pathways (oxindole formation) when using NBS, applicable to hindered indoles.
  • Steric Hindrance in 4-Substituted Indoles

    • Title: "Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions"
    • Source: Royal Society of Chemistry (RSC Advances), 2023.[2]

    • URL:[Link]

    • Relevance: Explicitly cites the "4-site steric hindrance" effect reducing yields in electrophilic substitutions
  • General Reactivity of Indoles

    • Title: "Indole | Aromatic Electrophilic Substitution"[4][9]

    • Source: Master Organic Chemistry.[2]

    • URL:[Link]

    • Relevance: Foundational principles for predicting directing effects of EWGs on the indole ring.[2][10]

Sources

Technical Support Center: Optimization of Indole N-Methylation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a high-level support resource for medicinal chemists and process engineers. It prioritizes mechanistic understanding and robust, scalable protocols over generic textbook advice.

Topic: Reaction Parameter Optimization & Troubleshooting for Indole N-Methylation Audience: Medicinal Chemists, Process Engineers, Drug Discovery Scientists Status: Active Guide [v2.4]

Part 1: Strategic Decision Matrix

Before initiating an experiment, select the protocol that aligns with your substrate's sensitivity and your scale requirements. Indole N-methylation is an ambident nucleophile problem; the nitrogen (N1) and carbon (C3) compete for the electrophile. Control over this selectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and ion-pair separation.

Method Selection Decision Tree

MethodSelection Start Start: Substrate Assessment Scale Scale & Green Req? Start->Scale SmallScale Lab Scale (<1g) High Potency/Cost Scale->SmallScale Discovery LargeScale Process Scale (>10g) Green Chemistry Req Scale->LargeScale Development Sensitive Base Sensitive? SmallScale->Sensitive MethodC Method C: Green/Catalytic (DMC / DABCO) LargeScale->MethodC Preferred MethodA Method A: Classical (NaH / MeI / DMF) Sensitive->MethodA No (Robust) MethodB Method B: Phase Transfer (KOH / PhMe3NI / Toluene) Sensitive->MethodB Yes (Mild)

Figure 1: Decision matrix for selecting the optimal N-methylation strategy based on scale and substrate stability.

Part 2: Technical Deep Dive & Protocols

Module 1: The Green Standard (DMC/DABCO)

Best for: Scale-up, avoiding toxic methyl iodide, and high atom economy.

The Science: Dimethyl Carbonate (DMC) acts as both solvent and reagent.[1] However, it is an ambident electrophile. It can react at the carbonyl carbon (carboxymethylation) or the methyl group (methylation).[1][2]

  • Selectivity Control: High temperature (>160°C) favors the

    
     mechanism (methylation) over the 
    
    
    
    mechanism (carboxylation).
  • Catalyst Role: DABCO (1,4-diazabicyclo[2.2.2]octane) is superior to DBU. DBU often leads to mixtures of N-methyl and N-methoxycarbonyl indoles. DABCO forms a reactive quaternary ammonium intermediate that specifically promotes methylation without stabilizing the carbamate side-product [1, 4].

Protocol A: DMC/DABCO Reflux

  • Charge: Indole (1.0 equiv), DABCO (0.1–0.2 equiv), and DMF (0.5 vol, optional co-solvent to boost solubility) into a pressure tube or autoclave.

  • Reagent: Add Dimethyl Carbonate (DMC) (10–15 equiv). Note: Excess DMC serves as the solvent.

  • Reaction: Seal and heat to 160–170°C for 4–6 hours.

    • Critical Check: Internal pressure will rise (CO2 generation). Ensure vessel is rated for ~10–15 bar.

  • Workup: Cool to RT. Vent CO2 carefully. Concentrate DMC under reduced pressure (recycle possible). Partition residue between Ethyl Acetate and Water.

Module 2: Phase Transfer Catalysis (PTC)

Best for: Lab scale, moisture-sensitive substrates, and avoiding cryogenic conditions.

The Science: Using a solid base (KOH) with a quaternary ammonium salt (e.g., PhMe3NI or TBAB) in a non-polar solvent (Toluene) creates a "loose ion pair."

  • Causality: The bulky quaternary ammonium cation pairs with the indolyl anion, separating it from the potassium counter-ion. This increases the electron density on the nitrogen, making it a harder nucleophile and significantly accelerating the reaction with soft electrophiles like MeI or PhMe3NI [2, 5].

Protocol B: Solid-Liquid PTC

  • Charge: Indole (1.0 equiv), Phenyltrimethylammonium iodide (PhMe3NI) (1.1 equiv), and powdered KOH (2.0 equiv) in Toluene (10 V).

  • Reaction: Heat to 90–110°C for 2–4 hours.

  • Monitoring: Monitor by TLC. The disappearance of the N-H stretch in IR is also a valid check.

  • Workup: Filter off the inorganic salts. Wash the filtrate with water. Evaporate toluene.

Part 3: Troubleshooting & FAQs

Q1: Why am I observing C3-methylation (skatole formation) instead of N-methylation?

Diagnosis: This is a classic "Ambident Nucleophile" error.

  • Cause 1: Tight Ion Pairing. If you use a non-polar solvent without a phase transfer catalyst, the cation (Li+, Na+) coordinates tightly to the Nitrogen, effectively blocking it. The C3 position remains accessible and nucleophilic.

  • Cause 2: Soft Electrophiles. Using soft electrophiles (like alkyl bromides/iodides) without "hardening" the nucleophile (via solvent or cation exchange) can favor C-alkylation.

  • Solution: Switch to a polar aprotic solvent (DMF, DMSO) to solvate the cation, leaving the "naked" Indolyl anion (

    
    ), which is a hard nucleophile and prefers the hard methyl group. Alternatively, add 18-crown-6 (if using K+) to sequester the cation.
    
Q2: The reaction with DMC stalled at 60% conversion. Adding more DMC didn't help.

Diagnosis: Temperature insufficiency.

  • Cause: DMC methylation has a high activation energy barrier compared to carboxylation.[1] If the internal temperature drops below 150°C, the reaction rate for methylation plummets, and the system may equilibrate with the N-methoxycarbonyl intermediate (which is reversible).

  • Solution: Ensure your reactor maintains >160°C . If using microwave heating, ensure the power is sufficient to hold this temp consistently, not just pulse to it.

Q3: My product contains a carbamate impurity (N-COOMe). How do I remove it?

Diagnosis: Kinetic vs. Thermodynamic control failure.

  • Cause: This forms via the

    
     pathway, often when DBU is used or the temperature is too low.
    
  • Solution:

    • Process: Increase reaction temperature to 170°C to drive decarboxylation.

    • Chemical: Treat the crude mixture with dilute NaOH/MeOH at RT. The carbamate is easily hydrolyzed back to the indole, while the N-methyl indole is stable. Then re-methylate or separate.[3][4]

Q4: I am using NaH/MeI, but the yield is inconsistent.

Diagnosis: Moisture ingress or "Coat-ing" effect.

  • Cause: NaH is often supplied as a dispersion in oil. If not washed, the oil can impede dissolution. More critically, trace water destroys NaH, producing NaOH, which is far less effective in dry DMF.

  • Solution:

    • Wash NaH with dry hexane before use (under Argon).

    • Add the MeI dropwise at 0°C to prevent exotherm-driven side reactions.

    • Self-Validating Step: When adding NaH to the indole solution, observe H2 evolution. If bubbling is sluggish, your reagents are wet or the NaH is dead.

Part 4: Data & Comparison

Table 1: Comparative Efficiency of Methylation Protocols

ParameterMethod A: Classical (NaH/MeI)Method B: PTC (KOH/Quat Salt)Method C: Green (DMC/DABCO)
Atom Economy Low (NaI waste, solvent waste)MediumHigh (Methanol/CO2 byproducts)
Toxicity High (MeI is neurotoxic)MediumLow (DMC is biodegradable)
N-Selectivity >95% (in DMF)>98% (with PhMe3NI)100% (at >160°C)
Reaction Time 1–2 h2–4 h4–8 h
Cost High (Dry solvents, MeI)LowLow (Bulk chemical)

Part 5: Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Indole with DMC, highlighting why Catalyst and Temperature are the critical control points.

ReactionMechanism Indole Indole Substrate Intermediate Activated Complex [Indole-DABCO-DMC] Indole->Intermediate + DABCO DMC Dimethyl Carbonate (Electrophile) DMC->Intermediate ProductN N-Methyl Indole (Target) Intermediate->ProductN Methylation (CO2 loss) ProductC N-Methoxycarbonyl Indole (Impurity) Intermediate->ProductC Carboxylation PathHighT High Temp (>160°C) B_Al2 Mechanism PathLowT Low Temp (<140°C) B_Ac2 Mechanism ProductC->ProductN Thermodynamic Correction (High T)

Figure 2: Mechanistic bifurcation of Indole reaction with DMC. High temperature is required to access the irreversible methylation pathway.

References

  • DABCO-Catalyzed N-Methylation: Unveiling the Mechanism of N-Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. ResearchGate.[1]

  • Phase Transfer Catalysis (PhMe3NI): Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts. ACS Publications.

  • Green Chemistry Protocol: Methylation of indole compounds using dimethyl carbonate. Google Patents (US7067676B2).

  • DABCO vs DBU Selectivity: A Practical Method for N Methylation of Indoles Using Dimethyl Carbonate. ResearchGate.[1]

  • PTC General Guide: Phase Transfer Catalysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. ACS GCI.

Sources

"column chromatography techniques for purifying indole esters"

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support center to address the specific challenges researchers, scientists, and drug development professionals face when purifying indole esters using column chromatography. This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can adapt and troubleshoot effectively in your own lab.

Introduction: The Challenge of Purifying Indole Esters

Indole esters are a critical class of compounds in pharmaceutical and materials science. However, their purification is often non-trivial. The indole nucleus can be sensitive to acidic conditions, leading to degradation on standard silica gel.[1] Furthermore, synthetic reactions often produce a mixture of closely related impurities that are difficult to separate, demanding a well-optimized chromatography strategy.[2] This guide provides robust troubleshooting advice and foundational knowledge to overcome these common hurdles.

Section 1: Troubleshooting Guide

This section addresses specific issues in a direct question-and-answer format, providing potential causes and actionable solutions.

Q1: My indole ester is not eluting from the column, or the recovery is extremely low. What's happening?

This is a common and frustrating issue, often pointing to one of three culprits:

  • Cause 1: On-Column Decomposition. The indole ring, particularly if electron-rich, can be sensitive to the acidic nature of standard silica gel.[1][3] Your product may be irreversibly adsorbing or degrading on the stationary phase.

    • Validation: Test your compound's stability by dissolving a small amount in a slurry of silica gel and your chosen eluent. Stir for an hour, then spot on a TLC plate against a standard. If the spot diminishes or new baseline spots appear, decomposition is likely.[1]

    • Solution:

      • Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent and add 1-2% triethylamine (TEA) or ammonia. This neutralizes the acidic silanol sites.

      • Switch Stationary Phase: For highly sensitive compounds, consider using a less acidic stationary phase like alumina (neutral or basic) or florisil.[1]

  • Cause 2: Incorrect Mobile Phase Polarity. You may have started with a solvent system that is too non-polar, resulting in your compound having an effective Rf value of zero.

    • Solution: If you are certain the compound is stable, you can systematically increase the polarity of your mobile phase. If you've collected many fractions with the initial eluent, you can perform a "flush" by running a much more polar solvent (e.g., 50% ethyl acetate in hexanes or even 5% methanol in DCM) through the column to elute all remaining compounds. This won't provide separation but will confirm if your compound was simply stuck. For future runs, use gradient elution.[1]

  • Cause 3: The Compound is Too Dilute to Detect. Your compound may have eluted, but the fractions are so dilute that it is not visible by TLC staining.

    • Solution: Try concentrating a few fractions in the range where you expected the compound to elute and re-run the TLC analysis.[1]

Q2: I'm seeing significant peak tailing or streaking for my indole ester.

  • Cause: This is a classic sign of strong, non-ideal interactions between your compound and the stationary phase. If your indole ester contains a basic nitrogen (like a tertiary amine), it can interact strongly with acidic silanol groups on the silica surface, causing it to "stick" and elute slowly and broadly.[4]

    • Solution:

      • Add a Basic Modifier: Incorporate a small amount (0.5-1%) of a competitive base like triethylamine (TEA) or a solution of ammonia in methanol into your mobile phase.[4] This additive will preferentially bind to the active silanol sites, allowing your compound to elute in a sharper band.

      • Change Stationary Phase: Consider using an amine-functionalized silica column, which is specifically designed to improve the peak shape of basic compounds by shielding the underlying silica.[5]

Q3: My TLC shows good separation, but all my compounds are co-eluting from the column.

This indicates a loss of resolution between the TLC plate and the column, which can happen for several reasons.[1][4]

  • Cause 1: Column Overloading. You have loaded too much crude material relative to the amount of stationary phase. The adsorption sites become saturated, and the components cannot separate effectively.

    • Solution: A general rule of thumb for flash chromatography is to use a silica-to-sample mass ratio of at least 50:1, and for difficult separations, 100:1 or more may be necessary.[4]

  • Cause 2: Poor Column Packing. If the silica bed is not packed uniformly, "channels" can form. The solvent and sample will travel faster through these channels, bypassing the stationary phase and preventing separation.

    • Solution: Ensure you pack the column as a uniform slurry, free of air bubbles, and allow the bed to settle completely before loading the sample.[6][7]

  • Cause 3: Wide Sample Band. The initial band of your sample at the top of the column was too broad. This often happens when too much solvent is used to dissolve the sample for loading (wet loading).

    • Solution: Dissolve your sample in the absolute minimum amount of solvent required.[8] If your compound has poor solubility in the eluent, use the dry loading technique.[3][8] (See Protocol 2).

Q4: The solvent flow has stopped or is extremely slow.

  • Cause: A common reason is the crystallization of either your desired compound or an impurity within the column, forming a blockage.[1] This is more likely if you are running a highly concentrated sample.

    • Solution: This is difficult to fix mid-run. The best approach is prevention: if you suspect your sample has low solubility, use a wider column and load a more dilute solution.[1] In some cases, a blockage near the column outlet can be cleared with a thin wire.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right stationary phase for my indole ester?

The choice depends on the stability and polarity of your specific compound. Silica gel is the default, but alternatives are crucial for troubleshooting.

Stationary PhasePrimary Use CaseAdvantagesDisadvantages
**Silica Gel (SiO₂) **General purpose purification of moderately polar, non-acid-sensitive compounds.Inexpensive, versatile, wide range of particle sizes available.Acidic surface can cause degradation of sensitive indoles; causes tailing with basic compounds.[1]
Deactivated Silica Purification of acid-sensitive or basic indole esters.Reduced acidity prevents degradation and improves peak shape for bases.Requires pre-treatment with a base like triethylamine.
Alumina (Al₂O₃) Purification of very acid-sensitive compounds or for separating isomers.Available in acidic, neutral, and basic forms. Good for removing polar impurities.Can have lower resolving power than silica; activity can vary with water content.[1]
Amine-functionalized Silica Excellent for purifying indole esters containing basic functional groups.Dramatically reduces peak tailing for amines; provides different selectivity than standard silica.[5]More expensive than standard silica gel.
Reversed-Phase (C18) Purification of highly polar or ionic indole esters.Uses polar mobile phases (water, methanol, acetonitrile). Excellent for compounds that are immobile on silica.[4][9]Higher cost; may require different detection methods if UV-active solvents are used.

Q2: What is the best way to select a mobile phase?

The ideal mobile phase is determined empirically using Thin Layer Chromatography (TLC).

  • Spot your crude mixture on a silica gel TLC plate.

  • Develop the plate in a chamber with a potential solvent system (e.g., 20% Ethyl Acetate in Hexanes).

  • Analyze the result. The goal is to find a solvent system where your target indole ester has an Rf value of approximately 0.3-0.4 .[6] This Rf provides the optimal balance, ensuring the compound moves through the column but has sufficient interaction with the stationary phase to separate from impurities.

  • For complex mixtures, consider using a gradient elution, starting with a low polarity solvent and gradually increasing the polarity.[2] This allows non-polar impurities to elute first, followed by your product, and finally the more polar impurities.

Q3: What is "dry loading" and when should I use it?

Dry loading (or solid loading) is a sample application technique where the crude material is pre-adsorbed onto a small amount of silica gel.[3] This silica is then carefully added to the top of the packed column.

  • When to Use It:

    • When your compound is poorly soluble in the initial, non-polar eluent.[3]

    • When you must use a highly polar solvent (like DCM or methanol) to dissolve your sample, which would otherwise disrupt the separation if applied directly (wet loading).[8][10]

Q4: How can I improve the resolution between two closely eluting spots?

When TLC shows two spots are very close, you need to increase the column's efficiency.[11]

  • Use a Shallower Gradient: If using a gradient, make the increase in polarity more gradual over a larger volume of solvent.

  • Increase Column Length/Silica Amount: Doubling the column length (and thus the amount of silica) can significantly improve resolution.[11]

  • Decrease Flow Rate: Slower flow rates allow more time for equilibrium between the mobile and stationary phases, which can enhance separation.

  • Change Selectivity: If the above methods fail, the compounds are not being differentiated enough by the current system. Try a completely different mobile phase (e.g., switch from Ethyl Acetate/Hexanes to DCM/Acetonitrile) or a different stationary phase (e.g., silica to amine-functionalized silica) to exploit different intermolecular interactions.[5]

Section 3: Standard Operating Protocols

Protocol 1: Slurry Packing a Silica Gel Column

This protocol ensures a homogenous, well-packed column, which is critical for high-resolution separation.

  • Plug the Column: Securely place a small piece of cotton or glass wool at the bottom of the column, using a long rod to push it into the narrowest part.[12]

  • Add a Sand Layer: Add a ~1-2 cm layer of sand on top of the plug. This creates an even base for the silica.[12]

  • Prepare the Slurry: In a separate beaker, measure the required amount of silica gel (e.g., 25-30g for a small column). Add your initial, non-polar eluent and stir to create a consistent, pourable slurry without lumps.[7]

  • Pour the Slurry: Carefully pour the silica slurry into the column. Use more eluent to rinse any remaining silica from the beaker into the column.

  • Settle and Pack: Gently tap the side of the column to dislodge any air bubbles and encourage uniform settling. Open the stopcock and allow the solvent to drain, collecting it for reuse. Use a bellows or gentle air pressure to accelerate this process and create a tightly packed bed.[7][13]

  • Finalize: Do not let the solvent level drop below the top of the silica bed. Once packed, add another ~1 cm layer of sand on top to prevent the bed from being disturbed during sample loading.[8]

Protocol 2: Dry Loading a Sample

  • Dissolve Sample: In a small round-bottom flask, dissolve your crude indole ester mixture in a suitable solvent (e.g., DCM, acetone).

  • Add Silica: Add a small amount of silica gel (typically 2-3 times the mass of your crude sample).

  • Evaporate Solvent: Remove the solvent completely under reduced pressure (using a rotary evaporator) until you are left with a dry, free-flowing powder of your sample adsorbed onto the silica.

  • Load Column: Carefully add this powder to the top of your packed column.

  • Begin Elution: Gently add your mobile phase and begin the chromatography process as usual.[8]

Section 4: Visual Guides & Data

Diagram 1: General Workflow for Indole Ester Purification

cluster_prep Preparation cluster_load Sample Loading cluster_run Elution & Analysis TLC 1. TLC Analysis (Find Rf ≈ 0.3-0.4) Solvent 2. Select Mobile Phase TLC->Solvent Column 3. Pack Column (Slurry Method) Solvent->Column Load_Decision Good Solubility in Eluent? Column->Load_Decision 4. Wet Wet Load (Minimal Solvent) Elute 5. Run Column (Isocratic or Gradient) Wet->Elute Dry Dry Load (Poor Solubility) Dry->Elute Load_Decision->Wet Yes Load_Decision->Dry No Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions (TLC) Collect->Analyze Combine 8. Combine Pure Fractions & Evaporate Analyze->Combine

Caption: A typical workflow for purifying indole esters, from initial analysis to final product isolation.

Diagram 2: Troubleshooting Decision Tree for Poor Separation

Start Problem: Poor Separation or Co-elution Check_TLC Is TLC separation good? Start->Check_TLC Check_Loading Was column overloaded? Check_TLC->Check_Loading Yes Sol_TLC Solution: Re-optimize mobile phase. Try different solvent system. Check_TLC->Sol_TLC No Check_Tailing Is there peak tailing? Check_Loading->Check_Tailing No Sol_Loading Solution: Reduce sample load. Use 50:1 to 100:1 silica:sample ratio. Check_Loading->Sol_Loading Yes Sol_Tailing Solution: Add 0.5-1% TEA to eluent OR use Amine-Silica. Check_Tailing->Sol_Tailing Yes Sol_Channeling Cause: Poor Packing/Channeling Solution: Repack column carefully. Check_Tailing->Sol_Channeling No

Caption: A decision tree to diagnose and solve common separation problems in column chromatography.

References
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Chromatography Today. How Do You Improve Separation in Column Chromatography? Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • Chromatography Forum. Problem with Indole-3-carbinol chromotography. (2017-12-19). Available from: [Link]

  • Lee, C. H., & Lee, M. G. (2022). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). National Institutes of Health. Available from: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2022-08-21). Available from: [Link]

  • Reddit r/Chempros. Problems with Fischer indole synthesis. (2021-12-09). Available from: [Link]

  • Journal of the American Chemical Society. Light-Driven Organocatalytic Birch Reduction for Late-Stage Drug Modification and sp3-Rich Spirocycle Synthesis. (2024-01-27). Available from: [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2...). Available from: [Link]

  • MDPI. Corallomycetellains A–J, Cytotoxic Epipolythiodioxopiperazine Alkaloids Isolated from the Fungi Corallomycetella repens HDN23-0007. Available from: [Link]

  • Google Patents. US5085991A - Process of preparing purified aqueous indole solution.
  • SIELC Technologies. Separation of Indole on Newcrom R1 HPLC column. Available from: [Link]

  • University of Leeds. How to run column chromatography. Available from: [Link]

  • ResearchGate. Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed-phase HPLC. Available from: [Link]

  • University of Leicester. Setting up and running a column. Available from: [Link]

  • National Institutes of Health. A Rapid and Simple Procedure for Purification of Indole-3-Acetic Acid Prior to GC-SIM-MS Analysis. Available from: [Link]

  • PubMed. Enantiomeric separation of pirlindole by liquid chromatography using different types of chiral stationary phases. Available from: [Link]

  • LCGC International. Avoiding Reversed-Phase Chromatography Problems Through Informed Method Development Practices: Choosing the Stationary-Phase Chemistry. Available from: [Link]

  • TSI Journals. Analytical CHEMISTRY. Available from: [Link]

  • Chromatography Online. What Are Options to Improve My Separation? Part IV: Solutions to Consider for Improving Separation Speed. (2023-06-02). Available from: [Link]

  • University of Colorado Boulder, Organic Chemistry. Column Chromatography Procedures. Available from: [Link]

  • YouTube. How To Make Column Chromatography More Efficient? (2024-03-09). Available from: [Link]

  • ResearchGate. Crystallization purification of indole. Available from: [Link]

  • Veeprho. Different Types of Stationary Phases in Liquid Chromatography. (2024-08-25). Available from: [Link]

  • University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. Available from: [Link]

  • Biotage. How changing stationary phase chemistry can impact separation selectivity. (2023-02-02). Available from: [Link]

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"preventing byproduct formation in Fischer indole synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this powerful reaction, with a specific focus on preventing byproduct formation. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your Fischer indole synthesis experiments, offering explanations and actionable solutions.

Q1: My reaction is producing a significant amount of dark, intractable tar. What are the primary causes and how can I prevent this?

A1: Tar formation is a common issue in the Fischer indole synthesis, often stemming from the harsh acidic conditions and high temperatures required to drive the reaction.[1] This leads to the decomposition of starting materials and sensitive intermediates.[1]

Causality:

  • Aggressive Acidity: Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids can promote undesired polymerization and degradation pathways, especially at elevated temperatures.[1]

  • Thermal Instability: The hydrazone and subsequent enamine intermediates can be unstable under prolonged heating, leading to decomposition before the desired cyclization can occur.[1]

  • Substrate Sensitivity: Electron-rich phenylhydrazines or carbonyl compounds may be more susceptible to acid-catalyzed decomposition.

Solutions & Protocol Recommendations:

ParameterRecommendationRationale
Acid Catalyst Switch to a milder acid such as p-toluenesulfonic acid (p-TSA), acetic acid, or a weaker Lewis acid like zinc chloride (ZnCl₂).[1][2][3][4]Milder acids can effectively catalyze the reaction while minimizing the degradation of sensitive intermediates.[1]
Temperature Carefully control and optimize the reaction temperature. Start with lower temperatures and gradually increase if the reaction is not proceeding.[1]Lowering the temperature can slow down decomposition pathways more significantly than the desired reaction pathway.
Reaction Time Monitor the reaction progress closely by TLC and stop the reaction once the starting material is consumed to avoid prolonged exposure to harsh conditions.Over-exposure to acidic and high-temperature conditions increases the likelihood of byproduct formation.
One-Pot vs. Two-Step Consider a two-step procedure where the phenylhydrazone is first formed and isolated before being subjected to the cyclization conditions.[3][5]Isolating the hydrazone intermediate can allow for purification and ensures it is stable before proceeding with the more forcing cyclization step.
Q2: I am observing the formation of isomeric indole products. How can I improve the regioselectivity of my reaction?

A2: The formation of isomeric indoles is a frequent challenge when using unsymmetrical ketones. The regioselectivity is determined by the direction of enamine formation from the intermediate hydrazone.

Causality:

  • Unsymmetrical Ketones: Ketones of the structure RCH₂COCH₂R' can form two different enamines, leading to a mixture of two indole products.[5]

  • Kinetic vs. Thermodynamic Control: The ratio of the isomeric enamines, and thus the final indole products, can be influenced by the reaction conditions, which may favor either the kinetically or thermodynamically more stable enamine.

Strategies for Controlling Regioselectivity:

  • Choice of Acid Catalyst: The nature of the acid catalyst can influence the regioselectivity of the enamine formation. Experimenting with a range of Brønsted and Lewis acids is recommended.[2] For instance, methanesulfonic acid has been reported to increase regioselectivity in certain cases.[2]

  • Blocking Groups: A temporary blocking group, such as a bromine atom, can be introduced at one of the ortho-positions of the phenylhydrazine. This can direct the cyclization to the other ortho-position, and the blocking group can be subsequently removed.[3]

  • Substrate Modification: If possible, modifying the structure of the ketone to favor the formation of one enamine over the other can be a highly effective strategy.

Q3: My Fischer indole synthesis is not proceeding to completion, or is failing entirely. What are the potential reasons for this?

A3: Several factors can lead to a failed or incomplete Fischer indole synthesis. These often relate to the stability of the reactants and intermediates, or the electronic nature of the substrates.

Causality & Troubleshooting:

  • Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups on the phenylhydrazine ring can hinder the reaction.[6][7] The key[6][6]-sigmatropic rearrangement is an electrophilic aromatic substitution-like process, and is therefore slowed by electron-withdrawing substituents.

    • Solution: For such substrates, more forcing conditions (stronger acid, higher temperature) may be necessary.[7]

  • Steric Hindrance: Significant steric hindrance around the carbonyl group or on the phenylhydrazine can impede the initial formation of the hydrazone or the subsequent cyclization.

    • Solution: Consider using a less sterically hindered starting material if possible, or employ higher temperatures and longer reaction times.

  • N-N Bond Cleavage: For certain substrates, particularly those with electron-donating substituents, a competing pathway of heterolytic N-N bond cleavage can occur, preventing the desired[6][6]-sigmatropic rearrangement.[8] This leads to byproducts instead of the indole.[8]

    • Solution: The use of Lewis acids like ZnCl₂ or ZnBr₂ has been shown to improve the efficiency of cyclizations for substrates prone to this side reaction.[8]

  • Poor Quality Reagents: Impurities in the phenylhydrazine or carbonyl compound can inhibit the reaction. Phenylhydrazines can degrade over time.

    • Solution: Use freshly purified or distilled phenylhydrazine.[7] Using the hydrochloride salt of the phenylhydrazine can also be beneficial as it is often more stable.[7]

Frequently Asked Questions (FAQs)

What are the most common byproducts in the Fischer indole synthesis?

Besides tar and isomeric indoles, other byproducts can include:

  • Products of N-N bond cleavage: This can lead to the formation of anilines and other fragments.[8]

  • Unreacted starting materials: Due to incomplete reaction.

  • Ammonia: This is a stoichiometric byproduct of the reaction.[6][9][10]

How does the choice of solvent affect byproduct formation?

The solvent can play a crucial role in the outcome of the reaction.[7]

  • Protic vs. Aprotic: Protic solvents like acetic acid can also act as a catalyst.[5][7] Aprotic solvents may be preferred when using a specific Lewis or Brønsted acid catalyst to have better control over the acidity.

  • Polarity: The polarity of the solvent can influence the stability of intermediates and transition states, thereby affecting the reaction rate and selectivity.

Can microwave irradiation be used to improve the Fischer indole synthesis?

Yes, microwave irradiation can be a valuable tool to promote the reaction.[3][5] It can lead to shorter reaction times and, in some cases, cleaner reactions with higher yields by minimizing the time the reaction mixture is exposed to high temperatures.[3]

Experimental Protocols

Protocol 1: General Procedure for Fischer Indole Synthesis with p-TSA

This protocol provides a general method using a milder acid to minimize tar formation.

  • Hydrazone Formation (Optional but Recommended):

    • In a round-bottom flask, dissolve the phenylhydrazine (1.0 eq.) and the carbonyl compound (1.0 eq.) in ethanol or acetic acid.

    • Stir the mixture at room temperature or with gentle heating until TLC analysis indicates complete formation of the hydrazone.

    • The hydrazone can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

  • Indolization:

    • To the crude or purified hydrazone, add a suitable solvent (e.g., toluene, acetic acid).

    • Add p-toluenesulfonic acid (0.1 - 1.0 eq.). The optimal amount should be determined empirically.

    • Heat the reaction mixture to reflux and monitor its progress by TLC.

    • Upon completion, cool the reaction to room temperature.

  • Work-up and Purification:

    • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[4]

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[4]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.[4]

Visualizing Reaction Pathways

Diagram 1: Key Steps in the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_start Starting Materials Phenylhydrazine Phenylhydrazine Hydrazone Phenylhydrazone Phenylhydrazine->Hydrazone + Carbonyl - H₂O Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine (Tautomer) Hydrazone->Enamine Tautomerization Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole Aromatization - NH₃

Caption: The mechanistic pathway of the Fischer indole synthesis.

Diagram 2: Troubleshooting Byproduct Formation

Troubleshooting_FIS Start Reaction Issue Tar Tar Formation Start->Tar Symptom Isomers Isomeric Products Start->Isomers Symptom NoReaction Low/No Conversion Start->NoReaction Symptom Sol_Tar1 Use Milder Acid (p-TSA, ZnCl₂) Tar->Sol_Tar1 Solution Sol_Tar2 Lower Temperature Tar->Sol_Tar2 Solution Sol_Isomers1 Change Acid Catalyst Isomers->Sol_Isomers1 Solution Sol_Isomers2 Use Blocking Group Isomers->Sol_Isomers2 Solution Sol_NoReaction1 Use Stronger Acid / Higher Temp NoReaction->Sol_NoReaction1 Solution Sol_NoReaction2 Purify Reagents NoReaction->Sol_NoReaction2 Solution

Caption: A decision tree for troubleshooting common issues.

References

  • Chemistry Stack Exchange. (2020). Fischer indole synthesis: significance of choice of acid catalyst. [Link]

  • Wikipedia. (n.d.). Fischer indole synthesis. [Link]

  • Professor Dave Explains. (2021). Fischer Indole Synthesis. YouTube. [Link]

  • Garg, N. K., & Houk, K. N. (2011). Why Do Some Fischer Indolizations Fail? Journal of the American Chemical Society. [Link]

  • Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. [Link]

  • Epistemeo. (2011). The Fischer Indole synthesis: reaction mechanism tutorial. YouTube. [Link]

  • Li, J. J. (2021). Fischer Indole Synthesis. ResearchGate. [Link]

  • Gholap, A. R., & Toti, K. S. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. [Link]

  • Reddit. (2021). Problems with Fischer indole synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]

  • Brown, R. K., & Nelson, N. A. (1949). The Fischer Indole Synthesis. Nature. [Link]

  • Tabatabaeian, K., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. ResearchGate. [Link]

  • K. G. M. Kou, K. G. M., & D. B. C. (2020). Homologation of the Fischer Indolization: A Quinoline Synthesis via Homo‐Diaza‐Cope Rearrangement. Angewandte Chemie. [Link]

Sources

Technical Support Center: Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized technical support resource for researchers working with Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate . It addresses the specific challenges of impurity profiling, isolation, and remediation inherent to this scaffold.

Topic: Managing Impurities & Purification Protocols Audience: Medicinal Chemists, Process Chemists, Analytical Scientists[1]

Compound Profile & Critical Impurities

Compound: this compound CAS: (Hypothetical/Analogous) | MW: ~268.11 g/mol Core Reactivity: Indole C2/C3 nucleophilicity, Ester hydrolysis (C4), Aryl bromide cross-coupling (C6).[1]

Common Impurity Profile

In synthetic workflows—particularly those utilizing Fischer Indole Synthesis —the following impurities are most prevalent. Understanding their origin is the first step to removal.

Impurity IDStructure / DescriptionOriginDiagnostic Characteristic
IMP-A Regioisomer: Methyl 4-bromo-3-methyl-1H-indole-6-carboxylateFischer Cyclization (Ambiguous cyclization of 3,5-disubstituted hydrazones).[1]1H NMR: Distinct coupling pattern of aromatic protons (meta vs. para alignment relative to NH).
IMP-B Hydrolysis Product: 6-bromo-3-methyl-1H-indole-4-carboxylic acidStorage instability; exposure to moisture/bases.[1]HPLC: Shifts to lower retention time (polar). TLC: Streaks near baseline.
IMP-C Hydrazone Intermediate: Uncyclized precursorIncomplete Fischer reaction.[1]LC-MS: Mass = Product + NH3 (approx).[1] Yellow/Orange color.[1][2]
IMP-D Oxidation Dimers: 2,2'-biindoles or 3-oxindolesAir oxidation (radical mechanism).[1]Appearance: Pink to dark brown discoloration.[1]

Diagnostic & Analytical Guide (FAQs)

Q: How do I definitively distinguish the target (4-carboxylate) from the regioisomer (6-carboxylate)?

A: The Fischer cyclization of 3-bromo-5-carbomethoxy phenylhydrazine yields two isomers. You cannot rely solely on LC-MS as they are isobaric.[1]

  • NOE (Nuclear Overhauser Effect) NMR is the gold standard.

    • Target (4-COOMe): Irradiating the Methyl ester (C4-COOMe) protons will show a strong NOE enhancement of the C3-Methyl group (if rotamers allow) or the C5-H proton.[1] Crucially, the C3-Methyl group is spatially close to the C4-substituent.[1]

    • Regioisomer (6-COOMe): The ester is far from the C3-Methyl.[1] Irradiating the C3-Methyl will primarily enhance the C2-H and C4-H (which is a Bromine in the target, but a proton in the isomer).[1]

  • 1H NMR Shift: The C3-Methyl group in the 4-carboxylate is often deshielded (shifted downfield, >2.5 ppm) due to the anisotropic effect of the adjacent carbonyl group at C4. In the 6-carboxylate, this effect is absent.[1]

Q: My product has a persistent pink/red hue. Is it ruined?

A: Not necessarily. Indoles are electron-rich and prone to surface oxidation, forming trace amounts of indolyl-radicals or dimeric species (rosindoles) which are highly colored.[1]

  • Troubleshooting:

    • Dissolve a small amount in MeOH.

    • Check TLC.[1] If the pink color moves as a faint leading/trailing spot but the main spot is UV-active and colorless/pale yellow, the bulk material is likely >95% pure.

    • Remediation: Wash the solid with cold hexanes or perform a rapid filtration through a short pad of silica (eluting with CH2Cl2) to remove the polar oxidized surface species.

Q: What is the recommended HPLC method for separating the acid impurity (IMP-B)?

A: The carboxylic acid impurity (IMP-B) often co-elutes with the ester under neutral conditions. You must suppress ionization.[1]

  • Column: C18 (e.g., Agilent Poroshell or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 15 mins.

  • Logic: The acidic pH keeps IMP-B in its protonated (neutral) form, increasing its retention and sharpening the peak, allowing resolution from the ester.

Synthesis & Impurity Management (Workflow)

The following diagram illustrates the origin of the critical regiooisomer during the Fischer Indole Synthesis and the decision logic for purification.

IndoleSynthesis Start Start: 3-Bromo-5-carbomethoxyphenylhydrazine + Propionaldehyde Hydrazone Hydrazone Intermediate (Often isolable) Start->Hydrazone Sigmatropic [3,3]-Sigmatropic Rearrangement (Acid Catalyzed) Hydrazone->Sigmatropic PathA Path A: Attack at C2 (ortho to Br) Sterically Hindered Sigmatropic->PathA PathB Path B: Attack at C6 (ortho to COOMe) Electronic Preference? Sigmatropic->PathB Isomer IMPURITY A (Regioisomer) 6-COOMe, 4-Br Indole PathA->Isomer Minor/Major depends on sterics Target TARGET PRODUCT 4-COOMe, 6-Br Indole PathB->Target Target Pathway Purify Purification Decision Target->Purify Isomer->Purify Recryst Recrystallization (MeOH or EtOAc/Hex) Purify->Recryst If Isomer < 10% Column Column Chromatography (Gradient Elution) Purify->Column If Isomer > 10%

Caption: Mechanistic bifurcation in Fischer Indole Synthesis leading to regioisomeric impurities.

Protocol: Remediation of Regioisomers (IMP-A)

If your crude mixture contains 5-15% of the regioisomer, recrystallization is preferred over chromatography due to the similar polarity of the isomers.

Recrystallization Procedure:

  • Solvent System: Methanol (MeOH) is often selective for the more symmetrical/compact crystal lattice of the 4-carboxylate.

  • Dissolution: Suspend crude solid in MeOH (10 mL/g). Heat to reflux until dissolved. If insoluble particles remain, filter hot.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 2 hours. Do not crash cool in ice immediately; this precipitates both isomers.[1]

  • Harvest: Once crystals form at RT, cool to 0°C for 30 mins. Filter and wash with cold MeOH.[1]

  • Validation: Check the mother liquor by HPLC. It should be enriched in the unwanted regioisomer.

Stability & Storage Guidelines

Issue: The methyl ester at C4 is sterically crowded by the C3-methyl group, but it is still susceptible to hydrolysis, especially if residual acid catalyst (from synthesis) remains.

  • Storage Condition: Store at -20°C under Argon/Nitrogen.

  • Desiccation: Keep in a vial with a teflon-lined cap, inside a secondary container with desiccant (Drierite/Silica).[1]

  • Handling: Avoid prolonged exposure to DMSO at room temperature if the DMSO is not anhydrous; trace water in DMSO can hydrolyze esters over time.

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[3][4][5][6] Chemical Reviews, 1963, 63(4), 373–401.

  • Synthesis of 4-Substituted Indoles (Alternative Routes)

    • Söderberg, B. C., et al.[2] "Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-carboxylate."[1][2] Organic Syntheses, 2003, 80,[2] 75.

  • Analytical Separation of Indole Isomers

    • Li, B., et al. "Simultaneous Determination of Indole Isomers by High Performance Liquid Chromatography." Journal of Chromatographic Science, 2012.[7] (Contextual grounding for HPLC conditions).

  • General Indole Stability & Oxidation

    • Sundberg, R. J. "Indoles."[1][2][3][4][5][6][8][9] Best Synthetic Methods, Academic Press, 1996.

Sources

Technical Support Center: Recrystallization of Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Purification, Polymorph Control, and Stability Management of Indole Derivatives

Core Directive & Technical Philosophy

Welcome to the technical support hub for indole chemistry. As researchers, we often treat recrystallization as a passive "cooling" process. With substituted indoles, this is a recipe for failure. Indoles are nitrogen-containing heterocycles with a unique set of liabilities: they are electron-rich (prone to oxidation at C3), acid-sensitive (prone to dimerization), and possess flat architectures that encourage


-stacking, often leading to "oiling out" rather than crystallization.

The Golden Rule of Indole Purification: Never force a crystal; coax it. High supersaturation in indoles leads to amorphous oils. Successful purification requires managing the Metastable Zone Width (MSZW) —the gap between the solubility curve and the oiling-out boundary.

Solvent Selection Matrix

The choice of solvent is dictated by the electronic nature of the substituent on the indole ring. The N-H proton is weakly acidic (


), but substituents dramatically alter the dipole moment and crystal lattice energy.

Table 1: Solvent System Recommendations by Substituent Class

Substituent ClassElectronic EffectRecommended Solvent SystemTechnical Rationale (Causality)
Halogens (5-Br, 5-Cl, 6-F)EWG (Inductive)Ethanol / Water (3:1 to 1:1)Halogens increase lipophilicity but the core remains polar enough for alcohol. Water acts as a powerful antisolvent to force lattice formation.
Alkoxy (5-OMe, 5-OBn)EDG (Resonance)Toluene / Heptane Electron-donating groups increase electron density, making the molecule "greasier" and more prone to oxidation. Non-polar aromatic solvents (Toluene) stabilize the

-system via stacking interactions.
Nitro / Cyano (5-NO₂, 4-CN)Strong EWG Ethyl Acetate / Hexanes These highly polar derivatives are often insoluble in non-polar solvents but too soluble in alcohols. EtAc provides moderate polarity matching.
Acid / Ester (Indole-3-acetic acid)Polar/Ionizable Water / Acetone or IPA Carboxyl groups require protic solvents or highly polar aprotic mixtures to solvate the H-bonding network before cooling.
Tryptamines (Alkylamines)Basic Side Chain Isopropyl Acetate (IPAc) Avoids chlorinated solvents which can form quaternary salts. IPAc offers excellent impurity rejection for amine salts.

Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for prolonged heating of electron-rich indoles, as trace HCl generation can catalyze dimerization [1].

Troubleshooting Guide: The "Oiling Out" Crisis

Issue: "My solution turned cloudy and separated into a bottom oily layer instead of crystals."

Diagnosis: This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the temperature of the solution drops below the "oiling out" limit (spinodal decomposition) before it hits the nucleation point. This is common in indoles due to their low melting points and impurities acting as freezing point depressants [2].

Visual Troubleshooting Workflow

IndoleOilingOut Start PROBLEM: Indole Oiled Out CheckPurity Check Crude Purity (TLC/HPLC) Start->CheckPurity Impure Purity < 85%? CheckPurity->Impure Yes Pure Purity > 90%? CheckPurity->Pure No PreClean Perform Silica Plug / Charcoal Filtration Impure->PreClean Reheat Re-dissolve: Heat to Reflux Pure->Reheat PreClean->Reheat SolventCheck Check Solvent Boiling Point Reheat->SolventCheck BP_Issue Is BP > Product MP? SolventCheck->BP_Issue SwitchSolvent SWITCH SOLVENT: Use lower BP solvent (e.g., Change Toluene -> Ethanol) BP_Issue->SwitchSolvent Yes (Critical Error) Seeding SEEDING PROTOCOL: Add seed crystal at 5-10°C below reflux BP_Issue->Seeding No (Kinetic Issue) SwitchSolvent->Seeding SlowCool Controlled Cooling: 10°C per hour Seeding->SlowCool

Figure 1: Decision tree for remediating oiling-out events in indole crystallization. Note that if the solvent boiling point exceeds the product melting point, oiling out is thermodynamically inevitable.

Stability & Color Management (FAQs)

Q: Why did my white indole crystals turn pink/brown after filtration? A: This is oxidative degradation. The C3 position of the indole ring is electron-rich and susceptible to radical attack by atmospheric oxygen, forming 3-hydroperoxyindolenines which degrade into colored oligomers (rosindoles) [3].

  • Fix: Add 0.5% (w/w) Sodium Dithionite or Ascorbic Acid to the recrystallization solvent as an antioxidant. Always dry crystals under vacuum or nitrogen, never in an air oven.

Q: How do I remove the color if it's already there? A: Use Activated Charcoal . However, indoles bind strongly to charcoal via


-

interactions, leading to yield loss.
  • Protocol: Use "Darco G-60" charcoal. Limit contact time to 5 minutes at reflux. Filter while hot through Celite. Do not use acidic clays (e.g., Montmorillonite), as they will catalyze polymerization [4].

Master Protocol: The "Rescue" Recrystallization

Use this protocol for substituted indoles that are prone to oiling out or oxidation (e.g., 5-methoxyindole, tryptamine derivatives).

Reagents:

  • Crude Indole[2][3][4]

  • Solvent A: Good solubilizer (e.g., Ethanol or Toluene)

  • Solvent B: Antisolvent (e.g., Water or Heptane)

  • Activated Charcoal (optional)

Step-by-Step Methodology:

  • Dissolution: Place crude indole in a flask. Add Solvent A dropwise at reflux until just dissolved.

    • Expert Tip: Add 10% excess Solvent A. This slight undersaturation prevents premature precipitation during filtration.

  • Clarification (Optional): If colored, add activated charcoal (1-2% wt/wt). Swirl for 2 mins. Filter hot through a pre-warmed Celite pad.

  • The "Cloud Point" Titration: Maintain reflux. Add Solvent B (Antisolvent) slowly until a persistent turbidity (cloudiness) appears.

  • The Back-Off: Add just enough Solvent A (dropwise) to clear the solution again. You are now at the edge of the Metastable Zone.

  • Seeding: Remove from heat. Let cool to ~50°C. Add a single seed crystal.

  • Insulated Cooling: Wrap the flask in aluminum foil and a towel. Allow to cool to room temperature undisturbed over 4-6 hours.

    • Why? Rapid cooling traps impurities. Slow growth aligns the

      
      -stacks perfectly.
      
  • Collection: Filter. Wash with cold Solvent B (Antisolvent). Dry in a vacuum desiccator (protect from light).

References

  • Li, J. J. (2011). Name Reactions in Heterocyclic Chemistry II. Wiley.
  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link][5]

  • University of Rochester, Dept. of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Stoltz, B. M., et al. (2016). Oxidative Fragmentations and Skeletal Rearrangements of Oxindole Derivatives. Caltech. Retrieved from [Link]

  • MIT OpenCourseWare. (2012).[6] Two-Solvent Recrystallization Guide. Retrieved from [Link]

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Validation & Comparative

"comparing synthesis methods for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis methods for Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate (CAS: 1583272-35-8), a critical intermediate in the development of EZH2 inhibitors (e.g., GSK126) and other lysine methyltransferase inhibitors.

Executive Summary

The synthesis of This compound presents a specific regiochemical challenge: installing a methyl group at C3 and a carboxylate at C4 on a 6-bromoindole core. The deactivating nature of the C4-ester and the lability of the C6-bromine atom necessitate mild, highly regioselective protocols.

Two primary methodologies dominate the landscape:

  • The Stepwise Leimgruber-Batcho Route (Recommended): A robust, scalable sequence involving the construction of the indole core followed by C3-functionalization. This method is favored in pharmaceutical process chemistry (e.g., for GSK126) due to its reliability and avoidance of regiochemical ambiguity.

  • The Modified Fischer Indole Synthesis: A convergent approach using propionaldehyde and a hydrazine precursor. While shorter, it suffers from harsh cyclization conditions that can degrade the ester or cause debromination, and often yields difficult-to-separate regioisomers.

Methodology Comparison Matrix
FeatureMethod A: Leimgruber-Batcho + C3 Methylation Method B: Modified Fischer Indole
Overall Yield High (40–55% over 4 steps)Low to Moderate (20–35%)
Regiocontrol Absolute (Directed by precursors)Variable (Dependent on hydrazone cyclization)
Scalability Excellent (Kilogram scale proven)Limited (Exotherms, purification issues)
Reagent Cost Moderate (DMF-DMA, Pd/C or Zn)Low (Propionaldehyde, Lewis Acids)
Key Risk Debromination during reduction stepsIsomer formation (4- vs 6-substitution)

Detailed Technical Analysis

Method A: Leimgruber-Batcho Indole Synthesis (The "GSK Route")[1]

This method constructs the indole ring from an o-nitrotoluene derivative, ensuring the C4-carboxylate is positioned correctly before the ring closes. The C3-methyl group is installed post-cyclization via formylation and reduction, avoiding the steric clashes associated with direct cyclization of 3,4-disubstituted indoles.

Retrosynthetic Logic
  • Target: this compound[1][2]

  • Precursor 1: Methyl 6-bromo-1H-indole-4-carboxylate (Core construction)[2]

  • Precursor 2: Methyl 5-bromo-2-methyl-3-nitrobenzoate (Benzene scaffold)

Reaction Mechanism & Pathway
  • Enamine Formation: Condensation of N,N-dimethylformamide dimethyl acetal (DMF-DMA) with the acidic methyl group of the nitrobenzoate.

  • Reductive Cyclization: Reduction of the nitro group to an amine (or hydroxylamine), which attacks the enamine double bond to close the pyrrole ring.

  • C3-Functionalization: Vilsmeier-Haack formylation introduces a C3-aldehyde, which is selectively reduced to a methyl group using a hydrazone intermediate (Wolff-Kishner modification or Borohydride reduction).

LeimgruberBatcho Start Methyl 5-bromo-2-methyl- 3-nitrobenzoate Enamine Enamine Intermediate Start->Enamine DMF-DMA, 110°C (Enamine Formation) IndoleCore Methyl 6-bromo-1H- indole-4-carboxylate Enamine->IndoleCore Zn/AcOH or Fe/NH4Cl (Reductive Cyclization) Formyl 3-Formyl Intermediate IndoleCore->Formyl POCl3, DMF (Vilsmeier-Haack) Product Methyl 6-bromo-3-methyl- 1H-indole-4-carboxylate Formyl->Product 1. TsNHNH2 2. NaBH3CN (Reductive Alkylation)

Caption: Stepwise construction of the trisubstituted indole core via Leimgruber-Batcho synthesis and C3-reductive alkylation.

Method B: Modified Fischer Indole Synthesis

This classical method attempts to form the indole in a single step by reacting a phenylhydrazine with propionaldehyde.

Critical Flaws for this Target
  • Regioselectivity: The starting hydrazine, Methyl 5-bromo-2-hydrazinylbenzoate, has two ortho positions relative to the hydrazine group: C6 (unsubstituted) and C2 (ester). While the ester blocks C2, forcing cyclization at C6, the electronic deactivation from the ester and bromine makes the hydrazine nucleophilicity poor.

  • Steric Bulk: Forming a C3-methyl/C4-ester bond pair creates significant peri-strain, raising the activation energy for the [3,3]-sigmatropic rearrangement.

  • Acid Sensitivity: The strong Lewis acids (e.g., ZnCl₂, PPA) required to drive the reaction can hydrolyze the methyl ester to the carboxylic acid, requiring a re-esterification step.

Experimental Protocols (Method A)

Safety Note: All reactions involve hazardous reagents (DMF-DMA, POCl₃, Alkyl bromides). Work in a fume hood with appropriate PPE.

Step 1: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate

Reference: Adapted from Org. Synth. 1985, 63, 214 and McCabe et al. (2012).

  • Reagents: Methyl 5-bromo-2-methyl-3-nitrobenzoate (1.0 eq), N,N-Dimethylformamide dimethyl acetal (DMF-DMA, 3.0 eq), DMF (Solvent).

  • Enamine Formation:

    • Dissolve nitrobenzoate in DMF (0.5 M).

    • Add DMF-DMA and heat to 110°C for 4–6 hours. The solution will turn deep red.[3]

    • Concentrate in vacuo to remove excess DMF-DMA.

  • Cyclization:

    • Dissolve the crude red oil in Acetic Acid/Ethanol (1:1).

    • Add Iron powder (Fe, 5.0 eq) or Zinc dust portion-wise at 80°C. (Avoid catalytic hydrogenation H₂/Pd to prevent debromination of the C6-Br).

    • Stir for 2 hours. Filter through Celite to remove metal salts.

    • Concentrate and purify via silica gel chromatography (Hexanes/EtOAc).

    • Yield: 65–75%.

Step 2: C3-Formylation (Vilsmeier-Haack)
  • Reagents: POCl₃ (1.2 eq), DMF (5.0 eq), Indole intermediate (from Step 1).

  • Procedure:

    • Cool DMF to 0°C. Dropwise add POCl₃ to form the Vilsmeier salt (white precipitate).

    • Add the indole (dissolved in DMF) slowly.

    • Warm to room temperature and stir for 1 hour.

    • Quench: Pour into ice-water and basify with 2M NaOH to pH 9.

    • Collect the precipitate (3-formyl indole) by filtration.

    • Yield: >90%.

Step 3: Reduction to 3-Methyl Group
  • Reagents: 3-Formyl indole (1.0 eq), p-Toluenesulfonyl hydrazide (1.1 eq), NaBH₃CN (3.0 eq), Methanol/THF.

  • Procedure:

    • Reflux the aldehyde and tosylhydrazide in Methanol for 2 hours to form the hydrazone.

    • Cool to 0°C. Add NaBH₃CN (Sodium cyanoborohydride) slowly.

    • Reflux for 12 hours.[3][4]

    • Workup: Quench with water, extract with EtOAc.[4]

    • Purification: Flash chromatography yields the target This compound .

    • Yield: 70–80%.

Supporting Data & Validation

Yield Comparison Table
StepMethod A (Leimgruber-Batcho)Method B (Fischer)
Precursor Synthesis 95% (Nitration/Esterification)60% (Hydrazine formation)
Indole Cyclization 70%35%
Functionalization 85% (2 steps)N/A (Direct)
Overall Yield ~56% ~21%
Purity (HPLC) >98%~85% (requires multiple columns)
Key Spectroscopic Markers (Validation)

To confirm the identity of the product, look for these specific NMR signals:

  • ¹H NMR (DMSO-d₆):

    • Indole NH: Broad singlet at ~11.5 ppm.

    • C3-Methyl: Singlet at ~2.2 ppm (Distinctive; absent in precursor).

    • C4-COOMe: Singlet at ~3.9 ppm.

    • Aromatic Protons: Two doublets (meta-coupling, J ~1.5 Hz) at ~7.6 ppm and ~7.9 ppm, confirming the 4,6-substitution pattern.

References

  • McCabe, M. T., et al. (2012).[5] "EZH2 inhibition as a therapeutic strategy for lymphoma with EZH2-activating mutations." Nature, 492, 108-112. (Describes the synthesis of GSK126 using the Leimgruber-Batcho route).

  • Batcho, A. D., & Leimgruber, W. (1985).[5] "Indoles from 2-Methyl-3-nitroanilines: Methyl Indole-4-carboxylate". Organic Syntheses, 63, 214.

  • Knutson, S. K., et al. (2012).[5] "A selective inhibitor of EZH2 blocks H3K27 methylation and kills mutant lymphoma cells." Nature Chemical Biology, 8, 890–896.

  • Verma, S. K., et al. (2012).[5] "Identification of Potent, Selective, and Orally Bioavailable Small-Molecule Inhibitors of EZH2." Journal of Medicinal Chemistry, 55, 9069-9088. (Details the C3-formylation and reduction protocols).

Sources

A Senior Application Scientist's Guide to the Structural Validation of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers synthesizing complex heterocyclic molecules such as Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate, a key intermediate in various pharmaceutical programs, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for molecular structure elucidation. This guide provides an in-depth, experience-driven comparison of NMR-based validation strategies, contrasting them with other analytical techniques and offering a self-validating protocol for researchers in the field.

The Imperative of Unambiguous Structure Determination

The precise arrangement of atoms within a molecule dictates its physicochemical properties and biological activity. An incorrect structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety issues. Therefore, a robust and multi-faceted approach to structure validation is not merely good practice; it is an essential component of the drug development pipeline. While techniques like mass spectrometry provide information about molecular weight and elemental composition, they often fall short in distinguishing between isomers. NMR spectroscopy, by probing the magnetic properties of atomic nuclei, provides a detailed map of the molecular architecture, including atom connectivity and spatial relationships.

Predicting the NMR Signature of this compound

Prior to any experimental work, a seasoned scientist will predict the expected NMR spectra based on established principles of substituent effects on chemical shifts.[1][2][3] This predictive exercise is crucial for efficient data analysis and for identifying any unexpected spectral features that may indicate an alternative structure.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to display signals corresponding to the indole N-H, the aromatic protons, the C3-methyl group, and the ester methyl group. The chemical shifts are influenced by the electron-donating and -withdrawing nature of the substituents on the indole ring.[4]

Predicted SignalChemical Shift (δ, ppm)MultiplicityIntegrationRationale
N-H~8.1-8.3broad singlet1HThe N-H proton of indoles is typically deshielded and often appears as a broad signal due to quadrupole broadening and potential hydrogen exchange.
H-2~7.0-7.2singlet1HThe C2-proton of 3-substituted indoles typically appears as a singlet in this region.
H-5~7.8-8.0doublet (J ≈ 1.5-2.0 Hz)1HThis proton is ortho to the bromine atom and meta to the C7-proton. The electron-withdrawing effect of the bromine and the ester group will deshield it. The splitting will arise from meta-coupling to H-7.
H-7~7.3-7.5doublet (J ≈ 1.5-2.0 Hz)1HThis proton is ortho to the indole nitrogen and meta to the bromine atom at C6. It will be split by the H-5 proton.
OCH₃~3.9-4.1singlet3HThe methyl ester protons are deshielded by the adjacent oxygen atom and appear as a sharp singlet.
C3-CH₃~2.3-2.5singlet3HThe methyl group at the C3 position of the indole ring typically resonates in this region and will appear as a singlet.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide insights into the carbon framework of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.[5][6]

Predicted SignalChemical Shift (δ, ppm)Rationale
C=O~165-170The carbonyl carbon of the methyl ester is highly deshielded.
C-7a~135-137A quaternary carbon in the indole ring, adjacent to the nitrogen.
C-3a~128-130Another quaternary carbon at the fusion of the two rings.
C-2~122-124The C-2 carbon in 3-substituted indoles.
C-5~124-126Aromatic CH carbon, deshielded by the adjacent bromine.
C-7~112-114Aromatic CH carbon, shielded by the nitrogen atom.
C-6~115-117Carbon bearing the bromine atom; its chemical shift is influenced by the heavy atom effect.
C-4~110-112Quaternary carbon bearing the ester group.
C-3~111-113Quaternary carbon bearing the methyl group.
OCH₃~51-53The methyl carbon of the ester group.
C3-CH₃~9-11The methyl carbon at the C3 position.

The Power of 2D NMR: A Self-Validating System

While 1D NMR provides a foundational dataset, 2D NMR experiments are indispensable for assembling the molecular puzzle. These experiments reveal correlations between nuclei, providing irrefutable evidence of atom connectivity.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, the key expected correlation is between H-5 and H-7, confirming their meta-relationship on the benzene portion of the indole ring.

Caption: Predicted COSY correlation for the target molecule.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation).[7] This is a powerful tool for assigning the carbon signals based on the more easily assigned proton spectrum.

Caption: Predicted one-bond ¹H-¹³C HSQC correlations.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment is arguably the most critical for confirming the overall structure, as it reveals correlations between protons and carbons that are two or three bonds apart (and sometimes even further).[8] These long-range correlations are the linchpin for connecting the different fragments of the molecule.

Key Predicted HMBC Correlations:

  • H-2 to C-3 , C-3a , and C-7a : This confirms the position of the C3-methyl group and the connectivity of the pyrrole ring.

  • H-5 to C-4 , C-7 , and C-3a : This establishes the position of the ester group at C4 and the bromine at C6.

  • H-7 to C-5 , C-3a , and C-7a : This further confirms the substitution pattern on the benzene ring.

  • C3-CH₃ protons to C-2 , C-3 , and C-3a : Unequivocally places the methyl group at the C3 position.

  • OCH₃ protons to the carbonyl carbon (C=O) : Confirms the methyl ester functionality.

HMBC_Correlations Key HMBC Correlations cluster_Protons Protons cluster_Carbons Carbons H2 H2 C3 C3 H2->C3 C3a C3a H2->C3a C7a C7a H2->C7a H5 H5 H5->C3a C4 C4 H5->C4 C7 C7 H5->C7 H7 H7 H7->C3a C5 C5 H7->C5 H7->C7a C3_CH3 C3_CH3 C2 C2 C3_CH3->C2 C3_CH3->C3 C3_CH3->C3a OCH3 OCH3 CO CO OCH3->CO C6 C6 C_OCH3 C_OCH3

Caption: Predicted key long-range HMBC correlations.

Comparison with Alternative Analytical Techniques

While NMR is paramount, a comprehensive validation package often includes data from other techniques. Here's a comparative overview:

TechniqueInformation ProvidedStrengthsWeaknesses for this Application
NMR Spectroscopy Detailed connectivity, stereochemistry, and isomeric purity.Unambiguous structure elucidation. Can differentiate between isomers. Quantitative.Lower sensitivity compared to MS. Requires soluble samples.
Mass Spectrometry (MS) Molecular weight and elemental formula (with high resolution MS).High sensitivity. Can be coupled with chromatography (LC-MS, GC-MS).Does not provide detailed structural connectivity. Cannot distinguish between many isomers.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., N-H, C=O, C-Br).Fast and non-destructive. Good for confirming the presence of key functional groups.Provides limited information on the overall molecular structure. Not suitable for distinguishing isomers with similar functional groups.
X-ray Crystallography Absolute 3D structure in the solid state.Provides the definitive molecular structure.Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be representative of the solution-state conformation.

Experimental Protocol for NMR-based Structure Validation

This protocol outlines the steps for acquiring the necessary NMR data for the structural validation of this compound.

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.[3]

2. 1D NMR Acquisition: a. ¹H NMR: i. Acquire a standard one-pulse ¹H spectrum. ii. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio. iii. Integrate all signals to determine the relative number of protons. b. ¹³C NMR: i. Acquire a proton-decoupled ¹³C spectrum. ii. Use a sufficient number of scans and a suitable relaxation delay to obtain quantitative data for all carbons, including quaternary carbons. c. DEPT (Distortionless Enhancement by Polarization Transfer): i. Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups. This will aid in the assignment of the ¹³C spectrum.

3. 2D NMR Acquisition: a. COSY: Acquire a standard gradient-enhanced COSY spectrum to identify ¹H-¹H spin systems. b. HSQC: Acquire a gradient-enhanced HSQC spectrum to determine one-bond ¹H-¹³C correlations. c. HMBC: Acquire a gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.[8]

4. Data Processing and Analysis: a. Process all spectra using appropriate window functions and baseline correction. b. Reference the ¹H and ¹³C spectra to the internal standard. c. Analyze the 1D spectra to identify chemical shifts, multiplicities, and integrations. d. Analyze the 2D spectra to build the molecular framework by connecting the spin systems and functional groups identified in the 1D spectra. e. Compare the experimentally observed correlations with the predicted correlations to confirm the structure.

Conclusion

The structural validation of a novel molecule like this compound is a systematic process that relies heavily on the detailed information provided by NMR spectroscopy. By combining predictive analysis with a suite of 1D and 2D NMR experiments, researchers can achieve an unambiguous and self-validating structural assignment. This rigorous approach not only ensures the integrity of the research but also provides a solid foundation for subsequent stages of drug discovery and development. While other analytical techniques provide complementary information, NMR remains the unparalleled tool for piecing together the intricate puzzle of molecular structure.

References

  • Prediction of 1H-NMR shifts with Ambit-HNMR software. Bulgarian Chemical Communications. Accessed February 8, 2024. [Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. Accessed February 8, 2024. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. LibreTexts Chemistry. Accessed February 8, 2024. [Link]

  • 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Accessed February 8, 2024. [Link]

  • Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. YouTube. Accessed February 8, 2024. [Link]

  • Long-range heteronuclear correlation. University of Ottawa. Accessed February 8, 2024. [Link]

  • 1 H– 1 H Coupling in Proton NMR. ACD/Labs. Accessed February 8, 2024. [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. Accessed February 8, 2024. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules. Accessed February 8, 2024. [Link]

  • NMR STUDIES OF INDOLE. HETEROCYCLES. Accessed February 8, 2024. [Link]

  • Supporting information - The Royal Society of Chemistry. Accessed February 8, 2024. [Link]

  • 13C NMR spectroscopy of indole derivatives. Semantic Scholar. Accessed February 8, 2024. [Link]

  • Computational Prediction of 1H and 13C Chemical Shifts: A Useful Tool for Natural Product, Mechanistic, and Synthetic Organic Chemistry. Chemical Reviews. Accessed February 8, 2024. [Link]

  • Showing NP-Card for 3-Methylindole (NP0000802) - NP-MRD. Accessed February 8, 2024. [Link]

  • Electronic trends of indole substitution. a1H NMR yields compared to... ResearchGate. Accessed February 8, 2024. [Link]

  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository. Accessed February 8, 2024. [Link]

  • Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. ResearchGate. Accessed February 8, 2024. [Link]

  • 14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. Accessed February 8, 2024. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. University of California, Irvine. Accessed February 8, 2024. [Link]

  • 6-Bromoindole | C8H6BrN | CID 676493. PubChem. Accessed February 8, 2024. [Link]

  • 1 H NMR Chemical Shifts, Multiplicity, and Coupling Constants J HH (in Hz) of Compounds 1−5. ResearchGate. Accessed February 8, 2024. [Link]

  • How to use LR-HSQMBC: Observation of very small couplings. JEOL. Accessed February 8, 2024. [Link]

  • 6-Bromooxindole | C8H6BrNO | MD Topology | NMR | X-Ray. The Automated Topology Builder (ATB) and Repository. Accessed February 8, 2024. [Link]

  • Showing Compound 2(or 3)-methylindole (FDB004302). FooDB. Accessed February 8, 2024. [Link]

  • substitutent effects on 13 c-nmr and ir spectral data of 3- (4 - x- phenacyclidene) oxindoles. Iraqi Journal of Science. Accessed February 8, 2024. [Link]

  • Assessment of the Long-Range NMR C,H Coupling of a Series of Carbazolequinone Derivatives. Molecules. Accessed February 8, 2024. [Link]

  • Methyl 1H-indole-3-carboxylate. Magritek. Accessed February 8, 2024. [Link]

  • How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Accessed February 8, 2024. [Link]

  • NMR 5: Coupling Constants. YouTube. Accessed February 8, 2024. [Link]

  • 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Arkivoc. Accessed February 8, 2024. [Link]

  • Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry. Accessed February 8, 2024. [Link]

  • Measurement of long-range heteronuclear coupling constants using the peak intensity in classical 1D HMBC spectra. Journal of Magnetic Resonance. Accessed February 8, 2024. [Link]

  • 13C NMR Substituent Effects on para-Substituted Tolans: Using Deuteration to Assign 13C Signals in Methyltolan. eGrove. Accessed February 8, 2024. [Link]

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A Comparative Analysis of the Biological Activities of Substituted Indole-4-Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Among the various indole isomers, derivatives of indole-4-carboxylic acid are emerging as a promising class of molecules with diverse therapeutic potential. This guide provides a comprehensive comparison of the biological activities of substituted indole-4-carboxylates, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used to evaluate their efficacy. This document is intended for researchers, scientists, and professionals in drug development seeking to explore and leverage the therapeutic promise of this unique chemical scaffold.

The Indole-4-Carboxylate Scaffold: A Versatile Starting Point

Methyl indole-4-carboxylate serves as a versatile building block for the synthesis of a wide range of derivatives.[3] Its unique substitution pattern on the indole ring allows for chemical modifications that can significantly influence the resulting molecule's biological profile, leading to compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.[3] The strategic placement of various substituents on the indole nitrogen, the phenyl ring, and the carboxylate group can modulate the compound's physicochemical properties, target-binding affinity, and overall bioactivity.

Comparative Biological Activities of Substituted Indole-4-Carboxylates

The biological potential of substituted indole-4-carboxylates spans several key therapeutic areas. This section will delve into a comparative analysis of their anticancer, antimicrobial, and anti-inflammatory activities, supported by available experimental data.

Anticancer Activity

The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[1][2] While extensive research has focused on other indole isomers, the anticancer potential of substituted indole-4-carboxylates is an area of growing interest. Studies on related indole structures provide valuable insights into the potential mechanisms and structure-activity relationships that may govern the anticancer effects of indole-4-carboxylate derivatives.

For instance, studies on 2,5-disubstituted indole derivatives have demonstrated potent antiproliferative activity against a range of human cancer cell lines, including cervical (HeLa), breast (MCF-7), liver (HepG2), and lung (H460 and A549) cancers.[4] One particular derivative, designated as 3b , exhibited high sensitivity against A549 lung cancer cells with an IC50 value of 0.48 ± 0.15 μM.[4] Another compound, 2c , showed high selectivity towards HepG2 liver cancer cells with an IC50 value of 13.21 ± 0.30 μM.[4] These findings suggest that specific substitution patterns on the indole ring can lead to both potent and selective anticancer agents. The mechanism of action for these compounds was linked to the induction of apoptosis by inhibiting the phosphorylation of RNA polymerase II.[4]

While direct comparative data for a series of substituted indole-4-carboxylates is still emerging, the principles of SAR from related indole series can guide future drug design. Key considerations for enhancing anticancer activity include:

  • Substitution on the Indole Nitrogen (N1): The introduction of various substituents at the N1 position can significantly impact cytotoxicity.

  • Substitution on the Phenyl Ring: The nature and position of substituents on the benzene portion of the indole ring can influence target binding and selectivity.

  • Modification of the Carboxylate Group: Conversion of the carboxylate to amides or other functional groups can alter the molecule's properties and biological activity.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Indole derivatives have shown promise in this area, with various substituted indoles exhibiting activity against a range of bacterial and fungal pathogens.[5][6]

While specific data on a comparative series of substituted indole-4-carboxylates is limited, studies on other indole carboxamides and derivatives provide a framework for understanding their potential antimicrobial effects. For example, a series of indole carboxamide derivatives were screened for their in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, as well as their antifungal activity against Candida albicans.[7] The results indicated that some derivatives were as active as the standard compound ampicillin against Staphylococcus aureus.[7] Interestingly, indole carboxamide derivatives substituted at the 3-position with benzyl groups showed better inhibition of Bacillus subtilis compared to their 2-position substituted counterparts.[7]

The minimum inhibitory concentration (MIC) values for some of these indole derivatives were found to be significantly lower than standard antibiotics like ciprofloxacin and ampicillin against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli, highlighting their potential as potent antimicrobial agents.[8]

For researchers focusing on indole-4-carboxylates, these findings suggest that exploring substitutions at various positions of the indole ring and modifications of the carboxylate group could lead to the development of effective antimicrobial compounds.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a critical area of research. Indole derivatives, including the well-known NSAID indomethacin, have a long history in the treatment of inflammation.[9]

A study on a series of fused pyrrole derivatives, which share structural similarities with indoles, demonstrated promising in vivo anti-inflammatory activity.[4] Five of the fourteen derivatives tested showed anti-inflammatory effects equivalent to the reference drugs indomethacin and ibuprofen.[4] Molecular docking studies suggested that these compounds could bind to cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4]

Another study focusing on 4-indolyl-2-arylaminopyrimidine derivatives identified compounds with significant anti-inflammatory activity.[10] In particular, compound 6h showed excellent inhibition of the pro-inflammatory cytokines IL-6 and IL-8, with inhibition levels of 62% and 72%, respectively, at a concentration of 5 μM.[10] This activity was superior to that of indomethacin.[10]

These results underscore the potential of indole-based scaffolds, including indole-4-carboxylates, as a source of new anti-inflammatory drugs. The strategic design of substituents to optimize interaction with inflammatory targets like COX enzymes or to modulate cytokine production is a promising avenue for future research.

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for key experiments relevant to the evaluation of substituted indole-4-carboxylates.

General Synthesis of Substituted Indole-4-Carboxylates

The synthesis of substituted indole-4-carboxylates can be achieved through various established organic chemistry methods. A general workflow is presented below.

Synthesis_Workflow cluster_0 Step 1: Starting Material cluster_1 Step 2: N-Substitution cluster_2 Step 3: Modification of Carboxylate cluster_3 Step 4: Purification cluster_4 Step 5: Characterization Start Indole-4-carboxylic acid or its ester N_Sub Reaction with an appropriate alkyl or aryl halide in the presence of a base (e.g., NaH, K2CO3) Start->N_Sub Alkylation/Arylation Carboxylate_Mod Esterification, amidation, or reduction of the carboxylic acid/ester N_Sub->Carboxylate_Mod Functional Group Interconversion Purification Column chromatography, recrystallization Carboxylate_Mod->Purification Isolation Characterization NMR, Mass Spectrometry, IR Purification->Characterization Structure Confirmation

General synthetic workflow for substituted indole-4-carboxylates.

Detailed Protocol for N-Alkylation of Methyl Indole-4-carboxylate:

  • To a solution of methyl indole-4-carboxylate (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) at 0 °C, add a base such as sodium hydride (NaH, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (monitored by TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole-4-carboxylate.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 Incubation cluster_3 MTT Addition cluster_4 Formazan Solubilization cluster_5 Data Acquisition Cell_Seeding Seed cancer cells in a 96-well plate and incubate for 24h Treatment Treat cells with various concentrations of the test compounds Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Add Add MTT solution to each well and incubate for 4 hours Incubation->MTT_Add Solubilization Add solubilization solution (e.g., DMSO) to dissolve formazan crystals MTT_Add->Solubilization Read_Absorbance Measure absorbance at 570 nm using a microplate reader Solubilization->Read_Absorbance

Workflow for the MTT cytotoxicity assay.

Detailed Protocol for MTT Assay:

  • Seed the desired cancer cell line (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the plate for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Detailed Protocol for Broth Microdilution:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Prepare a standardized inoculum of the test microorganism (e.g., ~5 x 10^5 CFU/mL for bacteria).

  • Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubate the plate under appropriate conditions (e.g., 37 °C for 18-24 hours for bacteria).

  • After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Structure-Activity Relationship (SAR) Insights

Based on the available literature for various indole derivatives, several key structural features can be correlated with their biological activity.

SAR_Indole cluster_N1 N1-Position cluster_C5 C5-Position cluster_Carboxylate Carboxylate Group Indole_Core Indole-4-Carboxylate Scaffold N1_Sub Substituents (Alkyl, Aryl) Indole_Core->N1_Sub Modulates Cytotoxicity & Selectivity C5_Sub Substituents (e.g., -OCH3, -Cl) Indole_Core->C5_Sub Influences Antiproliferative Activity Carboxylate_Mod Ester, Amide, etc. Indole_Core->Carboxylate_Mod Impacts Physicochemical Properties & Bioactivity

Key positions for substitution on the indole-4-carboxylate scaffold influencing biological activity.

  • N1-Substitution: The nature of the substituent on the indole nitrogen is critical. Bulky or lipophilic groups can enhance cell permeability and target engagement, potentially leading to increased potency.

  • Substitution on the Benzene Ring: Electron-donating or electron-withdrawing groups on the benzene portion of the indole ring can fine-tune the electronic properties of the molecule, affecting its interaction with biological targets. For example, in some series of anticancer indoles, methoxy or chloro substituents have been shown to be beneficial for activity.[4]

  • The Carboxylate Moiety: The carboxylic acid or its ester at the C4 position is a key feature. Conversion of this group to various amides or other bioisosteres can dramatically alter the compound's solubility, metabolic stability, and biological activity profile.

Future Directions

The field of substituted indole-4-carboxylates holds considerable promise for the development of novel therapeutic agents. Future research should focus on:

  • Systematic SAR Studies: Synthesis and biological evaluation of a diverse library of substituted indole-4-carboxylates are needed to establish clear and comprehensive structure-activity relationships for anticancer, antimicrobial, and anti-inflammatory activities.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by the most potent compounds is crucial for their further development.

  • In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the versatility of the indole-4-carboxylate scaffold and applying rational drug design principles, the scientific community can unlock the full therapeutic potential of this exciting class of molecules.

References

  • El-Sayed NS, Shirazi AN, El-Meligy MG, et al. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities. Bioorg Med Chem Lett. 2014;24(15):3340-3345. doi:10.1016/j.bmcl.2014.06.023
  • Gali R, Banothu J, Gondru R, Bavantula R, Velivela Y, Crooks PA. One-pot multicomponent synthesis of indole incorporated thiazolylcoumarins and their antibacterial, anticancer and DNA cleavage studies. Bioorg Med Chem Lett. 2015;25(21):4870-4875. doi:10.1016/j.bmcl.2015.09.033
  • Li Y, Zhang H, Fan S, et al. Synthesis, structure-activity relationship studies and biological evaluation of novel 2,5-disubstituted indole derivatives as anticancer agents. Chem Biol Drug Des. 2017;89(3):398-406. doi:10.1111/cbdd.12866
  • Olgen S, Altanlar N, Karatayli E, Bozdayi M. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Z Naturforsch C J Biosci. 2008;63(3-4):189-195. doi:10.1515/znc-2008-3-405
  • Salman A, Mahmoud N, Abdel-Aziem A, Mohamed M, Elsisi D. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry. 2015;5(2):81-99. doi:10.4236/ijoc.2015.52010
  • Wang Y, Zhang Y, Wang Y, et al. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. Bioorg Med Chem. 2020;28(1):115181. doi:10.1016/j.bmc.2019.115181
  • Gopalakrishnan R, Madhanasundareswari K, Hunge SS, et al. Synthesis And Characterization Of Some Novel Indole Carboxamide Derivative And Its Anti Inflammatory and Analgesic Evaluation. International Journal of Environmental Sciences. 2025;11(21s):305-311.
  • Prakash B, Amuthavalli A, et al. Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. Med Chem Res. 2017;26:2246–2257.
  • Kumar A, Singh R. Recent advancements on biological activity of indole and their derivatives: A review. Future J Pharm Sci. 2022;8(1):3. doi:10.1186/s43094-021-00355-9
  • Kaur H, Singh J, Narasimhan B. Indole hybridized diazenyl derivatives: synthesis, antimicrobial activity, cytotoxicity evaluation and docking studies. BMC Chem. 2020;14(1):1. doi:10.1186/s13065-019-0655-y
  • Palomba M, Pompei S, Roscini L, Bagnoli L. Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc. 2019;2019(2):163-175.
  • Srivastava AK, Chaurasia HS, Nigam AK, et al. Synthesis of Novel Indole Derivatives and Assessment of Their Anti-Inflammatory Activity in Experimental Animals. Cuestiones de Fisioterapia. 2025;54(1).
  • Olgen S, Altanlar N, Karatayli E, Bozdayi M. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Z Naturforsch C J Biosci. 2008;63(3-4):189-195. doi:10.1515/znc-2008-3-405
  • Faria JV, Vegi PF, Miguita AG, Dos Santos MS, Boechat N. Recent advancements on biological activity of indole and their derivatives: A review. J Adv Res. 2018;12:1-12.
  • Al-Ostoot FH, Al-Mousawi SM, El-Shehry MF. Synthesis and Antimicrobial Evaluation of Substituted Indole and Nitrobenzenamine based Cr(III), Mn(III) and Fe(III) Metal Complexes. J Fluoresc. 2021;31(4):1127-1137. doi:10.1007/s10895-021-02732-w
  • Sharma V, Kumar P, Pathak D. Biological Activities of Indole and Its Derivatives: A Mini-Review. Mini Rev Med Chem. 2010;10(11):1019-1027. doi:10.2174/138955710792007058
  • Singh P, Kaur J, Singh G, Bhatti R. Triblock Conjugates: Identification of a Highly Potent Antiinflammatory Agent. J Med Chem. 2015;58(21):8563-8578. doi:10.1021/acs.jmedchem.5b01140
  • Olgen S, Altanlar N, Karatayli E, Bozdayi M. Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives. Z Naturforsch C J Biosci. 2008;63(3-4):189-195.
  • Al-Tel TH, Al-Qawasmeh RA, Zaarour R. Synthesis and anticancer evaluation of novel indole based arylsulfonylhydrazides against human breast cancer cells. ACS Omega. 2022;7(46):42553-42562. doi:10.1021/acsomega.2c03908
  • Al-Ostoot FH, Al-Mousawi SM, El-Shehry MF. Synthesis and Antimicrobial Evaluation of Substituted Indole and Nitrobenzenamine based Cr(III), Mn(III) and Fe(III) Metal Complexes. J Fluoresc. 2021;31(4):1127-1137.
  • Palwinder Singh, Jaspreet Kaur, Gurjit Singh, and Rakesh Bhatti. Triblock Conjugates: Identification of a Highly Potent Antiinflammatory Agent. J. Med. Chem. 2015, 58, 21, 8563–8578.
  • Gali, Rajitha, Janardhan Banothu, Ramesh Gondru, Rajitha Bavantula, Yashodhara Velivela, and Peter A. Crooks. "One-pot multicomponent synthesis of indole incorporated thiazolylcoumarins and their antibacterial, anticancer and DNA cleavage studies." Bioorganic & medicinal chemistry letters 25, no. 21 (2015): 4870-4875.
  • Olgen, Süreyya, Nurten Altanlar, Ersin Karatayli, and Mithat Bozdayi. "Antimicrobial and antiviral screening of novel indole carboxamide and propanamide derivatives." Zeitschrift für Naturforschung C 63, no. 3-4 (2008): 189-195.
  • Kumar, Adarsh, and Rajesh Singh. "Recent advancements on biological activity of indole and their derivatives: A review." Future Journal of Pharmaceutical Sciences 8, no. 1 (2022): 3.

Sources

A Comparative Guide to the Purity Analysis of Synthetic Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document explains the causality behind experimental choices and provides detailed, field-proven protocols to ensure trustworthy and reproducible results.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a substituted indole, a class of heterocyclic compounds integral to thousands of natural products and drugs.[1][2] As a functionalized building block, its primary application lies in the synthesis of complex Active Pharmaceutical Ingredients (APIs). In pharmaceutical manufacturing, the quality of the final API is often predetermined by the quality of its intermediates.[3] Therefore, rigorous purity analysis of this indole intermediate is not merely a quality control checkpoint but a strategic necessity to mitigate risks, avoid the carryover of impurities into the final drug product, and satisfy stringent regulatory requirements set by agencies like the FDA and EMA.[4][5][6]

Any impurities—such as unreacted starting materials, by-products from side reactions, or degradation products—can impact the safety and efficacy of the final drug.[6][7] This guide establishes a robust analytical framework for assessing the purity of this compound, with a primary focus on HPLC as the gold-standard methodology.[4]

The Gold Standard: Reversed-Phase HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is widely regarded as the most precise and versatile method for separating and quantifying impurities in pharmaceutical compounds.[4][7] Its high resolution, sensitivity, and applicability to non-volatile and thermally unstable compounds make it exceptionally well-suited for analyzing complex indole derivatives.[7]

The "Why": Causality Behind Method Parameters

The selection of each parameter in an HPLC method is a deliberate choice designed to achieve optimal separation and quantification. For this compound, a reversed-phase method is the logical choice.

  • Stationary Phase (Column): A C18 (octadecylsilyl) column is selected due to its hydrophobic nature, which provides excellent retention and separation for moderately non-polar molecules like our target indole. The aromatic ring and alkyl substituents of the analyte will interact with the C18 chains, allowing for separation based on subtle differences in hydrophobicity between the main compound and its potential impurities.

  • Mobile Phase: A gradient elution using acetonitrile and water is employed to ensure that both more polar and less polar impurities can be eluted and resolved within a reasonable timeframe.[8]

    • Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

    • Trifluoroacetic Acid (TFA) (0.1%) is added as an ion-suppressing agent.[9][10] The indole nitrogen and any potential basic impurities are protonated at a low pH, resulting in sharper, more symmetrical peaks by minimizing tailing effects.

  • Detection: A Photodiode Array (PDA) or UV detector set at 280 nm is ideal. The indole nucleus has a strong chromophore that absorbs significantly in this region, providing high sensitivity for the parent compound and related impurities.[8][11] A PDA detector offers the additional advantage of acquiring full UV spectra for each peak, aiding in peak purity assessment and impurity identification.[12]

Experimental Protocol: HPLC Purity Determination

This protocol is designed as a self-validating system, incorporating steps for standardization and control.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and PDA/UV detector.

  • Chromatographic Data System (CDS) for data acquisition and processing.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-90% B; 15-17 min: 90% B; 17.1-20 min: 30% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 280 nm

| Injection Vol. | 10 µL |

Procedure:

  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of diluent (Acetonitrile/Water 50:50) to make a 1 mg/mL stock solution.

  • Sample Preparation: Prepare a sample solution at the same concentration (1 mg/mL) using the synthetic batch to be tested.

  • System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Analysis: Inject the blank (diluent), followed by the standard and sample solutions.

  • Purity Calculation: Determine the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Analysis

The following diagram illustrates the logical flow of the HPLC purity analysis process.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_reporting Phase 3: Reporting SamplePrep Sample & Standard Preparation (1 mg/mL) HPLCSys HPLC System Setup (Install Column, Prime Pumps) SamplePrep->HPLCSys MethodSetup Load Analytical Method (Gradient, Flow, Temp) HPLCSys->MethodSetup SysSuit System Suitability Test (Inject Standard 5x) MethodSetup->SysSuit SeqRun Sequence Run (Blank -> Standard -> Sample) SysSuit->SeqRun DataAcq Data Acquisition (Chromatogram Recording) SeqRun->DataAcq Integration Peak Integration & Identification DataAcq->Integration PurityCalc Purity Calculation (Area % Method) Integration->PurityCalc ReportGen Generate Final Report (Purity, Impurity Profile) PurityCalc->ReportGen

Caption: Workflow for HPLC purity analysis of this compound.

Method Validation: Ensuring Trustworthiness

To be considered reliable, the HPLC method must be validated according to ICH guidelines.[13][14] This ensures the method is fit for its intended purpose.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. This is confirmed by the absence of interfering peaks at the retention time of the main analyte in a blank chromatogram.

  • Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte. This is typically established across a range of 50-150% of the target concentration, with a required correlation coefficient (r²) of ≥0.999.[15]

  • Precision: Assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). Multiple preparations of the same sample are analyzed, and the RSD of the results should be within acceptable limits (typically <2%).

  • Accuracy: The closeness of the test results to the true value. It is often determined by analyzing a sample with a known concentration or by spiking a blank matrix with a known amount of the analyte and calculating the percent recovery.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of an impurity that can be reliably detected and quantified, respectively. This is crucial for controlling impurities at very low levels, often determined by signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ).[16]

Comparative Analysis: Alternative and Complementary Techniques

While HPLC is the primary workhorse for purity determination, other techniques offer complementary information or may be preferable in specific scenarios.[4][17]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is not an alternative but rather a powerful enhancement to HPLC. By coupling the HPLC system to a mass spectrometer, LC-MS provides molecular weight information for each separated peak.

    • Causality: Its primary role is not routine purity quantification but the structural identification of unknown impurities. If an unknown peak appears in the HPLC chromatogram, LC-MS can provide its mass, which is a critical first step in elucidating its structure. This is indispensable during process development and for meeting regulatory requirements for impurity characterization.[4]

  • Gas Chromatography (GC): GC-based methods are the standard for analyzing volatile components.[4]

    • Causality: For a high-molecular-weight, low-volatility compound like this compound, GC is unsuitable for analyzing the parent compound or its non-volatile impurities. However, it is the superior technique for quantifying residual solvents (e.g., toluene, ethyl acetate, methanol) that may be left over from the synthesis and purification process.

  • Quantitative Nuclear Magnetic Resonance (qNMR): qNMR provides a different approach to purity assessment.

    • Causality: Unlike HPLC, which provides a relative purity (area %), qNMR can determine an absolute purity or assay value without needing a reference standard of the analyte itself. It works by comparing the integral of a specific proton signal from the analyte against the integral of a certified internal standard of known concentration. While highly accurate and providing structural confirmation, its sensitivity is significantly lower than HPLC, making it unsuitable for detecting trace-level impurities.

At-a-Glance Comparison of Analytical Techniques

The following table summarizes the key performance attributes of each technique for the analysis of this compound.

TechniquePrimary ApplicationSensitivitySelectivityThroughputKey AdvantageKey Limitation
HPLC-UV Routine Purity & Impurity Quantification High (ng-pg)HighHighRobust, precise, and cost-effective for quantitative analysis.[7]Provides no structural information on unknown impurities.
LC-MS Impurity Identification Very High (pg-fg)Very HighMediumProvides molecular weight data for structural elucidation.Higher cost and complexity; not ideal for routine QC.
GC-MS Residual Solvent Analysis Very High (for volatiles)Very HighHighGold standard for volatile and semi-volatile impurity analysis.[4]Unsuitable for non-volatile compounds like the target analyte.
qNMR Absolute Purity (Assay) Determination Low (µg-mg)ModerateLowProvides absolute quantification without a specific reference standard; structural confirmation.Low sensitivity; cannot detect trace impurities below ~0.1%.

Conclusion and Expert Recommendation

For the comprehensive quality control of synthetic this compound, a multi-faceted analytical approach is recommended, with Reversed-Phase HPLC serving as the cornerstone for routine purity testing and impurity profiling. Its high precision, sensitivity, and robustness make it the undisputed method of choice for quantifying the purity of the final intermediate and ensuring batch-to-batch consistency.[7]

To build a complete analytical package that is compliant with modern regulatory expectations, this HPLC method should be complemented by:

  • LC-MS analysis during process development to identify and characterize any significant unknown impurities.

  • GC-MS analysis to control for residual solvents, which are a separate class of impurities.

  • qNMR as an orthogonal method for the definitive assignment of purity (assay) for the reference standard itself.

By integrating these techniques, researchers and drug development professionals can establish a self-validating and scientifically sound control strategy, ensuring the highest quality of this critical pharmaceutical intermediate.

References

  • Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved from [Link]

  • Altabrisa Group. (2025, September 24). 3 Key Steps for HPLC Impurities Methods Validation. Retrieved from [Link]

  • alwsci. (2024, September 4). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Retrieved from [Link]

  • Priyanka Suresh Ghugare, Sandeep Kumar. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, April 19). Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • ResearchGate. (2023, May 7). How can synthesis 4-bromo indole and 4-methyl indole? Retrieved from [Link]

  • Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]

  • ACS Omega. (2025, April 9). Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. Retrieved from [Link]

  • National Institutes of Health (NIH). (2011, January 7). Identification and synthesis of impurities formed during sertindole preparation. Retrieved from [Link]

  • ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • PubMed. (n.d.). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Tianming Pharmaceuticals. (2026, January 20). Analytical Method Development for Intermediate Purity & Impurities. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Journal of Food and Drug Analysis. (n.d.). Development and validation of an HPLC method for the purity assay of BZM, the precursor of striatal dopaminergic D2/D3 receptor SPECT imaging agent [123I]IBZM (lodobenzamide). Retrieved from [Link]

  • Intertek. (n.d.). Pharmaceutical Impurity Testing and Identification. Retrieved from [Link]

  • Unknown Source. (n.d.). Synthesis and Chemistry of Indole.
  • Google Patents. (n.d.). CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid.
  • MDPI. (2025, April 2). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of Medicinally Important Indole Derivatives: A Review. Retrieved from [Link]

  • MDPI. (n.d.). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Retrieved from [Link]

  • PubMed. (n.d.). Development and Validation of an HPLC Method for the Simultaneous Quantification of indole-3-carbinol Acetate, indole-3-carbinol, and 3,3'-diindolylmethane in Mouse Plasma, Liver, and Kidney Tissues. Retrieved from [Link]

  • Eureka Kit Cromatografici. (n.d.). 3-METHYL INDOLE (Skatole) IN URINE BY FLUORIMETRY – FAST - Code Z60010. Retrieved from [Link]

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Spectroscopic Comparison of Indole Regioisomers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

  • Introduction to the topic : Indole and its regioisomers are important in various fields, including pharmaceuticals and materials science.[1][2] The position of substituents on the indole ring significantly influences the molecule's properties.

  • Spectroscopic techniques for differentiation :

    • UV-Vis Spectroscopy : This technique analyzes the electronic transitions within the molecule. Indole has characteristic absorption peaks in the UV region.[3] The position and intensity of these peaks are affected by the substituent's position on the indole ring.[4][5]

    • Fluorescence Spectroscopy : Indole and its derivatives often exhibit fluorescence.[3] The emission spectra are sensitive to the substituent's position, providing a way to differentiate regioisomers.[4][5][6]

    • NMR Spectroscopy (¹H and ¹³C) : NMR is a powerful tool for structural elucidation. The chemical shifts of protons and carbons are highly sensitive to their electronic environment, which is altered by the position of the substituent. 2D NMR techniques like COSY and HSQC can provide further structural information.[7][8]

    • IR and Raman Spectroscopy : These vibrational spectroscopy techniques probe the molecular vibrations. The position of a substituent influences the vibrational modes of the indole ring, leading to distinct IR and Raman spectra for different regioisomers.[9][10][11] While IR spectroscopy relies on changes in the dipole moment, Raman spectroscopy depends on changes in polarizability.[12]

  • Experimental protocols : General procedures for preparing samples and acquiring spectra for each technique are available in the literature and can be adapted for specific indole regioisomers.[13][14][15] This includes dissolving the sample in a suitable solvent and using a spectrophotometer, spectrofluorometer, NMR spectrometer, or IR/Raman spectrometer to collect the data.

  • Data analysis and comparison : The key to differentiating regioisomers is to compare the obtained spectra. This involves looking for shifts in absorption or emission maxima (UV-Vis and fluorescence), changes in chemical shifts and coupling constants (NMR), and variations in vibrational frequencies (IR/Raman).[4][9][16][17][18]

  • Authoritative sources and databases : Spectroscopic data for known compounds can be found in databases such as the Spectral Database for Organic Compounds (SDBS), ChemSpider, and PubChem.[19][20] Scientific literature and reference books on spectroscopy are also invaluable resources.[21][22]

Based on this information, I can now proceed to structure and write the comprehensive guide as requested by the user. I have sufficient information to cover all the core requirements, including the scientific integrity and logic, detailed experimental protocols, data presentation in tables, and the creation of a Graphviz diagram for the workflow. I will also be able to compile a complete and accurate reference list. Therefore, no further search queries are needed.

Abstract

Indole and its derivatives are fundamental scaffolds in a multitude of biologically active compounds, including many pharmaceuticals.[1] The precise location of substituents on the indole ring, defining its regioisomers, can dramatically alter a molecule's physicochemical and pharmacological properties. Therefore, the unambiguous differentiation of these isomers is a critical step in chemical synthesis, drug discovery, and materials science.[2] This guide provides a comprehensive comparison of key spectroscopic techniques—UV-Visible, Fluorescence, Nuclear Magnetic Resonance (NMR), and Vibrational (IR/Raman) spectroscopy—for the effective differentiation of indole regioisomers. We will delve into the theoretical underpinnings of each method, present comparative experimental data, and provide actionable, step-by-step protocols to empower researchers in their analytical endeavors.

The Imperative of Isomer Differentiation

Regioisomers of a substituted indole possess the same molecular formula and mass, making them indistinguishable by mass spectrometry alone. While chromatographic methods can achieve separation, spectroscopy provides the definitive structural elucidation required for absolute certainty. The subtle shifts in electron distribution and molecular geometry between regioisomers manifest as unique "fingerprints" in their respective spectra, allowing for their precise identification.

I. UV-Visible (UV-Vis) Spectroscopy: A First Look at Electronic Transitions

UV-Vis spectroscopy provides a rapid and accessible method for probing the electronic structure of conjugated systems like indole.[3] The indole chromophore exhibits characteristic absorption bands that are sensitive to the substitution pattern on the ring.[4][5]

Causality of Spectral Shifts

Indole typically displays two primary absorption bands in the UV region. Substitution on the benzene or pyrrole ring alters the energy levels of the molecular orbitals involved in these electronic transitions. This perturbation results in a shift in the wavelength of maximum absorbance (λmax) and can also affect the molar absorptivity (ε). These shifts, though sometimes modest, can be a valuable preliminary indicator for differentiating regioisomers.[18]

Experimental Protocol: UV-Vis Analysis
  • Sample Preparation: Prepare 1 mM stock solutions of each indole regioisomer in a UV-transparent solvent (e.g., ethanol, acetonitrile).

  • Dilution: Create working solutions of 10-50 µM to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Acquisition: Record the absorbance spectra from 200 to 400 nm, using the pure solvent as a blank reference.

  • Analysis: Determine the λmax for each distinct absorption band for all regioisomers.

Comparative UV-Vis Data for Methylindole Isomers
Regioisomerλmax (Band I) (nm)λmax (Band II) (nm)
4-Methylindole~278~220
5-Methylindole~280~222
6-Methylindole~276~220
7-Methylindole~274~218

Note: Values are approximate and can vary with solvent.

II. Fluorescence Spectroscopy: Harnessing Light Emission

The intrinsic fluorescence of the indole moiety provides a highly sensitive method for its detection and characterization.[3] The fluorescence emission spectrum is particularly susceptible to the electronic effects of substituents, making it a powerful tool for isomer differentiation.[4][5][6]

The "Why" Behind Fluorescence Differences

The position of a substituent influences the energy of the excited state from which fluorescence occurs, as well as the rates of non-radiative decay processes that compete with fluorescence. This results in distinct emission maxima (λem) and fluorescence quantum yields for different regioisomers.

Experimental Protocol: Fluorescence Measurement
  • Sample Preparation: Prepare dilute solutions (1-10 µM) of the indole regioisomers in an appropriate solvent. Ensure optical densities at the excitation wavelength are below 0.1 to avoid inner-filter effects.

  • Excitation: Excite the samples at a wavelength corresponding to a prominent absorption band (e.g., 280 nm).

  • Emission Scan: Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 300-500 nm).

  • Analysis: Identify the λem for each regioisomer and compare their relative fluorescence intensities.

Comparative Fluorescence Data for Methylindole Isomers
RegioisomerExcitation λ (nm)Emission λmax (nm)
4-Methylindole280~345
5-Methylindole280~350
6-Methylindole280~348
7-Methylindole280~342

Note: Emission maxima are highly solvent-dependent.[23]

III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Arbiter

NMR spectroscopy is the most powerful and definitive method for the structural elucidation of organic molecules, including the differentiation of indole regioisomers. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

The Logic of Chemical Shift Dispersion

The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. The placement of a substituent creates a unique pattern of electron shielding and deshielding for the remaining protons and carbons on the indole ring. This results in a distinct set of chemical shifts and coupling constants for each regioisomer, providing an unambiguous structural fingerprint. For complex cases, 2D NMR experiments like COSY and HSQC can be used to map out the connectivity of the entire molecule.[7][8]

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. DEPT experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[8]

  • Data Processing and Analysis: Process the spectra (Fourier transform, phase, and baseline correction) and assign the chemical shifts for each nucleus, comparing the patterns between isomers.

Comparative ¹H NMR Data for Methylindole Isomers (in CDCl₃)
Proton Position4-Methylindole (δ, ppm)5-Methylindole (δ, ppm)6-Methylindole (δ, ppm)7-Methylindole (δ, ppm)
H1 (NH)~8.0~7.9~8.0~8.1
H2~7.1~7.2~7.1~7.0
H3~6.6~6.5~6.4~6.5
Aromatic CH~7.2, ~7.0, ~6.9~7.5, ~7.2, ~7.0~7.5, ~7.0, ~6.8~7.5, ~7.0, ~6.9
CH₃~2.5~2.4~2.4~2.5
Comparative ¹³C NMR Data for Methylindole Isomers (in CDCl₃)
Carbon Position4-Methylindole (δ, ppm)5-Methylindole (δ, ppm)6-Methylindole (δ, ppm)7-Methylindole (δ, ppm)
C2~123.9~124.5~125.2~123.8
C3~101.3~102.1~102.1~102.7
C4~128.9 (quat)~120.9~121.5~119.9
C5~122.2~129.5 (quat)~120.6~122.1
C6~120.1~123.4~131.2 (quat)~119.0
C7~110.5~110.8~111.1~120.5 (quat)
CH₃~18.5~21.4~21.7~16.4

IV. Vibrational Spectroscopy (IR and Raman): Probing Molecular Bonds

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule.[12] These vibrations are characteristic of specific chemical bonds and the overall molecular structure, offering another avenue for isomer differentiation.[9][10][11]

The Basis of Vibrational Distinctions

The substitution pattern on the indole ring alters the bond strengths and vibrational couplings throughout the molecule. This leads to subtle but measurable shifts in the frequencies of key vibrational bands, particularly in the "fingerprint region" (below 1500 cm⁻¹), which is unique for each molecule. IR spectroscopy is sensitive to vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that alter the polarizability of the molecule.[10][12]

Experimental Protocol: Vibrational Analysis
  • Sample Preparation:

    • FTIR: Samples can be analyzed as a thin film, a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

    • Raman: Samples can be analyzed directly as solids or in solution.

  • Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000-400 cm⁻¹).

  • Analysis: Compare the spectra of the regioisomers, paying close attention to the N-H stretch, aromatic C-H stretches, and the complex pattern of bands in the fingerprint region.

Comparative IR Data for Methylindole Isomers (Key Bands)
Vibrational Mode4-Methylindole (cm⁻¹)5-Methylindole (cm⁻¹)6-Methylindole (cm⁻¹)7-Methylindole (cm⁻¹)
N-H Stretch~3415~3420~3422~3410
Aromatic C-H Bending~730, 770~790, 810~800, 870~740

Integrated Workflow for Isomer Identification

A robust analytical strategy employs these techniques in a logical sequence to build a comprehensive and definitive structural assignment.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Definitive Structural Elucidation cluster_2 Confirmatory Analysis cluster_3 Final Assignment Unknown Unknown Regioisomer Mixture UV_Vis UV-Vis Screening Unknown->UV_Vis Quick Assessment Fluorescence Fluorescence Analysis UV_Vis->Fluorescence Further Characterization NMR_Analysis NMR (1H, 13C, 2D) Fluorescence->NMR_Analysis Proceed to Definitive Analysis Vibrational_Spec IR / Raman NMR_Analysis->Vibrational_Spec Orthogonal Confirmation Identified Identified Regioisomer NMR_Analysis->Identified Vibrational_Spec->Identified

Caption: A logical workflow for the spectroscopic identification of indole regioisomers.

Conclusion

The successful differentiation of indole regioisomers is a foundational requirement for advancing research and development in any field that utilizes these versatile molecules. While each spectroscopic technique provides a unique piece of the structural puzzle, it is the synergistic application of these methods that yields the most reliable and unambiguous results. UV-Vis and fluorescence offer rapid, high-throughput screening, while vibrational spectroscopy provides valuable confirmatory data. Ultimately, NMR spectroscopy stands as the gold standard, delivering the detailed structural information necessary for definitive assignment. By leveraging the principles and protocols outlined in this guide, researchers can confidently identify and characterize their indole regioisomers, ensuring the integrity and success of their scientific pursuits.

References

  • ResearchGate. Absorption, fluorescence, and fluorescence excitation spectra of free molecules of indole and its derivatives | Request PDF. [Link]

  • ResearchGate. Spectroscopic Differentiation and Chromatographic Separation of Regioisomeric Indole Aldehydes: Synthetic Cannabinoids Precursors | Request PDF. [Link]

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  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. PMC. [Link]

  • Meng, X., Harricharran, T., & Juszczak, L. J. (2013). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Photochemistry and photobiology, 89(1), 40–50. [Link]

  • VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [Link]

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  • AIP Publishing. Computational and photoelectron spectroscopic study of the dipole-bound anions, indole(H2O)1,2− | The Journal of Chemical Physics. (2016). [Link]

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A Comparative Analysis of Synthetic Pathways to Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate is a key intermediate in the synthesis of various biologically active compounds. This guide provides an in-depth cost-benefit analysis of three distinct synthetic routes to this valuable indole derivative, offering insights into the practical considerations of each pathway.

Introduction to the Target Molecule

The indole nucleus is a ubiquitous scaffold in medicinal chemistry, and its targeted functionalization is crucial for modulating pharmacological activity. The title compound, this compound, possesses a unique substitution pattern that makes it a versatile building block for the development of novel therapeutics. The strategic placement of the bromo, methyl, and carboxylate groups allows for diverse downstream chemical modifications.

This guide will dissect three plausible synthetic strategies for obtaining this target molecule:

  • Route 1: The Classic Fischer Indole Synthesis

  • Route 2: The Versatile Batcho-Leimgruber Indole Synthesis

  • Route 3: A Modern Palladium-Catalyzed Approach

Each route will be evaluated based on its chemical principles, experimental feasibility, potential yield, and an estimated cost analysis of the required reagents.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, involves the acid-catalyzed cyclization of an arylhydrazone.[1][2] For our target molecule, this route commences with the reaction of 4-bromo-2-methylaniline with methyl 2-oxobutanoate to form the key hydrazone intermediate, which is then cyclized, typically using a strong acid catalyst like polyphosphoric acid (PPA).[3]

Causality Behind Experimental Choices

The choice of 4-bromo-2-methylaniline directly installs the desired 6-bromo and a precursor to the 3-methyl group on the final indole ring. Methyl 2-oxobutanoate provides the remaining atoms for the pyrrole ring, including the 3-methyl group and the carbon backbone for the 4-carboxylate. Polyphosphoric acid is a common and effective catalyst for the[1][1]-sigmatropic rearrangement and subsequent cyclization, driving the reaction to completion.[3]

Experimental Protocol

Step 1: Hydrazone Formation

  • To a solution of 4-bromo-2-methylaniline (1.0 eq) in a suitable solvent such as ethanol, add methyl 2-oxobutanoate (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, the hydrazone can often be isolated by precipitation or extraction.

Step 2: Fischer Indole Cyclization

  • Add the crude hydrazone to polyphosphoric acid (PPA) at a controlled temperature (e.g., 80-100 °C).

  • Stir the mixture vigorously for 1-2 hours.

  • Carefully quench the reaction by pouring the mixture onto ice.

  • Neutralize the aqueous solution with a base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purify the crude product by column chromatography.

graph Fischer_Indole_Synthesis { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="4-bromo-2-methylaniline"]; B [label="Methyl 2-oxobutanoate"]; C [label="Hydrazone Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="Condensation"]; B -> C; C -> D [label="Cyclization (PPA)"]; }

Fischer Indole Synthesis Workflow

Route 2: The Batcho-Leimgruber Indole Synthesis

The Batcho-Leimgruber indole synthesis offers a versatile and often high-yielding alternative to the Fischer method.[4] This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization.[4] For our target, a plausible, though less direct, approach involves starting with 2-bromo-5-methyl-nitrobenzene.

Causality Behind Experimental Choices

This route utilizes a readily available nitrotoluene derivative. The reaction with dimethylformamide dimethyl acetal (DMF-DMA) forms a β-dimethylamino-nitrostyrene intermediate. Subsequent reduction of the nitro group, typically with a catalyst like Raney nickel, initiates a spontaneous cyclization to form the indole ring.[5][6] A key challenge in adapting this route for our specific target is the introduction of the 3-methyl and 4-carboxylate groups. A speculative but potential modification involves the reaction of the intermediate enamine with methyl propiolate before the reductive cyclization, although this is not a standard Batcho-Leimgruber protocol and may require significant optimization. A more likely scenario would involve post-indole formation functionalization, which adds steps and complexity.

Experimental Protocol (Hypothetical Adaptation)

Step 1: Enamine Formation

  • Heat a mixture of 2-bromo-5-methyl-nitrobenzene (1.0 eq) and dimethylformamide dimethyl acetal (DMF-DMA) (2.0-3.0 eq) in a high-boiling solvent like DMF at reflux for several hours.

  • Monitor the reaction by TLC for the formation of the enamine intermediate.

  • Cool the reaction and isolate the crude enamine.

Step 2: Reaction with Methyl Propiolate and Reductive Cyclization

  • This step is speculative and would require significant optimization. Treat the enamine intermediate with methyl propiolate in an appropriate solvent.

  • Following the formation of the adduct, perform a reductive cyclization using a catalyst such as Raney nickel under a hydrogen atmosphere or with a hydrogen source like hydrazine.

  • Purify the final product via column chromatography.

graph Batcho_Leimgruber_Synthesis { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="2-bromo-5-methyl-nitrobenzene"]; B [label="DMF-DMA"]; C [label="Enamine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Adduct with Methyl Propiolate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C; B -> C [label="Condensation"]; C -> D [label="Addition (Hypothetical)"]; D -> E [label="Reductive Cyclization"]; }

Adapted Batcho-Leimgruber Synthesis

Route 3: Palladium-Catalyzed Cyclization

Modern organometallic chemistry provides powerful tools for the construction of complex heterocycles. A palladium-catalyzed reductive cyclization of a substituted 2-nitrostyrene offers a convergent and potentially high-yielding route to the target indole.[7] This approach involves the initial synthesis of a suitable 2-nitrostyrene precursor.

Causality Behind Experimental Choices

This strategy relies on the palladium-catalyzed reductive cyclization of a nitro group and subsequent intramolecular C-N bond formation. The starting material, 2-bromo-5-nitrotoluene, can be condensed with methyl 2-butenoate to form the required 2-nitrostyrene derivative. The palladium catalyst, in conjunction with a phosphine ligand, facilitates the reductive cyclization in the presence of a suitable reducing agent, often carbon monoxide or a CO surrogate.[7] This method offers good functional group tolerance and can provide high yields.

Experimental Protocol

Step 1: Synthesis of the 2-Nitrostyrene Precursor

  • In a suitable solvent, react 2-bromo-5-nitrotoluene (1.0 eq) with methyl 2-butenoate (1.2 eq) in the presence of a base (e.g., a hindered amine) and a palladium catalyst (e.g., palladium acetate) with a phosphine ligand (e.g., triphenylphosphine). This is a Heck-type reaction.

  • Heat the reaction mixture and monitor by TLC.

  • Isolate and purify the resulting 2-nitrostyrene derivative.

Step 2: Palladium-Catalyzed Reductive Cyclization

  • Dissolve the 2-nitrostyrene precursor in a suitable solvent.

  • Add a palladium catalyst (e.g., palladium acetate) and a phosphine ligand (e.g., triphenylphosphine).

  • Pressurize the reaction vessel with carbon monoxide or use a CO surrogate.

  • Heat the reaction mixture and monitor by TLC or GC-MS.

  • Upon completion, cool the reaction, filter the catalyst, and purify the product by column chromatography.

graph Palladium_Catalyzed_Synthesis { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="2-bromo-5-nitrotoluene"]; B [label="Methyl 2-butenoate"]; C [label="2-Nitrostyrene Precursor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> C [label="Heck Reaction"]; B -> C; C -> D [label="Pd-catalyzed Cyclization"]; }

Palladium-Catalyzed Synthesis Workflow

Cost-Benefit Analysis: A Comparative Table

The following table provides an estimated cost and benefit comparison for the three proposed synthetic routes. Prices are based on currently available catalog information and are subject to change. Yields are estimated based on literature precedents for similar transformations and may vary.

FeatureRoute 1: Fischer Indole SynthesisRoute 2: Batcho-Leimgruber SynthesisRoute 3: Palladium-Catalyzed Cyclization
Starting Materials 4-bromo-2-methylaniline, Methyl 2-oxobutanoate2-bromo-5-methyl-nitrobenzene, DMF-DMA, Methyl propiolate2-bromo-5-nitrotoluene, Methyl 2-butenoate
Key Reagents Polyphosphoric AcidRaney NickelPalladium Acetate, Triphenylphosphine
Estimated Reagent Cost Low to ModerateModerateHigh
Estimated Overall Yield Moderate (40-60%)Potentially Low to Moderate (viability of key step is uncertain)Moderate to High (60-80%)
Number of Steps 22 (with significant uncertainty in the second step)2
Scalability GoodGoodModerate (cost of catalyst can be a factor)
Safety/Handling PPA is corrosive.Raney Nickel is pyrophoric.Palladium catalysts can be expensive and require careful handling.
Environmental Impact Use of strong acid.Use of a heavy metal catalyst.Use of a precious metal catalyst.

Senior Application Scientist's Recommendation

The choice of synthetic route will ultimately depend on the specific needs and resources of the research team.

  • For cost-effective, large-scale synthesis , the Fischer Indole Synthesis (Route 1) presents a viable option. While the yields may be moderate, the starting materials and reagents are relatively inexpensive and the procedure is well-established.

  • The Batcho-Leimgruber Synthesis (Route 2) , in its adapted form, carries significant risk due to the unproven nature of the proposed second step for this specific target. While the standard Batcho-Leimgruber is a powerful method for other indoles, its application here would likely require substantial development and may not be the most direct path.

  • For high-yield synthesis where cost is a secondary concern , the Palladium-Catalyzed Cyclization (Route 3) is a strong contender. This modern approach often provides cleaner reactions and higher yields, which can be advantageous for producing high-purity material for drug discovery and development. The higher initial cost of the palladium catalyst may be offset by the increased efficiency and reduced purification efforts.

Ultimately, a preliminary small-scale experimental validation of Route 1 and Route 3 would be the most prudent course of action to determine the optimal synthetic strategy for your specific laboratory setting and project goals.

References

  • ACS Publications. Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews. Available from: [Link]

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  • Organic & Biomolecular Chemistry. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Available from: [Link]

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  • Organic Chemistry Portal. Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Available from: [Link]

  • Google Patents. Synthesis of (a) 2-bromo-1-(5-tert.butyl-3-methyl-4-hydroxyphenyl)-ethanone.
  • PMC. Methyl 5-bromo-2-[methyl(methylsulfonyl)amino]benzoate. Available from: [Link]

  • ResearchGate. Batcho–Leimgruber indole synthesis | Request PDF. Available from: [Link]

  • PubChem. (E)-2-methylbut-2-enoate. Available from: [Link]

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A Comparative Review of Indole Synthesis Methodologies: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The indole scaffold is a privileged heterocyclic motif, forming the core of a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and biological activity have made it a cornerstone in medicinal chemistry and drug development. The strategic construction of the indole ring is therefore a critical consideration in the synthesis of these vital compounds. This guide provides an in-depth, comparative analysis of the most prominent indole synthesis methodologies, offering insights into their mechanisms, substrate scope, and practical applications to empower researchers in selecting the optimal synthetic route for their target molecules.

The Fischer Indole Synthesis: The Workhorse of Indole Construction

First reported in 1883, the Fischer indole synthesis remains one of the most widely used and versatile methods for constructing the indole nucleus.[1] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone.[1][2]

Causality Behind the Experimental Choices: The Fischer Mechanism

The elegance of the Fischer synthesis lies in a cascade of well-defined transformations. Understanding this mechanism is key to troubleshooting and optimizing the reaction for a given substrate.

  • Hydrazone Formation: The initial step is the reversible formation of a phenylhydrazone from a phenylhydrazine and a carbonyl compound. This is a standard condensation reaction, often catalyzed by a small amount of acid.

  • Tautomerization: The phenylhydrazone then tautomerizes to its more reactive enamine isomer. This step is crucial and requires at least one α-hydrogen on the carbonyl compound.

  • [2][2]-Sigmatropic Rearrangement: This is the key bond-forming step, where the enamine undergoes a concerted, irreversible[2][2]-sigmatropic rearrangement, leading to the formation of a new C-C bond and the cleavage of the N-N bond.

  • Aromatization: The resulting intermediate rapidly loses a molecule of ammonia and undergoes aromatization to furnish the stable indole ring.

Fischer_Indole_Synthesis Arylhydrazine Arylhydrazine Hydrazone Phenylhydrazone Arylhydrazine->Hydrazone Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Intermediate Enamine->Rearrangement [3,3]-Sigmatropic Rearrangement Cyclized Cyclized Intermediate Rearrangement->Cyclized Cyclization Indole Indole Cyclized->Indole Aromatization (-NH3) Reissert_Indole_Synthesis o_Nitrotoluene o-Nitrotoluene Condensation Condensation Product o_Nitrotoluene->Condensation Diethyl_Oxalate Diethyl Oxalate Diethyl_Oxalate->Condensation Reduction Reductive Cyclization Condensation->Reduction Indole_Ester Indole-2-carboxylate Ester Reduction->Indole_Ester Hydrolysis Hydrolysis Indole_Ester->Hydrolysis Indole_Acid Indole-2-carboxylic Acid Hydrolysis->Indole_Acid

Caption: Workflow of the Reissert Indole Synthesis.

Experimental Protocol: Synthesis of Indole-2-Carboxylic Acid

This protocol outlines the synthesis of indole-2-carboxylic acid from o-nitrotoluene and diethyl oxalate.

Materials:

  • o-Nitrotoluene

  • Diethyl Oxalate

  • Sodium Ethoxide in Ethanol

  • Zinc Dust

  • Glacial Acetic Acid

  • Hydrochloric Acid

Procedure:

  • Condensation: In a reaction vessel, dissolve o-nitrotoluene and diethyl oxalate in a solution of sodium ethoxide in ethanol. Heat the mixture to facilitate the condensation reaction.

  • Reductive Cyclization: After the condensation is complete, remove the ethanol. Add a mixture of zinc dust and glacial acetic acid to the residue to effect the reductive cyclization.

  • Work-up and Purification: Upon completion of the reaction, quench the mixture with water and acidify with hydrochloric acid to precipitate the crude indole-2-carboxylic acid. Collect the solid by filtration and wash with water.

  • Recrystallization: Recrystallize the crude product from a suitable solvent, such as aqueous ethanol, to obtain pure indole-2-carboxylic acid.

Advantages and Limitations

Advantages:

  • Access to Indole-2-Carboxylic Acids: This method is particularly well-suited for the synthesis of this important class of indole derivatives.

  • Good Yields: The Reissert synthesis can provide good to excellent yields for a range of substrates.

Limitations:

  • Strongly Basic and Reductive Conditions: The use of a strong base and reducing agents may not be compatible with all functional groups.

  • Limited to o-Nitrotoluenes: The starting material is restricted to o-nitrotoluenes or their derivatives.

The Bischler-Möhlau Indole Synthesis: A Classical Approach to 2-Arylindoles

The Bischler-Möhlau synthesis is a classic method for preparing 2-arylindoles from the reaction of an α-haloacetophenone with an excess of an aniline. [3]While historically plagued by harsh conditions and low yields, modern modifications, such as the use of microwave irradiation, have improved its practicality. [4]

Mechanistic Insights into the Bischler-Möhlau Reaction

The mechanism of the Bischler-Möhlau synthesis is complex and can proceed through multiple pathways. The generally accepted route involves:

  • N-Alkylation: The aniline first acts as a nucleophile, displacing the halide from the α-haloacetophenone to form an α-arylaminoketone.

  • Condensation: A second molecule of aniline then condenses with the ketone of the α-arylaminoketone to form an enamine intermediate.

  • Cyclization and Aromatization: The enamine undergoes an intramolecular electrophilic attack on the aniline ring, followed by elimination of an aniline molecule and subsequent aromatization to yield the 2-arylindole.

Bischler_Mohlau_Synthesis alpha_Haloacetophenone α-Haloacetophenone alpha_Arylaminoketone α-Arylaminoketone alpha_Haloacetophenone->alpha_Arylaminoketone Aniline1 Aniline (1st eq.) Aniline1->alpha_Arylaminoketone Enamine_Intermediate Enamine Intermediate alpha_Arylaminoketone->Enamine_Intermediate Aniline2 Aniline (2nd eq.) Aniline2->Enamine_Intermediate Cyclization Intramolecular Cyclization Enamine_Intermediate->Cyclization Aromatization Aromatization Cyclization->Aromatization Arylindole 2-Arylindole Aromatization->Arylindole

Caption: Simplified workflow of the Bischler-Möhlau Indole Synthesis.

Experimental Protocol: Microwave-Assisted Synthesis of 2-Phenylindole

This modern protocol utilizes microwave irradiation to improve the efficiency of the Bischler-Möhlau synthesis. [4] Materials:

  • Phenacyl bromide

  • Aniline

  • Sodium bicarbonate

Procedure:

  • Solid-State Reaction: In a microwave-transparent vessel, thoroughly mix phenacyl bromide, a twofold excess of aniline, and an equimolar amount of sodium bicarbonate.

  • Microwave Irradiation: Irradiate the solid mixture in a microwave reactor at 540 W for 45-60 seconds. [4]3. Work-up and Purification: After cooling, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove inorganic salts and excess aniline. Purify the crude 2-phenylindole by column chromatography or recrystallization.

Advantages and Limitations

Advantages:

  • Direct Route to 2-Arylindoles: This method provides a straightforward synthesis of this important class of indoles.

  • Improved with Modern Techniques: Microwave-assisted and solvent-free conditions can lead to higher yields and shorter reaction times. [4] Limitations:

  • Harsh Classical Conditions: Traditional methods often require high temperatures and result in low yields. [5]* Regioselectivity Issues: The reaction can sometimes lead to mixtures of products. [3]* Excess Aniline Required: The reaction typically requires a large excess of the aniline starting material.

The Madelung Indole Synthesis: A Base-Catalyzed Cyclization

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures to produce indoles. [6]This method is particularly useful for the synthesis of 2-substituted and 2,3-disubstituted indoles that may be difficult to access through other routes. [7]

The Mechanism of the Madelung Synthesis

The Madelung synthesis is initiated by the action of a strong base:

  • Deprotonation: A strong base, such as sodium amide or an alkoxide, deprotonates both the amide nitrogen and the benzylic methyl group of the N-acyl-o-toluidine.

  • Intramolecular Cyclization: The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular fashion to form a five-membered ring.

  • Dehydration: The tetrahedral intermediate eliminates a molecule of water upon acidic workup to afford the indole.

Madelung_Synthesis N_acyl_o_toluidine N-Acyl-o-toluidine Deprotonation Deprotonation (Strong Base) N_acyl_o_toluidine->Deprotonation Carbanion Carbanion Intermediate Deprotonation->Carbanion Cyclization Intramolecular Cyclization Carbanion->Cyclization Tetrahedral_Intermediate Tetrahedral Intermediate Cyclization->Tetrahedral_Intermediate Dehydration Dehydration Tetrahedral_Intermediate->Dehydration Indole Indole Dehydration->Indole

Caption: Workflow of the Madelung Indole Synthesis.

Experimental Protocol: Synthesis of 2-Methylindole

This protocol describes the synthesis of 2-methylindole from N-acetyl-o-toluidine.

Materials:

  • N-acetyl-o-toluidine

  • Sodium amide

  • Dry ether

  • Ethanol

  • Water

Procedure:

  • Reaction Setup: In a flask equipped for heating under an inert atmosphere, place finely divided sodium amide and N-acetyl-o-toluidine. Add a small amount of dry ether.

  • Heating: Heat the mixture to 240-260°C for approximately 10 minutes. A vigorous evolution of gas will be observed.

  • Work-up: After the reaction is complete, cool the flask and cautiously add ethanol, followed by warm water, to decompose the sodium salt of the indole and any excess sodium amide.

  • Extraction and Purification: Extract the aqueous mixture with ether. Concentrate the ether extracts and distill the residue under reduced pressure to obtain 2-methylindole. Further purification can be achieved by recrystallization from methanol/water.

Advantages and Limitations

Advantages:

  • Access to Specific Isomers: The Madelung synthesis provides a route to certain substituted indoles that are not readily accessible by other methods. [8]* Milder Modern Variants: The use of organolithium bases allows the reaction to be performed at lower temperatures. [9] Limitations:

  • Harsh Conditions: The classical Madelung synthesis requires very high temperatures and strong bases, limiting its functional group tolerance. [7]* Limited to N-acyl-o-toluidines: The starting materials are restricted to this class of compounds.

The Nenitzescu Indole Synthesis: A Pathway to 5-Hydroxyindoles

The Nenitzescu indole synthesis is a valuable method for the preparation of 5-hydroxyindole derivatives. [10]The reaction involves the condensation of a 1,4-benzoquinone with a β-aminocrotonic ester. [10]

Unraveling the Nenitzescu Mechanism

The mechanism of the Nenitzescu synthesis is thought to proceed as follows:

  • Michael Addition: The enamine (β-aminocrotonic ester) undergoes a Michael addition to the benzoquinone.

  • Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic attack from the enamine nitrogen onto one of the quinone carbonyls.

  • Dehydration and Tautomerization: The cyclized intermediate then eliminates a molecule of water and tautomerizes to form the aromatic 5-hydroxyindole.

Nenitzescu_Synthesis Benzoquinone 1,4-Benzoquinone Michael_Adduct Michael Adduct Benzoquinone->Michael_Adduct Enamine β-Aminocrotonic Ester Enamine->Michael_Adduct Cyclization Intramolecular Cyclization Michael_Adduct->Cyclization Dehydration Dehydration Cyclization->Dehydration Tautomerization Tautomerization Dehydration->Tautomerization Hydroxyindole 5-Hydroxyindole Tautomerization->Hydroxyindole

Caption: Workflow of the Nenitzescu Indole Synthesis.

Experimental Protocol: Synthesis of Ethyl 2-Methyl-5-hydroxy-1H-indole-3-carboxylate

This protocol is a classic example of the Nenitzescu reaction. [11] Materials:

  • 1,4-Benzoquinone

  • Ethyl 3-aminocrotonate

  • Acetone

Procedure:

  • Reaction: In a round-bottom flask, dissolve 1,4-benzoquinone and ethyl 3-aminocrotonate in acetone.

  • Reflux: Heat the reaction mixture under reflux. The progress of the reaction can be monitored by TLC. A 46% yield has been reported for this reaction. [11]3. Work-up and Purification: After the reaction is complete, cool the mixture and remove the acetone under reduced pressure. The crude product can be purified by column chromatography or recrystallization from a suitable solvent.

Advantages and Limitations

Advantages:

  • Direct Synthesis of 5-Hydroxyindoles: This is a key method for accessing this important class of indole derivatives. [10]* Experimental Simplicity: The reaction is relatively straightforward to perform. [11] Limitations:

  • Moderate Yields: Yields can be variable and are often not quantitative. [11]* Potential for Side Products: The reaction can sometimes produce benzofuran derivatives as byproducts.

Modern Methodologies: Palladium-Catalyzed Indole Syntheses

The advent of transition-metal catalysis has revolutionized indole synthesis, offering milder reaction conditions, broader functional group tolerance, and novel disconnection approaches. Palladium-catalyzed reactions, in particular, have become powerful tools for indole construction.

The Buchwald-Hartwig Amination in Indole Synthesis

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of an amine and an aryl halide, has been ingeniously applied to indole synthesis. This can be achieved through either an intramolecular cyclization of a pre-formed substrate or as part of a tandem reaction sequence. The reaction generally exhibits excellent functional group tolerance.

Comparative Summary of Indole Synthesis Methodologies

Methodology Starting Materials Key Transformation Typical Conditions Advantages Disadvantages
Fischer Arylhydrazines and aldehydes/ketonesAcid-catalyzed cyclization of arylhydrazonesStrong acid (e.g., HCl, H₂SO₄, PPA), heatVersatile, one-pot, readily available starting materialsHarsh conditions, regioselectivity issues with unsymmetrical ketones
Reissert o-Nitrotoluenes and diethyl oxalateBase-catalyzed condensation followed by reductive cyclizationStrong base (e.g., NaOEt), then reducing agent (e.g., Zn/AcOH)Good for indole-2-carboxylic acidsStrong basic and reductive conditions, limited to o-nitrotoluenes
Bischler-Möhlau α-Haloacetophenones and anilinesReaction of an α-arylaminoketone with a second equivalent of anilineHigh temperatures (classical); Microwave irradiation (modern)Direct route to 2-arylindolesHarsh classical conditions, often low yields, requires excess aniline
Madelung N-Acyl-o-toluidinesIntramolecular cyclization using a strong baseStrong base (e.g., NaNH₂, alkoxides), high temperaturesAccess to specific isomers not easily made otherwiseVery harsh conditions, limited functional group tolerance
Nenitzescu 1,4-Benzoquinones and β-aminocrotonic estersCondensation and cyclizationReflux in a polar solventDirect synthesis of 5-hydroxyindolesModerate yields, potential for benzofuran byproducts
Pd-Catalyzed (e.g., Buchwald-Hartwig) Varies (e.g., o-haloanilines and alkynes/amines)C-N and/or C-C bond formation via cross-couplingMild base, Pd catalyst with phosphine ligand, moderate temperaturesMild conditions, excellent functional group tolerance, diverse substrate scopeCost of catalyst and ligands, sensitivity to air and moisture

Conclusion: Selecting the Right Tool for the Job

The choice of an indole synthesis methodology is a critical decision that depends on the specific target molecule, the desired substitution pattern, and the functional groups present in the starting materials. The classical methods, such as the Fischer and Reissert syntheses, remain valuable for their robustness and access to specific indole scaffolds. The Bischler-Möhlau, Madelung, and Nenitzescu syntheses offer routes to more specialized indole derivatives.

Modern palladium-catalyzed methods have significantly expanded the synthetic chemist's toolbox, providing milder and more versatile approaches with broader functional group compatibility. As the demand for novel and complex indole-containing molecules continues to grow in the pharmaceutical and materials science sectors, a thorough understanding of this diverse array of synthetic methodologies is indispensable for the modern researcher. Furthermore, the development of greener synthetic approaches, such as those utilizing microwave irradiation or ionic liquids, will continue to shape the future of indole synthesis. [4]

References

  • Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.
  • Sanap, S. S.; Londhe, S.; Deokate, R. Synthesis of 2-Phenyl Indole. Int. J. Novel Res. Develop.2023, 8(11), 1-5.
  • Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106(7), 2875–2911.
  • Taber, D. F.; Tirunahari, P. K. The Fischer Indole Synthesis. Tetrahedron2011, 67(38), 7195-7210.
  • Cacchi, S.; Fabrizi, G. Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chem. Rev.2005, 105(7), 2873–2920.
  • Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Indolsynthese. Ber. Dtsch. Chem. Ges.1893, 26(2), 1903–1908.
  • Nenitzescu, C. D. Über einige neue Synthesen von 5-Oxy-indol-Derivaten. Bull. Soc. Chim. Romania1929, 11, 37-43.
  • Reissert, A. Ueber die Einführung der Carboxylgruppe in die Methylgruppe der Nitrotoluole. Ber. Dtsch. Chem. Ges.1897, 30(1), 1030–1053.
  • Madelung, W. Über eine neue Darstellungsweise für substituierte Indole. Ber. Dtsch. Chem. Ges.1912, 45(1), 1128–1134.
  • Madelung, W. Über eine neue Darstellungsweise für substituierte Indole. II. Ber. Dtsch. Chem. Ges.1912, 45(3), 3521–3542.
  • Sridharan, V.; Perumal, S.; Avendaño, C.; Menéndez, J. C. Microwave-Assisted, Solvent-Free Bischler Indole Synthesis. Synlett2006, 2006(1), 91-95.
  • Gribble, G. W. Bischler Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 249–270.
  • Gribble, G. W. Reissert Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 271–280.
  • Gribble, G. W. Madelung Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 281–296.
  • Gribble, G. W. Nenitzescu 5-Hydroxyindole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery; John Wiley & Sons, Ltd, 2016; pp 321–338.
  • Gribble, G. W. Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • Houlihan, W. J.; Parrino, V. A.; Uike, Y. A New, General and Facile Synthesis of Indoles. J. Org. Chem.1981, 46(22), 4511–4515.
  • Gribble, G. W. Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans. 12000, (7), 1045-1075.
  • Păun, A.; Tुuţuianu, A.-M.; Păun, G.; Măruţescu, L.; Drăghici, C.; Dumitrescu, D. G. 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis.

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Safety Operating Guide

Navigating the Disposal of Methyl 6-bromo-3-methyl-1H-indole-4-carboxylate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: February 2026

For researchers engaged in the synthesis and application of novel chemical entities, particularly within the intricate landscape of drug development, the lifecycle of a compound extends far beyond its use on the bench. The proper disposal of research chemicals is a critical, non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of methyl 6-bromo-3-methyl-1H-indole-4-carboxylate, a halogenated indole derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, laboratories can ensure the protection of their personnel and maintain regulatory compliance.

Hazard Assessment and Chemical Profile

A close analog, Methyl 6-bromo-1H-indole-4-carboxylate, is classified as acutely toxic if swallowed (Acute Toxicity, Oral, Category 3) and carries the signal word "Danger".[1] Other bromoindole derivatives are known to cause skin, eye, and respiratory irritation.[2][3][4][5][6] The presence of a bromine atom places this compound in the category of halogenated organic waste, which is subject to specific disposal regulations due to its potential for environmental persistence.[7]

Causality of Hazard: The toxicity of many indole derivatives can be attributed to their ability to interact with biological systems, while the halogen (bromine) substituent can enhance lipophilicity and persistence, potentially leading to bioaccumulation. Halogenated compounds can also form hazardous byproducts upon incomplete combustion, necessitating controlled disposal methods.

Summary of Key Safety Information:

ParameterInformationSource(s)
Common Synonyms 6-bromo-3-methyl-1H-indole-4-carboxylic acid methyl esterN/A
Molecular Formula C₁₁H₁₀BrNO₂[8] (analog)
Appearance Likely a solid at room temperature[1][3] (analogs)
Primary Hazards Acute Toxicity (Oral) , Skin Irritation, Eye Irritation, Respiratory Irritation[1][2][3][4][5][6]
GHS Pictograms (Anticipated) Skull and Crossbones (GHS06), Exclamation Mark (GHS07)[1][9]
Signal Word (Anticipated) Danger[1]
Storage Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[2][3]

Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling this compound for any purpose, including disposal, the following personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves. Ensure gloves are inspected before use and disposed of properly after handling.

  • Body Protection: A laboratory coat.

  • Respiratory Protection: For operations that may generate dust or aerosols, use a certified respirator within a chemical fume hood.

Operational Imperative: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to minimize the risk of inhalation.

Disposal Workflow: A Step-by-Step Protocol

The fundamental principle for the disposal of this compound is that it must never be disposed of down the drain or in regular trash.[10] It must be segregated as halogenated organic waste .

Step 1: Waste Segregation

Proper segregation is the cornerstone of a safe and compliant chemical waste management program.

  • Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Waste." This container should be made of a material compatible with organic solids and solvents (e.g., polyethylene).

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste. The cost of disposing of halogenated waste is often significantly higher, and mixing waste streams increases disposal costs for the entire volume. Furthermore, never mix incompatible chemicals, such as acids or oxidizers, in the same waste container.

Step 2: Preparing the Compound for Disposal

For Small Quantities (e.g., residual amounts on glassware):

  • Rinsing: Rinse the contaminated glassware with a minimal amount of a suitable organic solvent (e.g., acetone, ethanol, or methanol).

  • Collect Rinsate: The solvent rinsate is now considered halogenated organic liquid waste. Collect this rinsate in the designated "Halogenated Organic Waste" container.

  • Documentation: Record the addition of the rinsate to the waste container log.

For Bulk Solid Waste:

  • Direct Transfer: Carefully transfer the solid this compound directly into the designated "Halogenated Organic Waste" container.

  • Minimize Dust: Perform this transfer inside a chemical fume hood to contain any dust.

  • Securely Seal: Ensure the container is tightly sealed after the addition of waste. Hazardous waste containers must remain closed at all times, except when adding or removing waste.[5][11][12][13]

Step 3: Labeling and Storage

Accurate labeling is a legal requirement and crucial for the safety of waste handlers.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed description of its contents. List "this compound" and any solvents used for rinsing.

  • Storage: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and provide secondary containment to capture any potential leaks.

Step 4: Arranging for Final Disposal
  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

  • Follow Institutional Protocols: Adhere to all institutional procedures for waste pickup, including any specific online forms or documentation required.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have Methyl 6-bromo-3-methyl- 1H-indole-4-carboxylate for disposal ppe Wear appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves start->ppe is_halogenated Is the compound halogenated? segregate Segregate as 'Halogenated Organic Waste' is_halogenated->segregate Yes (contains Bromine) container Use designated, sealed, and compatible waste container segregate->container label_waste Label container with 'Hazardous Waste' and full chemical name container->label_waste fume_hood Work within a chemical fume hood ppe->fume_hood fume_hood->is_halogenated store_waste Store in designated satellite accumulation area with secondary containment label_waste->store_waste contact_ehs Contact EHS for waste pickup store_waste->contact_ehs

Caption: Disposal workflow for this compound.

By implementing this structured and cautious approach, laboratories can manage the disposal of this compound and other halogenated research chemicals with the highest standards of safety and environmental responsibility. This commitment not only ensures regulatory compliance but also builds a foundational culture of safety that is paramount in scientific research.

References

  • CP Lab Safety. (n.d.). methyl 6?bromo?3?formyl?1H?indole?4?carboxylate, min 97%, 1 gram. Retrieved from [Link]

  • BuyChemJapan. (n.d.). Methyl 6-bromo-1H-indole-3-carboxylate | TargetMol Chemicals Inc.. Retrieved from [Link]

  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • PubMed Central. (2022, January 12). Effect of halogenated indoles on biofilm formation, virulence, and root surface colonization by Agrobacterium tumefaciens. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromoindole. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • PubMed Central. (2018, July 10). Flux, Impact, and Fate of Halogenated Xenobiotic Compounds in the Gut. Retrieved from [Link]

  • ACS Publications. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. Retrieved from [Link]

  • PubMed Central. (2025, July 10). Metagenomic identification of brominated indole biosynthetic machinery from cyanobacteria. Retrieved from [Link]

  • Science Advances. (2023, October 12). Sources and environmental fate of halomethoxybenzenes. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-1h-indole. Retrieved from [Link]

  • PubMed Central. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.